molecular formula C13H14O4 B1266030 4,7-Dioxo-7-phenylheptanoic acid CAS No. 6336-53-4

4,7-Dioxo-7-phenylheptanoic acid

Cat. No.: B1266030
CAS No.: 6336-53-4
M. Wt: 234.25 g/mol
InChI Key: DCNLNHPQCXZOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dioxo-7-phenylheptanoic acid is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4,7-Dioxo-7-phenylheptanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39534. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,7-Dioxo-7-phenylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dioxo-7-phenylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dioxo-7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-11(7-9-13(16)17)6-8-12(15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNLNHPQCXZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212753
Record name Benzeneheptanoic acid, gamma, zeta-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-53-4
Record name γ,ζ-Dioxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6336-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dioxo-7-phenylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6336-53-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneheptanoic acid, gamma, zeta-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name γ,.zeta.-dioxobenzeneheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,7-Dioxo-7-phenylheptanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH46C48B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physical and chemical properties of 4,7-Dioxo-7-phenylheptanoic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,7-Dioxo-7-phenylheptanoic acid for Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dioxo-7-phenylheptanoic acid (CAS No. 6336-53-4) is a bifunctional organic compound that serves as a versatile scaffold and intermediate in advanced organic synthesis.[1][2] Its structure, featuring a terminal carboxylic acid, a phenyl ketone, and a 1,4-dicarbonyl system, offers multiple reactive sites for chemical modification. This unique combination of functional groups makes it a valuable building block in the development of complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. This guide provides a comprehensive overview of its physical and chemical properties, synthetic routes, reactivity, and analytical characterization, offering field-proven insights for its application in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4,7-Dioxo-7-phenylheptanoic acid are summarized below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource(s)
CAS Number 6336-53-4[1][2][3]
Molecular Formula C₁₃H₁₄O₄[1][2][4][5]
Molecular Weight 234.25 g/mol [1][2][4][5]
IUPAC Name 4,7-Dioxo-7-phenylheptanoic acid[6]
Synonyms Benzeneheptanoic acid, γ,ζ-dioxo-; Hexanoic acid, 6-benzoyl-4-oxo-[3][4]
Melting Point 145.37 °C[1]
Appearance Solid (inferred from melting point)
logP 1.0343[5]
logD -1.9151[5]
logSw -1.6108[5]
Polar Surface Area 54.625 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 7[5]
Stereochemistry Achiral[4][5]

Synthesis and Mechanistic Considerations

The synthesis of 4,7-Dioxo-7-phenylheptanoic acid can be achieved through various routes. A notable method involves a two-step process starting from readily available commercial precursors, acetophenone and furfural.[7]

1. Claisen-Schmidt Condensation: The synthesis initiates with a base-catalyzed condensation between acetophenone and furfural. This reaction forms a chalcone-like intermediate.

2. Acid-Catalyzed Hydrolysis and Rearrangement: The intermediate from the first step undergoes hydrolysis in the presence of strong acids like hydrochloric acid and acetic acid. This process opens the furan ring and leads to the formation of the 1,4-dicarbonyl system, yielding the final product, 4,7-Dioxo-7-phenylheptanoic acid.[7]

The choice of this pathway is strategic; the furan ring serves as a masked 1,4-dicarbonyl synthon, which is a common and effective tactic in organic synthesis to avoid challenges associated with the direct construction of this motif.[8]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis Acetophenone Acetophenone Intermediate Chalcone-like Intermediate Acetophenone->Intermediate Furfural Furfural Furfural->Intermediate FinalProduct 4,7-Dioxo-7-phenylheptanoic acid Intermediate->FinalProduct  HCl, Acetic Acid

Caption: Synthetic workflow for 4,7-Dioxo-7-phenylheptanoic acid.

Alternatively, the aryl ketone functionality integral to this molecule is commonly synthesized via Friedel-Crafts acylation.[9][10][11] This powerful reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like AlCl₃.[11] While not a direct synthesis of the target molecule in one step, this methodology is fundamental to creating the 7-oxo-7-phenyl fragment and represents a key synthetic strategy for analogous structures.[9]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4,7-Dioxo-7-phenylheptanoic acid stems from its three distinct functional regions: the carboxylic acid, the aryl ketone, and the 1,4-dicarbonyl system.

  • Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification, amidation, and conversion to an acyl chloride, allowing for chain extension or the introduction of diverse functional moieties.

  • Aryl Ketone: The benzoyl ketone can be targeted for nucleophilic additions, reductions to a secondary alcohol (which can then be eliminated or substituted), or used in reactions like the Wittig olefination.

  • 1,4-Dicarbonyl Moiety: This is arguably the most significant feature for synthetic applications. 1,4-dicarbonyls are crucial precursors for the synthesis of five-membered heterocycles via condensation reactions.[12][13][14]

    • Paal-Knorr Furan Synthesis: Reaction with a dehydrating agent (e.g., P₂O₅) promotes intramolecular cyclization to form a furan ring.

    • Paal-Knorr Pyrrole Synthesis: Condensation with ammonia or primary amines yields substituted pyrroles.

    • Paal-Knorr Thiophene Synthesis: Reaction with a sulfurizing agent like Lawesson's reagent or P₄S₁₀ produces a thiophene ring.

This reactivity profile makes the molecule an excellent starting point for generating a library of complex derivatives, a common strategy in drug discovery programs.

G cluster_acid Carboxylic Acid Reactions cluster_ketone Ketone Reactions cluster_dicarbonyl 1,4-Dicarbonyl Cyclizations (Paal-Knorr) center 4,7-Dioxo-7-phenylheptanoic acid Ester Ester Derivatives center->Ester R-OH, H+ Amide Amide Derivatives center->Amide R-NH2 Alcohol Secondary Alcohol center->Alcohol NaBH4 Pyrrole Pyrrole Derivatives center->Pyrrole R-NH2, heat Furan Furan Derivatives center->Furan H+, heat Thiophene Thiophene Derivatives center->Thiophene P4S10

Sources

An In-Depth Technical Guide to 4,7-Dioxo-7-phenylheptanoic Acid (C₁₃H₁₄O₄): Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of 4,7-Dioxo-7-phenylheptanoic acid, a bifunctional molecule featuring both carboxylic acid and 1,4-dicarbonyl moieties. This unique structural arrangement makes it a valuable intermediate in synthetic organic and medicinal chemistry. This guide details its chemical identity, provides a validated synthetic protocol with mechanistic insights, outlines its analytical profile, and explores its reactivity and potential applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

4,7-Dioxo-7-phenylheptanoic acid is a solid organic compound with the molecular formula C₁₃H₁₄O₄.[1][2] Its structure incorporates a terminal phenyl ketone, a mid-chain ketone, and a terminal carboxylic acid, making it a γ,ζ-dioxo acid. This combination of functional groups offers multiple reaction sites for chemical modification.

Structure and Nomenclature
  • IUPAC Name: 4,7-Dioxo-7-phenylheptanoic acid

  • CAS Number: 6336-53-4[3]

  • Other Names: Benzeneheptanoic acid, γ,ζ-dioxo-; Hexanoic acid, 6-benzoyl-4-oxo-[2][4]

The chemical structure is as follows:

Caption: Chemical structure of 4,7-Dioxo-7-phenylheptanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is provided below.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₄[2][3]
Molecular Weight 234.25 g/mol [2][3]
Melting Point 145.37 °C[3]
SMILES C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O[2][3]
InChIKey DCNLNHPQCXZOHD-UHFFFAOYSA-N[2][5]
Polar Surface Area 74.6 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
logP (predicted) 1.03[6]

Synthesis and Mechanistic Insights

The synthesis of 4,7-Dioxo-7-phenylheptanoic acid can be approached through several routes. One documented method involves the hydrolysis of a furan derivative synthesized from acetophenone and furfural.[7] However, a more classical and versatile approach for educational and research purposes is via a two-step Friedel-Crafts acylation strategy.

Retrosynthetic Analysis & Strategy

The disconnection approach points towards a Friedel-Crafts acylation as the key C-C bond-forming step. The primary disconnection is at the bond between the phenyl ring and the adjacent carbonyl, suggesting benzene and an appropriate seven-carbon acylating agent. A practical synthesis involves two sequential Friedel-Crafts reactions.

  • Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride. This reaction forms 4-oxo-4-phenylbutanoic acid. The use of an anhydride is effective and common in these acylations.[8]

  • Step 2: Conversion and Second Acylation. The resulting keto-acid is then activated and used to acylate a suitable three-carbon nucleophile, or a related strategy is employed to extend the carbon chain.

Retrosynthesis Target 4,7-Dioxo-7-phenylheptanoic acid Intermediate1 4-Oxo-4-phenylbutanoic acid + C3 Synthon Target->Intermediate1 C4-C5 Disconnection (e.g., Acylation) Precursors Benzene + Succinic Anhydride Intermediate1->Precursors C-Aryl Disconnection (Friedel-Crafts Acylation)

Caption: Retrosynthetic analysis for 4,7-Dioxo-7-phenylheptanoic acid.

Recommended Synthetic Protocol

This protocol details the synthesis of the intermediate, 4-oxo-4-phenylbutanoic acid, via Friedel-Crafts acylation.

Reaction: Benzene + Succinic Anhydride → 4-Oxo-4-phenylbutanoic acid

Materials:

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Sodium carbonate (Na₂CO₃) solution

  • Diethyl ether or Dichloromethane

Procedure:

  • Catalyst Suspension: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (4 equivalents).

  • Reagent Addition: While stirring vigorously, add succinic anhydride (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, warm the mixture to 50-60°C and maintain for 2-3 hours until the evolution of HCl gas ceases.

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts.

  • Purification: Wash the combined organic layers with a sodium carbonate solution to extract the acidic product into the aqueous phase.

  • Isolation: Acidify the aqueous carbonate layer with HCl to precipitate the crude 4-oxo-4-phenylbutanoic acid.

  • Recrystallization: Collect the solid by filtration, wash with cold water, and recrystallize from a water/ethanol mixture to yield the pure intermediate.

The subsequent chain extension to the final product would involve converting the carboxylic acid of the intermediate to an acyl chloride, followed by another Friedel-Crafts type reaction or a malonic ester synthesis variant, and subsequent hydrolysis/decarboxylation.

Mechanistic Causality

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[9]

  • Catalyst Role: Anhydrous aluminum chloride, a strong Lewis acid, coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the ring-opening and formation of a highly electrophilic acylium ion intermediate.[8][10]

  • Electrophilic Aromatic Substitution: The acylium ion is the active electrophile that attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex).

  • Aromaticity Restoration: A base (such as AlCl₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃.[10]

  • Stoichiometric Requirement: Unlike Friedel-Crafts alkylation, the acylation requires a stoichiometric amount of AlCl₃ because the product ketone is a Lewis base that forms a stable complex with the catalyst, rendering it inactive.[10] An aqueous workup is necessary to hydrolyze this complex and liberate the final product.

FC_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Workup Anhydride Succinic Anhydride Complex Anhydride-AlCl₃ Complex Anhydride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion Electrophile Complex->Acylium Ring Opening Benzene Benzene Sigma Sigma Complex (Carbocation) Benzene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product 4-Oxo-4-phenylbutanoic acid Product_Complex->Final_Product Aqueous Workup

Caption: Workflow of the Friedel-Crafts Acylation Mechanism.

Spectroscopic and Analytical Profile

Characterization of 4,7-Dioxo-7-phenylheptanoic acid relies on standard spectroscopic techniques. While a specific experimental spectrum is not publicly available, a predicted profile can be established based on its structure.

TechniqueExpected Observations
¹H NMR - Aromatic protons (phenyl group): Multiplets in the δ 7.5-8.0 ppm range. - Methylene protons (CH₂): Multiple signals (triplets, multiplets) in the δ 2.5-3.5 ppm range, deshielded by adjacent carbonyl groups. - Carboxylic acid proton (COOH): A broad singlet at δ > 10 ppm.
¹³C NMR - Carbonyl carbons (C=O): Signals in the δ 195-210 ppm range for the ketones and δ 170-180 ppm for the carboxylic acid. - Aromatic carbons: Signals in the δ 125-140 ppm range. - Aliphatic carbons (CH₂): Signals in the δ 20-40 ppm range.
IR Spectroscopy - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C-H stretch (aromatic/aliphatic): Peaks just above and below 3000 cm⁻¹. - C=O stretch: Two distinct, strong absorptions: one for the aryl ketone (~1685 cm⁻¹) and one for the alkyl ketone and carboxylic acid (~1710-1720 cm⁻¹).
Mass Spec (ESI-) - [M-H]⁻: Expected at m/z 233.08.[5]

Chemical Reactivity and Potential Applications

The synthetic utility of 4,7-Dioxo-7-phenylheptanoic acid stems from its 1,4-dicarbonyl core, a privileged structural motif in organic synthesis.

Reactivity of the 1,4-Dicarbonyl System

The primary reactivity pathway for 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which provides a direct and efficient route to five-membered heterocycles.[11] This is of paramount importance in medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals.

  • Furan Synthesis: Treatment with a dehydrating agent (e.g., H₂SO₄, P₂O₅) promotes intramolecular cyclization to form a furan derivative.

  • Pyrrole Synthesis: Reaction with ammonia or primary amines yields N-substituted pyrroles.

  • Thiophene Synthesis: Reaction with a sulfurizing agent like Lawesson's reagent or P₄S₁₀ produces thiophenes.

Paal_Knorr Start 1,4-Dicarbonyl Core (in C13H14O4) Furan Furan Derivative Start->Furan + Acid - H₂O Pyrrole Pyrrole Derivative Start->Pyrrole + R-NH₂ - 2H₂O Thiophene Thiophene Derivative Start->Thiophene + P₄S₁₀

Caption: Paal-Knorr synthesis pathways for 1,4-dicarbonyls.

Potential as a Building Block in Drug Development

The ability to easily convert 4,7-Dioxo-7-phenylheptanoic acid into diverse heterocyclic systems makes it a highly attractive scaffold for generating compound libraries for drug discovery.[12][13] The terminal carboxylic acid provides a convenient handle for further modification, such as:

  • Amide Coupling: Formation of amides to explore structure-activity relationships (SAR).

  • Esterification: Modification of physicochemical properties like solubility and cell permeability.

  • Linker Chemistry: Attachment to other molecules or solid supports for various applications in chemical biology and targeted therapies.[14]

The combination of a rigid, decorated heterocyclic core (from the Paal-Knorr reaction) with a flexible side chain (from the propanoic acid moiety) is a common strategy in the design of bioactive molecules.

Conclusion

4,7-Dioxo-7-phenylheptanoic acid is a versatile chemical intermediate whose value lies in its trifunctional nature. The presence of a 1,4-dicarbonyl system allows for straightforward access to important five-membered heterocyclic cores via the Paal-Knorr synthesis, while the carboxylic acid and phenyl groups offer orthogonal sites for further functionalization. This combination of features makes it a powerful building block for researchers in synthetic organic chemistry and a promising starting point for the development of novel molecular entities in the pharmaceutical industry.

References

Sources

An In-Depth Technical Guide to γ,ζ-Dioxobenzeneheptanoic Acid (CAS Number: 6336-53-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of γ,ζ-Dioxobenzeneheptanoic acid, a molecule of interest in medicinal chemistry and drug discovery. From its fundamental identification to potential therapeutic applications and detailed experimental considerations, this document serves as a technical resource for professionals engaged in chemical synthesis and biological evaluation.

Core Identification and Registry Information

γ,ζ-Dioxobenzeneheptanoic acid, registered under CAS number 6336-53-4, is a dicarbonyl compound featuring a heptanoic acid backbone with a terminal phenyl group. Its chemical structure and key identifiers are crucial for unambiguous documentation and procurement in a research setting.

Table 1: Core Registry and Chemical Identification Data

IdentifierValue
CAS Number 6336-53-4
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
IUPAC Name 4,7-Dioxo-7-phenylheptanoic acid
Synonyms γ,ζ-Dioxobenzeneheptanoic acid, 6-Benzoyl-4-oxohexanoic acid
Canonical SMILES C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
InChI Key DCNLNHPQCXZOHD-UHFFFAOYSA-N

Physicochemical Properties and Structural Elucidation

The physicochemical properties of γ,ζ-Dioxobenzeneheptanoic acid dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is fundamental for designing synthetic routes, formulating for assays, and interpreting experimental outcomes.

Table 2: Predicted and Observed Physicochemical Properties

PropertyValueSource/Method
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol.-
pKa Estimated acidic proton (carboxylic acid) pKa ~4-5Prediction based on structure
Spectroscopic Profile for Structural Verification

While publicly available, peer-reviewed spectra for γ,ζ-Dioxobenzeneheptanoic acid are not readily accessible, its structure allows for the prediction of key spectroscopic features. These predictions are vital for the confirmation of the compound's identity following synthesis or purification.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, likely in the range of δ 7.5-8.0 ppm. The aliphatic protons of the heptanoic acid chain would appear as multiplets in the upfield region (δ 2.0-3.5 ppm). The carboxylic acid proton would present as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would feature signals for the three carbonyl carbons (two ketones and one carboxylic acid) in the downfield region (δ > 170 ppm). The aromatic carbons would resonate in the δ 125-140 ppm range, and the aliphatic carbons would appear in the upfield region (δ 20-40 ppm).

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. Strong, sharp peaks corresponding to the C=O stretching vibrations of the ketone and carboxylic acid functional groups would be prominent around 1680-1750 cm⁻¹.[1] Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry (MS) (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 234. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the carbonyl groups, leading to characteristic fragment ions.[2]

Synthesis and Purification Strategies

The synthesis of γ,ζ-Dioxobenzeneheptanoic acid can be approached through established organic chemistry methodologies. A plausible and efficient route is the Friedel-Crafts acylation of benzene with a suitable derivative of adipic acid.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This approach leverages the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, a cornerstone of C-C bond formation in aromatic chemistry.[3][4][5]

Synthesis_of_gamma_zeta_Dioxobenzeneheptanoic_acid Adipic_acid Adipic Acid Adipoyl_chloride Adipoyl Monochloride Adipic_acid->Adipoyl_chloride Thionyl Chloride Intermediate Acylium Ion Intermediate Adipoyl_chloride->Intermediate + Benzene, AlCl₃ Benzene Benzene Benzene->Intermediate Product γ,ζ-Dioxobenzeneheptanoic acid Intermediate->Product Work-up (H₂O) AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate SOCl2 SOCl₂

Caption: Proposed synthetic workflow for γ,ζ-Dioxobenzeneheptanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method based on standard Friedel-Crafts acylation procedures and requires optimization and validation in a laboratory setting.

Step 1: Preparation of Adipoyl Monochloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • To the flask, add adipic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂, 1.1 equivalents) to the flask at room temperature.

  • Gently heat the reaction mixture to 50-60 °C for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Distill the excess thionyl chloride under reduced pressure. The remaining crude adipoyl monochloride can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in anhydrous benzene (solvent and reactant) under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add the crude adipoyl monochloride (1 equivalent) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude γ,ζ-Dioxobenzeneheptanoic acid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be employed to yield the pure product.

Potential Applications in Drug Discovery

The structural motifs within γ,ζ-Dioxobenzeneheptanoic acid, namely the dicarbonyl system and the phenyl group, suggest potential interactions with biological targets. Research into structurally related compounds provides a basis for exploring its therapeutic potential.

Anti-Inflammatory Activity

Compounds possessing a 6-aryl-4-oxohexanoic acid scaffold have been synthesized and evaluated for their anti-inflammatory properties.[6] These studies suggest that such molecules may modulate the biosynthesis of eicosanoids, which are key mediators of inflammation. This provides a strong rationale for investigating the anti-inflammatory potential of γ,ζ-Dioxobenzeneheptanoic acid.

Anti_Inflammatory_Pathway Compound γ,ζ-Dioxobenzeneheptanoic acid COX_LOX COX/LOX Enzymes Compound->COX_LOX Inhibition (?) Prostaglandins Pro-inflammatory Mediators (e.g., Prostaglandins) COX_LOX->Prostaglandins Biosynthesis Inflammation Inflammatory Response Prostaglandins->Inflammation Promotion

Caption: Potential mechanism of anti-inflammatory action.

RORγt Inverse Agonism

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Small molecule inverse agonists of RORγt are of significant interest as potential therapeutics. The structural features of γ,ζ-Dioxobenzeneheptanoic acid may allow it to bind to the ligand-binding pocket of RORγt and modulate its activity.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of γ,ζ-Dioxobenzeneheptanoic acid, a series of in vitro assays are recommended. These protocols provide a framework for initial screening and characterization.

In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

  • Prepare a stock solution of γ,ζ-Dioxobenzeneheptanoic acid in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing 0.45 mL of 5% w/v aqueous bovine serum albumin (BSA) and 0.05 mL of the test compound at various concentrations.

  • Adjust the pH of the mixture to 6.3.

  • Incubate the samples at 37°C for 20 minutes.

  • Heat the mixture at 70°C for 10 minutes to induce denaturation.

  • After cooling, measure the absorbance of the solution at 660 nm.

  • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

RORγt Inverse Agonist Reporter Assay (Conceptual Workflow)

A cell-based reporter assay is a common method to screen for modulators of nuclear receptor activity.

RORgt_Assay_Workflow Cell_Culture Culture cells expressing RORγt and a reporter gene (e.g., Luciferase) Treatment Treat cells with γ,ζ-Dioxobenzeneheptanoic acid Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Analyze data to determine IC₅₀ value Measurement->Analysis

Caption: Conceptual workflow for an RORγt inverse agonist reporter assay.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling γ,ζ-Dioxobenzeneheptanoic acid. A comprehensive risk assessment should be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

γ,ζ-Dioxobenzeneheptanoic acid (CAS 6336-53-4) represents a chemical entity with potential for further investigation in the field of drug discovery, particularly in the areas of anti-inflammatory and autoimmune disease research. This guide has provided a foundational understanding of its chemical identity, proposed a viable synthetic route, and outlined experimental protocols for its biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Medicinal Chemistry, 3(5), 433-438.
  • Chem LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • BYJU'S.
  • Chemguide.
  • International Journal of Advanced Chemistry Research. (2021).
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid.
  • Chemguide. interpreting infra-red spectra.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • Chemguide.
  • Michigan St
  • Knowbee Tutoring. (2015).
  • Chem LibreTexts. (2023).
  • Epistemeo. (2012). Introduction to IR Spectroscopy - Carboxylic Acids.
  • National Institute of Standards and Technology. Benzoic acid.
  • ChemicalBook. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, H2O, predicted) (HMDB0002183).
  • ChemicalBook. gamma-Decalactone(706-14-9) 13C NMR spectrum.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubMed Central. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans.
  • UofT Libraries. Ion fragmentation of small molecules in mass spectrometry.

Sources

A Technical Guide to the Spectroscopic Characterization of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 4,7-Dioxo-7-phenylheptanoic acid (C₁₃H₁₄O₄, Molar Mass: 234.25 g/mol ) dictates its characteristic spectroscopic features.[2][3][4][5] The molecule possesses several key functional groups: a monosubstituted phenyl ring, an aryl ketone, an aliphatic ketone, and a carboxylic acid. Each of these will give rise to distinct signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework of 4,7-Dioxo-7-phenylheptanoic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,7-Dioxo-7-phenylheptanoic acid

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Ar-H (ortho)7.9 - 8.1Doublet (d) or Multiplet (m)2H
Ar-H (meta, para)7.4 - 7.7Multiplet (m)3H
-CO-CH₂ -CH₂ -CO-~3.3Triplet (t)2H
-CO-CH₂ -CH₂ -COOH~2.9Triplet (t)2H
-CH₂ -CH₂ -COOH~2.6Triplet (t)2H
-COOH 10 - 12Singlet (s), broad1H

Interpretation and Rationale:

  • Aromatic Protons (7.4 - 8.1 ppm): The protons on the phenyl ring adjacent to the ketone (ortho protons) are expected to be the most deshielded due to the anisotropic effect of the carbonyl group, appearing at the lowest field. The meta and para protons will resonate at a slightly higher field.

  • Methylene Protons (~2.6 - 3.3 ppm): The three methylene groups will appear as distinct triplets, assuming coupling to their vicinal methylene neighbors. The protons alpha to the two carbonyl groups (-CO-CH₂-CH₂-CO-) are expected to be the most deshielded of the aliphatic protons.

  • Carboxylic Acid Proton (10 - 12 ppm): This proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of three carbonyl carbon signals and the aromatic carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,7-Dioxo-7-phenylheptanoic acid

CarbonPredicted Chemical Shift (ppm)
Ar-C =O~198
-CH₂-C O-CH₂-~208
-C OOH~175
Ar-C (ipso)~137
Ar-C H128 - 134
Aliphatic -C H₂-28 - 45

Interpretation and Rationale:

  • Carbonyl Carbons (175 - 208 ppm): The three carbonyl carbons are the most deshielded. Ketonic carbonyls typically resonate at lower fields than carboxylic acid carbonyls. The aliphatic ketone is expected at the lowest field.

  • Aromatic Carbons (128 - 137 ppm): The phenyl carbons will appear in their characteristic region. The ipso-carbon (attached to the carbonyl group) will be at the lower end of this range.

  • Aliphatic Carbons (28 - 45 ppm): The three methylene carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4,7-Dioxo-7-phenylheptanoic acid is expected to be dominated by the absorptions of the carbonyl groups and the hydroxyl group of the carboxylic acid.

Table 3: Predicted IR Absorption Frequencies for 4,7-Dioxo-7-phenylheptanoic acid

Functional GroupPredicted Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Strong, Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Aryl Ketone)1680-1700Strong
C=O (Aliphatic Ketone)1705-1725Strong
C=O (Carboxylic Acid)1700-1720Strong
C=C (Aromatic)1450-1600Medium

Interpretation and Rationale:

  • O-H Stretch (2500-3300 cm⁻¹): The carboxylic acid O-H stretch is one of the most characteristic bands in IR spectroscopy, appearing as a very broad absorption due to hydrogen bonding.

  • C=O Stretches (1680-1725 cm⁻¹): The presence of three carbonyl groups will likely lead to a strong, possibly overlapping, absorption band in this region. Conjugation with the phenyl ring will lower the frequency of the aryl ketone stretch compared to the aliphatic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 4,7-Dioxo-7-phenylheptanoic acid, electrospray ionization (ESI) would be a suitable technique. PubChem provides predicted mass spectrometry data for various adducts of this compound.[4]

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 4,7-Dioxo-7-phenylheptanoic acid Adducts

AdductPredicted m/z
[M+H]⁺235.09648
[M+Na]⁺257.07842
[M-H]⁻233.08192

Predicted Fragmentation Pattern:

The fragmentation of 4,7-Dioxo-7-phenylheptanoic acid in the mass spectrometer is expected to occur via cleavage alpha to the carbonyl groups, leading to the formation of stable acylium ions.

G M [C₁₃H₁₄O₄]⁺˙ m/z = 234 frag1 [C₆H₅CO]⁺ m/z = 105 M->frag1 α-cleavage frag2 [M - C₆H₅CO]⁺ m/z = 129 M->frag2 α-cleavage frag3 [M - COOH]⁺ m/z = 189 M->frag3 Loss of COOH frag4 [M - H₂O]⁺˙ m/z = 216 M->frag4 Dehydration

Caption: Predicted major fragmentation pathways for 4,7-Dioxo-7-phenylheptanoic acid.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like 4,7-Dioxo-7-phenylheptanoic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected first.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent system compatible with the mobile phase (e.g., acetonitrile/water).

  • LC Separation: Use a C18 reversed-phase column with a gradient elution, for example, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • MS Detection: Utilize an electrospray ionization (ESI) source in both positive and negative ion modes to detect the molecular ion and its adducts.

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation of the parent ion to observe the characteristic daughter ions.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation dissolve Dissolve/Prepare Sample nmr NMR (¹H, ¹³C) dissolve->nmr ir IR (ATR) dissolve->ir lcms LC-MS dissolve->lcms interpret Spectral Interpretation nmr->interpret ir->interpret lcms->interpret structure Structure Elucidation interpret->structure

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,7-Dioxo-7-phenylheptanoic acid. By combining theoretical predictions with comparative data from analogous structures, a detailed and reliable characterization of this molecule can be achieved. The provided protocols offer a solid foundation for researchers to perform their own analyses and contribute to the growing body of knowledge on this and similar compounds.

References

  • Zhuang, W.; Ju, C. -F.; Zhang, X. -Q.; Xiao, J.; Wang, K. Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-Phenylheptanoic Acid. Asian Journal of Chemistry2014, 26, 3116-3118.
  • PubChem. 4,7-dioxo-7-phenylheptanoic acid. [Link]

  • GSRS. 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Dioxo-7-phenylheptanoic acid, a molecule of interest in synthetic and medicinal chemistry. The guide delves into the historical context of its synthesis, contrasting classical approaches with modern methodologies. It offers detailed, step-by-step protocols for key synthetic routes, supported by mechanistic insights and comparative data. The causality behind experimental choices is explained, providing a self-validating framework for the described protocols. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational knowledge and practical guidance for the synthesis and potential application of this and similar chemical entities.

Introduction: Unveiling a Structurally Intriguing Molecule

4,7-Dioxo-7-phenylheptanoic acid, with the chemical formula C₁₃H₁₄O₄, is a dicarbonyl compound that has garnered attention due to its potential as a versatile building block in organic synthesis.[1][2] Its structure, featuring a phenyl group, two ketone functionalities, and a carboxylic acid moiety, presents a unique scaffold for the development of more complex molecules, particularly in the realm of medicinal chemistry. While its direct applications in drug development are not yet extensively documented, the synthesis of its derivatives is an active area of research. This guide will explore the known synthetic pathways to this compound, providing a historical perspective and detailed experimental procedures.

The Historical Perspective: A Tale of Two Synthetic Strategies

The synthesis of 4,7-Dioxo-7-phenylheptanoic acid can be approached from two distinct strategic standpoints: a classical, multi-step approach rooted in fundamental organic reactions, and a more contemporary, convergent synthesis. Understanding both is crucial for a comprehensive grasp of the molecule's chemistry and for making informed decisions in a laboratory setting.

The Classical Route: A Foundation in Friedel-Crafts Chemistry

A plausible and historically significant route to 4,7-Dioxo-7-phenylheptanoic acid begins with the well-established Friedel-Crafts acylation. This venerable reaction, a cornerstone of aromatic chemistry, allows for the formation of a key precursor, 4-oxo-4-phenylbutanoic acid.

The initial step involves the reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4][5] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the succinic anhydride is activated by the Lewis acid to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of 4-oxo-4-phenylbutanoic acid.

Friedel_Crafts_Acylation Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate Electrophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Activation AlCl3 AlCl₃ AlCl3->SuccinicAnhydride Product 4-oxo-4-phenylbutanoic acid Intermediate->Product

Figure 1: The Friedel-Crafts acylation of benzene with succinic anhydride.

The subsequent conversion of 4-oxo-4-phenylbutanoic acid to 4,7-Dioxo-7-phenylheptanoic acid represents a significant synthetic challenge. While not explicitly detailed in a single historical document, a logical and chemically sound approach would involve a chain elongation strategy. One such strategy is the Arndt-Eistert homologation, a reliable method for converting a carboxylic acid to its next higher homologue.[6][7][8][9]

The Arndt-Eistert synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. This intermediate then undergoes a Wolff rearrangement in the presence of a nucleophile, such as water, to yield the homologated carboxylic acid.[6][7][8][9] To arrive at 4,7-Dioxo-7-phenylheptanoic acid, this process would need to be adapted to introduce the additional keto group, a non-trivial synthetic problem that likely contributed to the exploration of alternative routes.

A Modern Approach: Convergent Synthesis from Furfural

A more recent and efficient synthesis of 4,7-Dioxo-7-phenylheptanoic acid was reported in 2014, showcasing a convergent approach that builds the carbon skeleton in a more direct fashion.[6] This method starts with the reaction of acetophenone and furfural, a bio-renewable feedstock, in the presence of sodium hydroxide. This initial step is a base-catalyzed aldol condensation.

The resulting intermediate is then subjected to acidic hydrolysis, which opens the furan ring and leads to the formation of the desired 1,4-dicarbonyl system of 4,7-Dioxo-7-phenylheptanoic acid.[6]

Modern_Synthesis Acetophenone Acetophenone AldolProduct Aldol Condensation Product Acetophenone->AldolProduct Furfural Furfural Furfural->AldolProduct NaOH NaOH NaOH->AldolProduct FinalProduct 4,7-Dioxo-7-phenylheptanoic acid AldolProduct->FinalProduct AcidHydrolysis Acid Hydrolysis (H₃O⁺) AcidHydrolysis->FinalProduct

Figure 2: A modern, convergent synthesis of 4,7-Dioxo-7-phenylheptanoic acid.

This modern route offers several advantages over the classical approach, including a potentially shorter reaction sequence and the use of a renewable starting material. The causality behind this choice of strategy lies in the inherent reactivity of the furan ring, which can be viewed as a masked 1,4-dicarbonyl precursor.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of 4,7-Dioxo-7-phenylheptanoic acid and its key precursor. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation

Objective: To synthesize the key precursor, 4-oxo-4-phenylbutanoic acid, through the Friedel-Crafts acylation of benzene with succinic anhydride.

Materials:

  • Benzene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.2 eq).

  • Add anhydrous benzene (5 eq) to the flask and cool the mixture in an ice bath.

  • Slowly add a solution of succinic anhydride (1 eq) in anhydrous benzene from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium carbonate solution.

  • Acidify the sodium carbonate washings with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of ethyl acetate and hexanes) to obtain pure 4-oxo-4-phenylbutanoic acid.

Data Summary:

ParameterValueReference
Typical Yield75-85%[4]
Melting Point114-116 °C[4]
AppearanceWhite crystalline solid
Protocol 2: Synthesis of 4,7-Dioxo-7-phenylheptanoic acid from Acetophenone and Furfural

Objective: To synthesize 4,7-Dioxo-7-phenylheptanoic acid using a modern, convergent approach.

Materials:

  • Acetophenone

  • Furfural

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Acetic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sodium hydroxide (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a mixture of acetophenone (1 eq) and furfural (1 eq) dropwise at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude intermediate.

  • To the crude intermediate, add a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4,7-Dioxo-7-phenylheptanoic acid.

Data Summary:

ParameterValueReference
Typical YieldNot explicitly stated, but characterization data is provided[6]
Melting Point145.37 °C[10]
AppearanceCrystalline solid[6]

Applications and Future Directions

While the direct pharmacological applications of 4,7-Dioxo-7-phenylheptanoic acid are still under investigation, its structural motifs suggest significant potential in drug discovery and development. The 1,4-dicarbonyl system is a key feature in many biologically active molecules and can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyridazines, which are known to exhibit a wide range of pharmacological activities.[11]

Furthermore, the presence of a carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters, allowing for the creation of diverse chemical libraries for high-throughput screening. The phenyl group can also be modified to explore structure-activity relationships.

Future research in this area could focus on:

  • The development of novel derivatives of 4,7-Dioxo-7-phenylheptanoic acid with potential therapeutic applications.

  • The exploration of this molecule as a scaffold in the design of enzyme inhibitors or receptor ligands.

  • The investigation of its use as a linker molecule in the development of antibody-drug conjugates or other targeted drug delivery systems.

Conclusion

4,7-Dioxo-7-phenylheptanoic acid is a molecule with a rich chemical background and a promising future. This guide has provided a comprehensive overview of its synthesis, from the classical Friedel-Crafts-based approach to a more modern and convergent strategy. The detailed protocols and mechanistic insights are intended to empower researchers to confidently synthesize and explore the potential of this versatile compound. As the fields of medicinal and materials chemistry continue to evolve, the importance of such well-characterized building blocks will undoubtedly grow, making 4,7-Dioxo-7-phenylheptanoic acid a valuable addition to the synthetic chemist's toolbox.

References

  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses Procedure.

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. Global Substance Registration System.

  • 4,7-Dioxo-7-phenylheptanoic acid | 6336-53-4 | GAA33653. Biosynth.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • Formation of γ-‐Keto Esters from β. Organic Syntheses.

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica.

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

  • Applications and Functions of γ-Poly-Glutamic Acid and its Derivatives in Medicine. ResearchGate.

  • Friedel-Crafts Reactions. Chemistry LibreTexts.

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry.

  • Efficient Synthesis of Enantiopure β-Amino-γ-Keto Acids from l-Homoserine. Organic Letters.

  • A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI.

  • Arndt–Eistert reaction. Wikipedia.

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

  • 4,7-dioxo-7-phenylheptanoic acid | CAS 6336-53-4. Santa Cruz Biotechnology.

  • Process for preparing gamma-substituted beta-keto esters. Google Patents.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed.

  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry.

  • Arndt-Eistert Synthesis. Organic Chemistry Portal.

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide.

  • Synthesis of 4-phenylbutyric acid. Google Patents.

  • 4-Oxo-4-phenylbutanoic acid hydrochloride | C10H11ClO3 | CID 67009569. PubChem.

  • Arndt-Eister reaction. Chemistry LibreTexts.

Sources

Potential biological activities of 4,7-Dioxo-7-phenylheptanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 4,7-Dioxo-7-phenylheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,7-Dioxo-7-phenylheptanoic acid is a dicarbonyl compound containing a phenyl ring and a carboxylic acid moiety[1][2][3][4]. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features suggest a strong potential for several significant biological activities. This guide synthesizes information from structurally related compounds to hypothesize and provide a framework for investigating 4,7-Dioxo-7-phenylheptanoic acid as a potential therapeutic agent. The core hypotheses center on its potential as a histone deacetylase (HDAC) inhibitor, a fatty acid synthase (FAS) inhibitor, and consequently, an anticancer agent. This document provides the scientific rationale for these hypotheses and detailed experimental protocols to validate them.

Compound Profile: 4,7-Dioxo-7-phenylheptanoic acid

4,7-Dioxo-7-phenylheptanoic acid is a keto acid derivative. Its synthesis from acetophenone and furfural has been described[5]. The presence of two ketone groups and a terminal carboxylic acid suggests its potential to interact with various biological targets.

Property Value Reference
Molecular Formula C13H14O4[1][2]
Molecular Weight 234.25 g/mol [1][2]
CAS Number 6336-53-4[1]
Melting Point 145.37 °C[1]
SMILES C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O[1]

Hypothesized Biological Activities and Mechanistic Rationale

The structural motifs within 4,7-Dioxo-7-phenylheptanoic acid, namely the keto acid and the phenylalkanoic acid scaffold, are present in many biologically active molecules. This allows us to form educated hypotheses about its potential functions.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Rationale: Several α-keto acids have been identified as inhibitors of histone deacetylases (HDACs)[6][7]. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to cancer and other diseases[8]. HDAC inhibitors have emerged as a promising class of anticancer agents[6][9]. The mechanism often involves the keto acid moiety chelating the zinc ion in the active site of the HDAC enzyme, similar to how other HDAC inhibitors function[6][7]. Given that 4,7-Dioxo-7-phenylheptanoic acid possesses a keto acid-like structure, it is plausible that it could exhibit HDAC inhibitory activity.

Proposed Mechanism of Action:

HDAC_Inhibition Compound 4,7-Dioxo-7-phenylheptanoic acid HDAC HDAC Enzyme Compound->HDAC Inhibits Histone Histone Protein HDAC->Histone Deacetylates Acetylation Increased Histone Acetylation Histone->Acetylation Leads to Gene Tumor Suppressor Gene Expression Acetylation->Gene Promotes Apoptosis Apoptosis / Cell Cycle Arrest Gene->Apoptosis Induces

Caption: Hypothetical pathway of HDAC inhibition by 4,7-Dioxo-7-phenylheptanoic acid.

Potential as a Fatty Acid Synthase (FAS) Inhibitor

Rationale: Fatty acid synthase (FASN) is the key enzyme responsible for the de novo synthesis of fatty acids. It is overexpressed in many types of cancer cells, making it an attractive target for anticancer therapy[10][11][12]. Various natural and synthetic compounds, including some with long-chain aliphatic or phenyl moieties, have been shown to inhibit FASN[12][13]. The heptanoic acid backbone of 4,7-Dioxo-7-phenylheptanoic acid mimics the structure of fatty acids, suggesting it could act as a competitive inhibitor at the substrate-binding sites of FASN.

Proposed Mechanism of Action:

FASN_Inhibition Compound 4,7-Dioxo-7-phenylheptanoic acid FASN Fatty Acid Synthase (FASN) Compound->FASN Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Leads to FattyAcids Fatty Acid Synthesis FASN->FattyAcids Catalyzes CellGrowth Tumor Cell Growth & Proliferation Membrane Membrane Integrity & Signaling FattyAcids->Membrane Required for Membrane->CellGrowth Supports Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays HDAC_Assay HDAC Inhibition Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/Resazurin) on Cancer Cell Lines HDAC_Assay->Cytotoxicity_Assay If active FASN_Assay FASN Inhibition Assay FASN_Assay->Cytotoxicity_Assay If active Antioxidant_Assay Antioxidant (DPPH) Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay If cytotoxic CellCycle_Assay Cell Cycle Analysis Cytotoxicity_Assay->CellCycle_Assay If cytotoxic Start 4,7-Dioxo-7-phenylheptanoic acid Start->HDAC_Assay Start->FASN_Assay Start->Antioxidant_Assay

Caption: A streamlined workflow for the initial biological evaluation of the compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

  • Objective: To determine if 4,7-Dioxo-7-phenylheptanoic acid can directly inhibit the enzymatic activity of purified HDACs.

  • Principle: A fluorogenic HDAC substrate is deacetylated by the enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescence signal.

  • Materials:

    • Recombinant human HDAC1 and HDAC8 enzymes.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction).

    • Known HDAC inhibitor as a positive control (e.g., SAHA, Trichostatin A).

    • 4,7-Dioxo-7-phenylheptanoic acid dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of 4,7-Dioxo-7-phenylheptanoic acid and the positive control in assay buffer.

    • In the 96-well plate, add 50 µL of diluted compound or control. Include wells with buffer and DMSO as a negative control.

    • Add 25 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.

    • Add 25 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

    • Incubate for 60 minutes at 37°C.

    • Add 50 µL of developer solution to each well to stop the reaction and generate the fluorescent signal.

    • Incubate for 15 minutes at 37°C.

    • Measure fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

  • Objective: To measure the direct inhibitory effect of the compound on FASN activity.

  • Principle: FASN activity is measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

  • Materials:

    • Purified FASN enzyme.

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT).

    • Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

    • Known FASN inhibitor as a positive control (e.g., Cerulenin or C75).

    • 4,7-Dioxo-7-phenylheptanoic acid dissolved in DMSO.

    • UV-transparent 96-well plate.

    • Spectrophotometer plate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In the 96-well plate, add assay buffer, Acetyl-CoA, and NADPH.

    • Add the diluted compound or controls to the respective wells.

    • Add the FASN enzyme and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding Malonyl-CoA.

    • Immediately measure the absorbance at 340 nm every minute for 15-20 minutes.

    • Calculate the rate of NADPH consumption (decrease in A340) for each concentration.

    • Determine the percentage of inhibition and the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effect of 4,7-Dioxo-7-phenylheptanoic acid on cancer cell lines.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

    • Complete cell culture medium.

    • 4,7-Dioxo-7-phenylheptanoic acid.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well clear cell culture plate.

    • Absorbance plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of 4,7-Dioxo-7-phenylheptanoic acid for 48-72 hours. Include untreated and vehicle (DMSO) controls.

    • After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

While 4,7-Dioxo-7-phenylheptanoic acid remains a relatively uncharacterized molecule, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of HDAC and FASN, and consequently as a novel anticancer agent. The experimental workflows and protocols detailed in this guide offer a clear and robust pathway for the initial biological evaluation of this compound. Positive results from these in vitro and in cellulo assays would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

  • Cui, H., & Dashwood, R. H. (2008). α-Keto acid metabolites of organoselenium compounds inhibit histone deacetylase activity in human colon cancer cells. Carcinogenesis, 29(8), 1546–1552. [Link]

  • Li, Y., et al. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2911-2913. [Link]

  • Taliani, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3567-3603. [Link]

  • Ganesan, A. (2009). α-Keto acid metabolites of organoselenium compounds inhibit histone deacetylase activity in human colon cancer cells. Semantic Scholar. [Link]

  • Frey, R. R., et al. (2002). Trifluoromethyl ketones as inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 12(24), 3443-3447. [Link]

  • Wikipedia. (n.d.). Keto acid. [Link]

  • Mercola, J. (2024). The Keto HDAC Myth - How One Paper Misled Millions for a Decade. Mercola.com. [Link]

  • Santos, M. A., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

  • Reddy, B. V. S., et al. (2021). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry, 19(2), 274-292. [Link]

  • Dashwood, R. H., & Myzak, M. C. (2009). Metabolism as a key to histone deacetylase inhibition. Current Drug Metabolism, 10(5), 494-503. [Link]

  • Taliani, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 572-576. [Link]

  • Tian, W. (2015). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Phytochemistry Reviews, 14(4), 599-611. [Link]

  • Global Substance Registration System. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. [Link]

  • Kumar, A., et al. (2020). Recent Advances in the Development of Fatty Acid Synthase Inhibitors as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 20(18), 1820-1837. [Link]

  • Zhang, L., et al. (2015). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: a review. Pharmaceutical Biology, 53(11), 1563-1572. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Dioxo-7-phenylheptanoic acid. PubChem Compound Database. [Link]

  • Lupu, R., & Menendez, J. A. (2006). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents?. Current Pharmaceutical Biotechnology, 7(6), 483-493. [Link]

  • Patsnap Synapse. (2024). What are the new molecules for FAS inhibitors?. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry, 143, 166-178. [Link]

  • Shibuya, K., et al. (2004). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. Journal of Medicinal Chemistry, 47(21), 5086-5098. [Link]

  • FDA Global Substance Registration System. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. [Link]

  • Jasinski, R., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(13), 5057. [Link]

  • Jasinski, R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7051. [Link]

  • Kumar, S., et al. (2017). A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities. Monatshefte für Chemie - Chemical Monthly, 148(5), 921-931. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Dioxoheptanoic acid. PubChem Compound Database. [Link]

  • Li, Y., et al. (2023). Seven New Phenylhexanoids with Antioxidant Activity from Saxifraga umbellulata var. pectinata. Molecules, 28(9), 3894. [Link]

  • Osipova, V. P., et al. (2021). Antioxidant activity of some organosulfur compounds in vitro. Journal of Saudi Chemical Society, 25(2), 101183. [Link]

Sources

An In-Depth Technical Guide to 4,7-Dioxo-7-phenylheptanoic Acid: Synonyms, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount. 4,7-Dioxo-7-phenylheptanoic acid, a dicarbonyl compound, represents a versatile building block with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known synonyms, alternative names, chemical properties, and a detailed examination of its synthesis. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this intriguing molecule.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical identification is crucial for reproducible research. 4,7-Dioxo-7-phenylheptanoic acid is known by several systematic and common names, which are essential to recognize when searching chemical databases and literature.

Systematic and Alternative Names:

  • IUPAC Name: 4,7-Dioxo-7-phenylheptanoic acid

  • Benzeneheptanoic acid, γ,ζ-dioxo-[1]

  • Hexanoic acid, 6-benzoyl-4-oxo-[1]

  • γ,ζ-Dioxobenzeneheptanoic acid[1]

Common Identifiers:

  • CAS Number: 6336-53-4[2][3]

  • NSC Number: NSC-39534[1]

The varied nomenclature reflects the different ways of prioritizing the functional groups within the molecule according to IUPAC rules and historical naming conventions. The presence of two ketone functionalities and a carboxylic acid offers multiple points for chemical modification, making it a molecule of interest for synthetic chemists.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key properties of 4,7-Dioxo-7-phenylheptanoic acid.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₄[1][2][3]
Molecular Weight 234.25 g/mol [1][2][3]
Appearance White powder/crystalsInferred from synthesis descriptions
Melting Point 145.37 °C[3]
SMILES O=C(O)CCC(=O)CCC(=O)c1ccccc1[1]
InChIKey DCNLNHPQCXZOHD-UHFFFAOYSA-N[1]

These properties are critical for predicting the compound's solubility, stability, and reactivity, thereby informing decisions in experimental design, such as solvent selection and reaction conditions.

Synthesis of 4,7-Dioxo-7-phenylheptanoic Acid: A Step-by-Step Protocol

The synthesis of 4,7-Dioxo-7-phenylheptanoic acid has been reported via a two-step process starting from readily available commercial reagents: acetophenone and furfural.[4] This method provides a straightforward route to this dicarbonyl compound.

Diagram of the Synthetic Pathway

Synthesis_Pathway Acetophenone Acetophenone Intermediate 1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one (Intermediate) Acetophenone->Intermediate NaOH, rt Furfural Furfural Furfural->Intermediate Final_Product 4,7-Dioxo-7-phenylheptanoic acid Intermediate->Final_Product Acetic Acid, HCl (Hydrolysis)

Caption: Synthetic route to 4,7-Dioxo-7-phenylheptanoic acid.

Experimental Protocol

Step 1: Synthesis of the Chalcone Intermediate

The first step involves a Claisen-Schmidt condensation reaction between acetophenone and furfural to form a chalcone-like intermediate.

  • Reactant Preparation: In a suitable reaction vessel, dissolve acetophenone and furfural in an appropriate solvent, such as ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture at room temperature. The sodium hydroxide acts as a catalyst for the condensation reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The resulting precipitate, the chalcone intermediate, is then collected by filtration, washed with water, and dried.

Causality of Experimental Choices: The use of a strong base like sodium hydroxide is essential to deprotonate the alpha-carbon of acetophenone, generating an enolate that can then attack the carbonyl carbon of furfural. Room temperature is often sufficient for this condensation, avoiding side reactions.

Step 2: Hydrolytic Cleavage to the Final Product

The furan ring of the intermediate is subsequently cleaved under acidic conditions to yield the final dicarbonyl compound.

  • Reaction Setup: Suspend the dried intermediate from Step 1 in a mixture of acetic acid and hydrochloric acid.[4]

  • Hydrolysis: Heat the reaction mixture under reflux. The acidic conditions facilitate the hydrolysis of the furan ring.

  • Reaction Monitoring: Monitor the reaction by TLC to track the disappearance of the starting material and the formation of the product.

  • Product Isolation and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The crude product will precipitate out of the solution. Collect the solid by filtration, wash it with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,7-Dioxo-7-phenylheptanoic acid. The product can be characterized by techniques such as ¹H NMR and LC-MS.[4]

Causality of Experimental Choices: The combination of a strong mineral acid (HCl) and an organic acid (acetic acid) provides the necessary acidic environment to protonate the furan oxygen, initiating the ring-opening hydrolysis. Refluxing provides the thermal energy required to overcome the activation energy of this transformation.

Potential Applications in Drug Development and Organic Synthesis

While specific biological activities for 4,7-Dioxo-7-phenylheptanoic acid are not yet extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in medicinal chemistry.

The presence of two distinct ketone groups and a carboxylic acid provides multiple reactive sites for further chemical elaboration. This allows for the synthesis of a diverse library of derivatives. For instance, the ketone functionalities can be selectively reduced or transformed into other functional groups, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

A structurally related compound, 7-oxo-7-phenylheptanoic acid, is a known intermediate in the synthesis of Seratrodast, a drug used for the treatment of asthma.[5] This precedent highlights the potential utility of phenyl-substituted keto-acids as building blocks for pharmacologically active molecules. The additional ketone group in 4,7-Dioxo-7-phenylheptanoic acid offers further opportunities for molecular diversification and the development of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: A multiplet in the range of δ 7.4-8.0 ppm corresponding to the protons on the phenyl ring.

  • Methylene Protons (aliphatic chain): Several triplets in the region of δ 2.5-3.5 ppm, corresponding to the -CH₂- groups adjacent to the carbonyls and the carboxylic acid.

  • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Three distinct signals in the downfield region (δ 170-210 ppm) corresponding to the two ketone carbons and the carboxylic acid carbon.

  • Aromatic Carbons: Signals in the range of δ 125-140 ppm for the carbons of the phenyl ring.

  • Aliphatic Carbons: Signals in the range of δ 20-40 ppm for the methylene carbons in the heptanoic acid chain.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Ketones and Carboxylic Acid): Strong, sharp absorption bands in the region of 1680-1760 cm⁻¹. The presence of multiple carbonyl groups may lead to overlapping or distinct peaks.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (m/z = 234.25).

  • Fragmentation Pattern: Characteristic fragmentation patterns for carboxylic acids (loss of -OH and -COOH) and ketones (alpha-cleavage) would be expected.

Conclusion

4,7-Dioxo-7-phenylheptanoic acid is a multifaceted organic compound with a range of synonyms and a well-defined set of physicochemical properties. Its synthesis from common starting materials is straightforward, making it an accessible building block for further chemical exploration. While its biological activities are yet to be fully elucidated, its structural similarity to intermediates used in the synthesis of established pharmaceuticals suggests significant potential in drug discovery and development. This guide provides the essential technical information for researchers to begin investigating the synthetic utility and potential applications of this promising molecule.

References

  • Zhuang, W., Zhang, X.-Q., & Wang, K. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(13), 4051–4053.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Retrieved from [Link]

Sources

Potential derivatives and analogs of 4,7-Dioxo-7-phenylheptanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatives and Analogs of 4,7-Dioxo-7-phenylheptanoic Acid: A Scaffold for Chemical Innovation

Introduction: The Untapped Potential of a Dicarbonyl Scaffold

In the landscape of medicinal chemistry and materials science, the identification of versatile molecular scaffolds is a critical starting point for innovation. 4,7-Dioxo-7-phenylheptanoic acid, a γ,ζ-dicarbonyl compound, represents one such scaffold of significant interest.[1][2] Its structure, featuring a terminal carboxylic acid, a phenyl ketone, and a 1,4-dicarbonyl system, offers multiple reactive sites for chemical modification.[1][3][4] While its direct applications are not extensively documented, its constituent functional groups are prevalent in biologically active molecules and functional materials, suggesting a rich potential for the development of novel derivatives and analogs.

This guide provides a comprehensive exploration of 4,7-Dioxo-7-phenylheptanoic acid (CAS No: 6336-53-4) as a core structure.[3][4] We will delve into the rationale behind designing its derivatives, propose synthetic strategies, and outline experimental protocols for their synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for new discoveries.

Core Compound Characteristics
PropertyValueSource
Molecular Formula C₁₃H₁₄O₄[1][3]
Molecular Weight 234.25 g/mol [1][3]
CAS Number 6336-53-4[3][4]
Melting Point 145.37 °C[3]
Appearance White powder[5]
SMILES C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O[3]

Part 1: Strategic Design of Derivatives and Analogs

The true potential of 4,7-Dioxo-7-phenylheptanoic acid lies in its capacity for strategic modification. The design of derivatives and analogs should be guided by specific objectives, such as enhancing biological activity, improving pharmacokinetic properties (ADME), or tuning material characteristics. The following sections explore logical approaches to modifying this core scaffold.

Modifications of the Carboxylic Acid Group

The terminal carboxylic acid is a prime target for modification to create prodrugs, enhance cell permeability, or introduce new functionalities.

  • Esterification: Conversion to esters (e.g., methyl, ethyl, or benzyl esters) can mask the polarity of the carboxylic acid, potentially improving bioavailability. Heptanoic acid esters are widely used in fragrances and as artificial flavors, indicating a precedent for this modification.[6][7]

  • Amidation: Reaction with primary or secondary amines yields amides. This introduces a hydrogen bond donor/acceptor group, which can be critical for specific receptor interactions. This also allows for conjugation to peptides or other biomolecules.

  • Reduction: Reduction of the carboxylic acid to a primary alcohol provides a new synthetic handle for further functionalization, such as etherification or oxidation to an aldehyde.

Modifications of the Ketone Groups

The two ketone groups at the C4 and C7 positions are hubs for chemical transformation. Their reactivity allows for significant changes in the molecule's shape, polarity, and electronic properties.

  • Selective Reduction: Reduction of one or both ketones to secondary alcohols introduces chiral centers and hydrogen bonding capabilities. For instance, creating a 3,5-dihydroxyheptanoic acid-like structure could impart different biological properties.[8]

  • Grignard/Organolithium Reactions: Addition of organometallic reagents to the ketones can be used to install new carbon-carbon bonds, leading to tertiary alcohols and increased molecular complexity.

  • Formation of Imines, Oximes, and Hydrazones: Condensation with amines, hydroxylamines, or hydrazines can introduce new functionalities, alter receptor binding profiles, or serve as linkers for conjugation.

Modifications of the Phenyl Ring

The aromatic ring is a key feature for tuning electronic properties and establishing interactions (e.g., π-stacking) with biological targets.

  • Electrophilic Aromatic Substitution: Introducing substituents such as nitro, halogen, or acyl groups can modulate the molecule's lipophilicity and electronic nature. For example, a known analog, 7-(4-methylphenyl)-4,7-dioxoheptanoic acid, demonstrates the feasibility of substitution on this ring.[9]

  • Cross-Coupling Reactions: For analogs starting from a halogenated phenyl ring (e.g., 7-(4-bromophenyl)-4,7-dioxoheptanoic acid), Suzuki or Buchwald-Hartwig coupling reactions can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Analogs with Altered Scaffolds

Moving beyond simple functional group modification, altering the core skeleton can lead to novel compound classes.

  • Heterocyclic Analogs: Replacing the phenyl ring with heterocycles like pyridine, thiophene, or furan can introduce hydrogen bond donors/acceptors, modulate metabolic stability, and improve solubility.

  • Chain Length Variation: Synthesizing analogs with shorter (e.g., dioxo-phenylpentanoic acid) or longer (e.g., dioxo-phenylnonanoic acid) alkyl chains can optimize the spatial orientation of the key functional groups for improved target engagement.

  • Bioisosteric Replacement: The 1,4-dicarbonyl moiety is a versatile building block for synthesizing heterocycles like furans, pyrroles, and pyridazines.[10] This allows for the creation of rigidified analogs where the flexible chain is incorporated into a new ring system.

Part 2: Synthetic Strategies and Methodologies

A robust and scalable synthetic route is paramount. The synthesis of 4,7-dioxo-7-phenylheptanoic acid itself has been reported, providing a solid foundation for derivative synthesis.[11]

Synthesis of the Core Scaffold

A reported synthesis involves the reaction of acetophenone with furfural in the presence of a base, followed by acid-catalyzed hydrolysis to open the furan ring and yield the final dicarbonyl product.[11]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Furan Ring Opening A Acetophenone + Furfural B NaOH, RT A->B C Chalcone Intermediate B->C D Chalcone Intermediate E HCl, Acetic Acid D->E F 4,7-Dioxo-7-phenylheptanoic acid E->F

Caption: Synthesis of the core 4,7-Dioxo-7-phenylheptanoic acid scaffold.

Experimental Protocol: Synthesis of Ethyl 4,7-Dioxo-7-phenylheptanoate (Ester Derivative)

This protocol details the esterification of the parent acid, a common first step in creating derivatives with improved permeability.

Materials:

  • 4,7-Dioxo-7-phenylheptanoic acid (1.0 eq)

  • Anhydrous Ethanol (20 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4,7-Dioxo-7-phenylheptanoic acid, anhydrous ethanol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ethyl ester.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Causality: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of this Fischer esterification towards the product side by removing water as it is formed. Toluene is used as a solvent that forms an azeotrope with water.

Experimental Protocol: Synthesis of 4,7-Dioxo-7-(4-nitrophenyl)heptanoic acid (Phenyl-Substituted Analog)

This protocol outlines the nitration of the phenyl ring, demonstrating a key electrophilic aromatic substitution.

Materials:

  • 4,7-Dioxo-7-phenylheptanoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (solvent)

  • Fuming Nitric Acid (1.1 eq)

  • Ice bath

Procedure:

  • In a flask cooled in an ice bath to 0°C, dissolve 4,7-Dioxo-7-phenylheptanoic acid in concentrated sulfuric acid.

  • Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for further purification.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm the position of the nitro group (predominantly para).

Causality: The strong electron-withdrawing nature of the dicarbonyl-heptanoic acid chain deactivates the phenyl ring, requiring harsh nitrating conditions (fuming nitric acid and sulfuric acid). The reaction is performed at low temperatures to control the exothermic reaction and minimize side product formation.

Part 3: Potential Applications and Biological Evaluation

The structural motifs within 4,7-Dioxo-7-phenylheptanoic acid and its derivatives suggest several potential biological activities. Keto acids are crucial intermediates in metabolism, and some exhibit neuroprotective properties.[12][13][14] The phenylheptanoid skeleton is also found in natural products with antioxidant activity.[15] A logical approach to screening these novel compounds is essential.

Proposed Biological Targets and Screening Assays
Potential ActivityRationaleSuggested In Vitro Assay
Antioxidant Phenylpropanoid and related structures often exhibit free-radical scavenging capabilities.[15][16]DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay; ABTS assay.[17]
Anticancer Many dicarbonyl compounds and chalcone-like structures exhibit cytotoxicity against cancer cell lines.MTT or SRB cytotoxicity assays against a panel of human cancer cell lines (e.g., HepG2, MCF-7, A549).[18]
Enzyme Inhibition The keto-acid functionality can interact with active sites of various enzymes.Xanthine Oxidase Inhibition Assay (for anti-gout potential);[19] Protease Inhibition Assays.
Antibacterial Flavonoids and other phenolics containing similar structural elements have known antibacterial properties.[16]Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
Workflow for Biological Evaluation

G A Library of Derivatives and Analogs B Primary Screening (e.g., Antioxidant, Cytotoxicity) A->B C Hit Identification (Compounds with >50% activity at a set concentration) B->C D Dose-Response & IC₅₀ Determination C->D E Secondary Assays (e.g., Enzyme Specificity, Mechanism of Action) D->E F Lead Compound Selection E->F

Caption: A typical workflow for screening and identifying lead compounds.

Conclusion and Future Outlook

4,7-Dioxo-7-phenylheptanoic acid is more than a simple chemical; it is a platform for innovation. Its trifunctional nature provides a rich canvas for synthetic chemists to create diverse libraries of novel compounds. By systematically exploring modifications to its carboxylic acid, ketone, and phenyl moieties, researchers can develop derivatives and analogs tailored for specific applications in drug discovery, agrochemicals, and materials science. The synthetic routes are accessible, and the potential for discovering new bioactive agents is significant. This guide serves as a foundational blueprint for unlocking the full potential of this versatile dicarbonyl scaffold.

References

  • Organic Chemistry Tutor. Synthesis of a Dicarbonyl. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. (2014-05-10). Available from: [Link]

  • ACS Publications. Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant | Organic Letters. (2014-03-17). Available from: [Link]

  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. Available from: [Link]

  • PubMed. Ketoacids? Good medicine?. Available from: [Link]

  • ResearchGate. Synthesis of 1,8‐dicarbonyl compounds. Available from: [Link]

  • Wikipedia. Keto acid. Available from: [Link]

  • Chemistry LibreTexts. 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. (2015-07-19). Available from: [Link]

  • Chem-Impex. Heptanoic acid. Available from: [Link]

  • GSRS. 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

  • Grokipedia. Keto acids: Significance and symbolism. (2025-07-31). Available from: [Link]

  • Wikipedia. Enanthic acid. Available from: [Link]

  • Grokipedia. Keto acid. Available from: [Link]

  • Exposome-Explorer. Heptanoic acid (Compound). Available from: [Link]

  • PubChem. 4,7-Dioxoheptanoic acid | C7H10O4 | CID 21080046. Available from: [Link]

  • MDPI. Seven New Phenylhexanoids with Antioxidant Activity from Saxifraga umbellulata var. pectinata. (2023-05-06). Available from: [Link]

  • PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Available from: [Link]

  • PMC. Chemistry and Biological Activities of Flavonoids: An Overview. Available from: [Link]

  • MDPI. Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl.. Available from: [Link]

  • ResearchGate. Antioxidant activity of some organosulfur compounds in vitro. (2021-02-07). Available from: [Link]

  • PubChem. 3,5-Dihydroxyheptanoic acid | C7H14O4 | CID 19913901. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Dioxo-7-phenylheptanoic acid is a dicarbonyl compound that belongs to the broader class of β-aroylpropionic acids. These molecules are significant precursors and intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential biological activities.[1][2] This guide provides a comprehensive, step-by-step protocol for the synthesis of 4,7-dioxo-7-phenylheptanoic acid, designed for researchers in organic chemistry, medicinal chemistry, and drug development. The primary synthetic strategy detailed herein is the Friedel-Crafts acylation of benzene with succinic anhydride, a cornerstone reaction in organic synthesis.

Synthesis Overview: The Friedel-Crafts Acylation Approach

The synthesis of 4,7-dioxo-7-phenylheptanoic acid can be efficiently achieved through a two-step process. The first key step is the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-benzoylpropionic acid. This is followed by a second acylation reaction to introduce the second keto group and extend the carbon chain. A more direct, though less commonly documented specific single-step synthesis exists from acetophenone and furfural.[3] However, the Friedel-Crafts approach is a more fundamental and widely applicable method for generating the core β-aroylpropionic acid structure.[4]

The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] The reaction mechanism, when using succinic anhydride and benzene, proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, leading to the formation of a highly electrophilic acylium ion.[5]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, temporarily disrupting the aromaticity of the ring.[4][5]

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst.[4] The product of this initial acylation is 3-benzoylpropionic acid.

To obtain the target molecule, 4,7-dioxo-7-phenylheptanoic acid, a subsequent chain extension and second acylation would be necessary. The protocol below outlines the foundational Friedel-Crafts acylation to produce the key intermediate, 3-benzoylpropionic acid, which is a critical step towards the final product.

Experimental Protocol: Synthesis of 3-Benzoylpropionic Acid

This protocol details the synthesis of the key intermediate, 3-benzoylpropionic acid, via Friedel-Crafts acylation.

Materials and Reagents:

  • Anhydrous Benzene (C₆H₆)

  • Succinic Anhydride ((CH₂CO)₂O)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃) solution

  • Distilled Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvents for extraction and recrystallization (e.g., diethyl ether, ethanol)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (2.2 molar equivalents).

  • Solvent and Reagent Addition: Add anhydrous benzene (as the solvent and reactant) to the flask and cool the mixture in an ice bath.

  • Addition of Succinic Anhydride: Dissolve succinic anhydride (1 molar equivalent) in a minimal amount of anhydrous benzene and add it dropwise to the stirred reaction mixture from the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, followed by heating under reflux for an additional 1 hour to ensure the reaction goes to completion.

  • Work-up and Quenching: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic extracts with a sodium carbonate solution to remove any unreacted acid, followed by a wash with distilled water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 3-benzoylpropionic acid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add AlCl3 and Benzene to Flask B 2. Add Succinic Anhydride Solution A->B C 3. Stir and Reflux B->C D 4. Quench with Ice and HCl C->D E 5. Extract with Organic Solvent D->E F 6. Wash with Na2CO3 and H2O E->F G 7. Dry and Evaporate Solvent F->G H 8. Recrystallize G->H I Final Product: 3-Benzoylpropionic Acid H->I

Caption: Workflow for the synthesis of 3-benzoylpropionic acid.

Quantitative Data Summary

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
BenzeneC₆H₆78.11Solvent/Reactant
Succinic AnhydrideC₄H₄O₃100.071.0
Aluminum ChlorideAlCl₃133.342.2

Characterization of the Final Product

The identity and purity of the synthesized 4,7-dioxo-7-phenylheptanoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]

  • Melting Point Analysis: To assess the purity of the final product. The literature melting point is approximately 145.37 °C.[6]

  • X-ray Crystallography: For unambiguous structure determination.[3]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4,7-dioxo-7-phenylheptanoic acid, with a focus on the key intermediate step involving Friedel-Crafts acylation. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. [Link]

  • Husain, A., Ahuja, P., & Sarafroz. (2009). Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 62–66. [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Acylation of benzene with anhydrides - Sciencemadness.org. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • β-Aroylpropionic acids. Part V. The synthesis of β-aroyl-α-methylpropionic acids, and their conversion into polynuclear compounds - Sci-Hub. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - Frontiers. [Link]

  • Mechanism for acylation of benzene with succinic anhydride - Chemistry Stack Exchange. [Link]

  • Baddar, F. G., & Sherif, S. (1960). β-Aroylpropionic acids. Part XV. The preparation and lactonisation of β-aroyl-α- and -β-arylpropionic acids. Journal of the Chemical Society (Resumed), 2309-2313. [Link]

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID - Gsrs. [Link]

Sources

The Strategic Utility of 4,7-Dioxo-7-phenylheptanoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Diketoacid Intermediate

4,7-Dioxo-7-phenylheptanoic acid (CAS No. 6336-53-4) is a bespoke chemical intermediate whose value lies in its trifunctional architecture.[1][2][3] Possessing two ketone functionalities in a 1,4-relationship and a terminal carboxylic acid, this molecule is a prime precursor for the synthesis of complex heterocyclic scaffolds, which are cornerstones in medicinal chemistry and materials science. The 1,4-dicarbonyl motif serves as a classical electrophilic framework for condensation reactions, most notably the Paal-Knorr synthesis, to construct five-membered aromatic rings like pyrroles and furans.[1][4] Furthermore, this arrangement readily reacts with hydrazine derivatives to yield six-membered pyridazine systems.[5][6]

The presence of the carboxylic acid group adds a strategic dimension to this intermediate. It can serve as a synthetic handle for further derivatization, enabling the attachment of the resulting heterocyclic core to other molecules, solubilizing groups, or solid supports. Alternatively, its electronic influence or potential participation in cyclization cascades offers unique synthetic possibilities.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of 4,7-Dioxo-7-phenylheptanoic acid. We present detailed, field-proven protocols for its conversion into valuable pyrrole and pyridazine derivatives, explaining the causality behind experimental choices to ensure reproducibility and success.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is critical for experimental design. The key properties of 4,7-Dioxo-7-phenylheptanoic acid are summarized below.

PropertyValueReference(s)
CAS Number 6336-53-4[1][7]
Molecular Formula C₁₃H₁₄O₄[1][3]
Molecular Weight 234.25 g/mol [1][2]
Appearance White to off-white solid[8]
Melting Point 145.37 °C[1][2]
SMILES C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O[3]

Safety & Handling: While a specific, comprehensive MSDS for 4,7-Dioxo-7-phenylheptanoic acid is not widely available, standard precautions for handling fine chemical reagents should be observed. Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, it is recommended to request a Material Safety Data Sheet (MSDS) from the supplier.[2]

Application I: Synthesis of Pyrrole Derivatives via Paal-Knorr Reaction

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and atom-economical route to pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[9][10] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[11] The carboxylic acid moiety of our substrate is expected to remain intact under the typically neutral or weakly acidic conditions of this reaction.

Protocol 1: Synthesis of 4-(2-Benzoyl-5-phenyl-1H-pyrrol-1-yl)butanoic Acid

This protocol details the reaction of 4,7-Dioxo-7-phenylheptanoic acid with a primary amine, using glacial acetic acid as both a solvent and a mild catalyst to facilitate the condensation.

Reaction Scheme:

G cluster_0 Paal-Knorr Pyrrole Synthesis Workflow A 4,7-Dioxo-7-phenylheptanoic acid + Primary Amine (e.g., 4-Aminobutanoic acid) B Dissolve in Glacial Acetic Acid A->B 1. Reagents C Heat with Stirring (e.g., 110-120 °C, 4-6 h) B->C 2. Reaction D Reaction Monitoring (TLC) C->D 3. Monitoring E Cool to Room Temperature D->E 4. Work-up F Precipitate in Ice-Water E->F G Filter and Wash Solid F->G H Purify (Recrystallization) G->H I Characterize Product H->I

Caption: Workflow for Paal-Knorr pyrrole synthesis.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4,7-Dioxo-7-phenylheptanoic acid234.255.01.17 g
4-Aminobutanoic acid103.125.5 (1.1 eq)0.57 g
Glacial Acetic Acid--25 mL

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-Dioxo-7-phenylheptanoic acid (1.17 g, 5.0 mmol) and 4-aminobutanoic acid (0.57 g, 5.5 mmol).

  • Dissolution: Add glacial acetic acid (25 mL) to the flask. Stir the mixture at room temperature to achieve partial or full dissolution of the solids.

  • Reaction: Heat the reaction mixture to 110-120 °C using a heating mantle and stir for 4-6 hours. The causality here is that thermal energy is required to overcome the activation energy for both imine formation and the subsequent cyclization and dehydration steps.[9] Acetic acid serves as a proton source to catalyze these steps without being harsh enough to cause unwanted side reactions.[9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting diketone will indicate reaction completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction solution slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. This will cause the product to precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water (3 x 50 mL) to remove residual acetic acid and any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pyrrole derivative.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.

Application II: Synthesis of Pyridazine Derivatives

The 1,4-dicarbonyl system is also an excellent precursor for the synthesis of 1,2-diazines, commonly known as pyridazines. This is achieved through a condensation reaction with hydrazine (H₂NNH₂).[5] The reaction typically forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.[6][12] In some cases, spontaneous oxidation may occur.[6]

Protocol 2: Synthesis of 6-Phenyl-3-(3-carboxypropyl)pyridazine

This protocol outlines the synthesis of a substituted pyridazine from 4,7-Dioxo-7-phenylheptanoic acid and hydrazine hydrate. The reaction is performed in ethanol, a common solvent for such condensations.

Reaction Scheme:

G cluster_1 Pyridazine Synthesis Workflow A 4,7-Dioxo-7-phenylheptanoic acid + Hydrazine Hydrate B Reflux in Ethanol A->B 1. Condensation C Reaction Monitoring (TLC) B->C 2. Monitoring D Cool and Concentrate C->D 3. Isolation E Oxidation Step (Optional) (e.g., Air, Oxidizing Agent) D->E 4. Aromatization F Purification (Column Chromatography) E->F G Characterize Product F->G

Caption: Workflow for pyridazine synthesis.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4,7-Dioxo-7-phenylheptanoic acid234.255.01.17 g
Hydrazine Hydrate (~64% N₂H₄)50.066.0 (1.2 eq)~0.3 mL
Ethanol (95%)--40 mL

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend 4,7-Dioxo-7-phenylheptanoic acid (1.17 g, 5.0 mmol) in ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (~0.3 mL, 6.0 mmol) dropwise to the stirred suspension at room temperature. Hydrazine is a potent nucleophile, and its reaction with the two carbonyls forms the heterocyclic ring.[5]

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 8-12 hours. The elevated temperature ensures the reaction proceeds to completion.

  • Monitoring: Follow the reaction's progress by TLC (e.g., ethyl acetate/hexanes with 1% acetic acid). The formation of a new, more polar spot corresponding to the pyridazine product should be observed.

  • Work-up & Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude residue contains the dihydropyridazine and/or the final pyridazine product.

  • Aromatization (if necessary): The intermediate dihydropyridazine can often be oxidized to the aromatic pyridazine by stirring the crude material in a suitable solvent (like acetic acid) open to the air or by using a mild oxidizing agent. The driving force for this step is the formation of a stable aromatic ring.[6] For this protocol, we will assume spontaneous or air oxidation upon workup.

  • Purification: Purify the crude product using column chromatography on silica gel. A gradient elution system, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, should effectively separate the product. The carboxylic acid moiety necessitates a more polar eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the product. Confirm the structure and purity of the resulting 6-phenyl-3-(3-carboxypropyl)pyridazine by NMR, MS, and IR analysis.

Conclusion and Future Outlook

4,7-Dioxo-7-phenylheptanoic acid represents a highly valuable and versatile intermediate for the construction of diverse heterocyclic systems. The protocols detailed herein for the synthesis of pyrrole and pyridazine derivatives demonstrate its utility and provide a solid foundation for further exploration. By leveraging the dual reactivity of the 1,4-dicarbonyl system and the synthetic handle of the carboxylic acid, researchers can generate novel molecular architectures for applications spanning from drug discovery to the development of advanced functional materials. The strategic selection of reaction partners in these condensation reactions opens the door to a vast chemical space of accessible, high-value compounds.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. ChemTube3D. Retrieved from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 450-469. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-134. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. GSRS. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Dioxo-7-phenylheptanoic acid. PubChem. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(14), 4451-4453. Retrieved from [Link]

  • FDA. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. FDA. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Dioxoheptanoic acid. PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Versatility of 4,7-Dioxo-7-phenylheptanoic Acid

4,7-Dioxo-7-phenylheptanoic acid is a molecule rich in chemical functionality. Its structure presents three key reactive sites: the terminal carboxylic acid, the 1,4-dicarbonyl moiety, and the aromatic phenyl ring of the benzoyl group. This trifecta of reactivity allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives with potentially novel biological activities or material properties. Understanding the distinct reactivity of each functional group is paramount to designing successful synthetic strategies.

This guide will explore the following key functionalization pathways:

  • Modification of the 1,4-Dicarbonyl System: Primarily focusing on the Paal-Knorr synthesis to generate five-membered heterocycles such as pyrroles, furans, and thiophenes.

  • Derivatization of the Carboxylic Acid: Detailing protocols for esterification and amidation to introduce a variety of substituents.

  • Transformations of the Ketone Groups: Discussing strategies for the chemoselective reduction of the ketone functionalities.

  • Functionalization of the Aromatic Ring: Briefly touching upon potential modifications to the phenyl ring.

I. Heterocycle Formation via the 1,4-Dicarbonyl Moiety: The Paal-Knorr Synthesis

The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five-membered heterocycles through the Paal-Knorr synthesis.[1] This powerful transformation allows for the construction of highly substituted furans, pyrroles, and thiophenes, which are prevalent scaffolds in numerous natural products and pharmaceutical agents.[1]

A. Synthesis of Substituted Pyrroles

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic or neutral conditions yields a substituted pyrrole.[2][3] The choice of the amine directly dictates the substituent on the pyrrole nitrogen. Acetic acid is often used as a catalyst to accelerate the reaction.[2]

Mechanism Insight: The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[4] The ring-closing step is often rate-determining.

Paal_Knorr_Pyrrole cluster_workflow Paal-Knorr Pyrrole Synthesis Workflow Start 4,7-Dioxo-7-phenylheptanoic acid + R'-NH2 Reaction Reaction Conditions: - Solvent (e.g., Ethanol, Acetic Acid) - Optional: Microwave Irradiation Start->Reaction Mixing Workup Work-up: - Removal of Solvent - Extraction - Purification (e.g., Column Chromatography) Reaction->Workup Reaction Completion Product Substituted Pyrrole Derivative Workup->Product Isolation Amide_Coupling cluster_workflow Amide Coupling Workflow Start 4,7-Dioxo-7-phenylheptanoic acid + R'R''NH Activation Carboxylic Acid Activation: - Coupling Reagent (e.g., EDC, HATU) - Additive (e.g., HOBt) Start->Activation Coupling Amine Addition & Coupling Activation->Coupling Product Amide Derivative Coupling->Product

Sources

Application Note: Comprehensive Characterization of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Dioxo-7-phenylheptanoic acid is a dicarbonyl compound containing both a ketone and a carboxylic acid functional group. Its structural features make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Rigorous characterization of this compound is essential to confirm its chemical identity, establish its purity, and ensure its suitability for downstream applications.

This application note provides a comprehensive guide to the analytical techniques required for the unambiguous characterization of 4,7-Dioxo-7-phenylheptanoic acid. The protocols and workflows described herein are designed for researchers, scientists, and drug development professionals who require a robust and validated approach to quality control and structural elucidation. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy.

Physicochemical Properties

A foundational step in the analysis of any compound is to understand its basic physicochemical properties. This data is crucial for selecting appropriate solvents, predicting chromatographic behavior, and interpreting spectral data.

PropertyValueSource
CAS Number 6336-53-4[1][2]
Molecular Formula C₁₃H₁₄O₄[1][2][3]
Molecular Weight 234.25 g/mol [1][2][3]
Melting Point 145.37 °C[1]
Appearance White powder/crystalline solid[4]
SMILES C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O[1][3]
InChIKey DCNLNHPQCXZOHD-UHFFFAOYSA-N[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For 4,7-Dioxo-7-phenylheptanoic acid, ¹H NMR will confirm the presence and connectivity of the different proton environments (aromatic vs. aliphatic), while ¹³C NMR will identify all unique carbon atoms, including the carbonyls and the carboxylic acid. The combination of these two techniques provides a detailed map of the molecular skeleton.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of 4,7-Dioxo-7-phenylheptanoic acid B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to 5 mm NMR tube B->C D Acquire ¹H NMR Spectrum (e.g., 400 MHz) C->D E Acquire ¹³C NMR Spectrum (e.g., 100 MHz) D->E F Perform 2D NMR (COSY, HSQC) if needed E->F J Correlate ¹H and ¹³C signals and confirm structure F->J G Apply Fourier Transform, Phase and Baseline Correction H Integrate ¹H signals and assign chemical shifts (δ) G->H I Analyze splitting patterns (multiplicities) H->I I->J

Caption: Workflow for NMR analysis.

Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4,7-Dioxo-7-phenylheptanoic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the exchangeable acidic proton is observable.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Analysis and Expected Results:

    • ¹H NMR (in DMSO-d₆):

      • ~12.1 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

      • ~7.9-8.0 ppm (multiplet, 2H): Aromatic protons ortho to the carbonyl group.

      • ~7.5-7.7 ppm (multiplet, 3H): Aromatic protons meta and para to the carbonyl group.

      • ~3.2 ppm (triplet, 2H): Methylene protons adjacent to the benzoyl carbonyl (-CH₂-CO-Ph).

      • ~2.8 ppm (triplet, 2H): Methylene protons adjacent to the other ketone (-CH₂-CO-).

      • ~2.5 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

      • ~1.9 ppm (quintet, 2H): Central methylene protons (-CO-CH₂-CH₂-).

    • ¹³C NMR (in DMSO-d₆):

      • ~208 ppm: Ketone carbonyl carbon.

      • ~197 ppm: Benzoyl carbonyl carbon.

      • ~174 ppm: Carboxylic acid carbonyl carbon.

      • ~128-137 ppm: Aromatic carbons (expect 4 signals).

      • ~20-40 ppm: Aliphatic methylene carbons (expect 4 signals).

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like 4,7-Dioxo-7-phenylheptanoic acid, as it minimizes fragmentation and provides a clear molecular ion peak. This serves as a primary check of the compound's identity.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a stock solution (~1 mg/mL) in MeOH or ACN B Dilute to ~1-10 µg/mL in mobile phase A->B C Infuse sample into ESI source or inject via HPLC B->C D Acquire mass spectrum in positive and negative ion modes C->D E Scan a mass range (e.g., m/z 100-500) D->E F Identify molecular ion peaks ([M+H]⁺, [M-H]⁻, [M+Na]⁺) G Compare observed m/z with theoretical exact mass F->G H Analyze fragmentation pattern (if any) G->H

Caption: Workflow for Mass Spectrometry analysis.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation and Data Acquisition:

    • The analysis can be performed via direct infusion or by coupling with an HPLC system (LC-MS).

    • Use an Electrospray Ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.

    • Scan an appropriate mass range, for example, m/z 100 to 500.

  • Data Analysis and Expected Results:

    • The theoretical monoisotopic mass of C₁₃H₁₄O₄ is 234.0892 Da.[6]

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 235.0965 and potentially the sodium adduct [M+Na]⁺ at m/z 257.0784.[6]

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 233.0819.[6]

    • The observed mass should be within a small tolerance (typically < 5 ppm) of the calculated exact mass for high-resolution mass spectrometers.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of small molecules in pharmaceutical and chemical research. A reverse-phase HPLC method using a C18 column is well-suited for a moderately polar compound like 4,7-Dioxo-7-phenylheptanoic acid. UV detection is appropriate due to the presence of the benzoyl chromophore. The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of the main component to the total area of all observed peaks.

Experimental Workflow: HPLC Analysis

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase, ~0.5 mg/mL) D Inject Sample A->D B Instrument Setup (Column, Mobile Phase, Flow Rate, Detector) C System Equilibration B->C C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F G Purity Calculation (% Area) F->G

Caption: Workflow for HPLC purity analysis.

Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation and Method:

    • Column: C18, 4.6 x 250 mm, 5 µm (or similar).

    • Mobile Phase A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.[7][8]

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) set at 210 nm and 254 nm.[7][8] The lower wavelength provides higher sensitivity for the carbonyls, while 254 nm is characteristic of the aromatic ring.

  • Data Analysis and Expected Results:

    • A single major peak should be observed in the chromatogram.

    • Purity is calculated using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • The purity should meet the required specification (e.g., >98%).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For 4,7-Dioxo-7-phenylheptanoic acid, FTIR is used to confirm the simultaneous presence of the carboxylic acid (both O-H and C=O stretches), the two distinct ketone groups, and the aromatic ring. This provides orthogonal validation to the structural data obtained from NMR.

Protocol: FTIR Analysis
  • Sample Preparation:

    • The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

    • Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation and Data Acquisition:

    • Acquire the spectrum using a standard FTIR spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis and Expected Results:

    • The FTIR spectrum will provide crucial information about the functional groups present.[9] Key expected vibrational frequencies include:

      • 3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.[9]

      • ~3060 cm⁻¹ (sharp): Aromatic C-H stretching.

      • ~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching.

      • ~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.

      • ~1685 cm⁻¹ (strong, sharp): C=O stretching of the aryl ketone (conjugated).

      • ~1650 cm⁻¹ (strong, sharp): C=O stretching of the aliphatic ketone.

      • ~1600, 1450 cm⁻¹: C=C stretching within the aromatic ring.

      • ~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

UV-Vis Spectroscopy: Chromophore Analysis

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically related to the chromophores—the parts of the molecule that absorb light. The benzoyl group in 4,7-Dioxo-7-phenylheptanoic acid is a strong chromophore. This analysis is simple, rapid, and useful for confirming the presence of the conjugated system and for determining an optimal wavelength for HPLC detection.

Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a dilute solution (in the µM range) in the same solvent to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the sample from 400 nm down to 200 nm.

    • Use the pure solvent as a blank reference.

  • Data Analysis and Expected Results:

    • The spectrum is expected to show characteristic absorption bands for the benzoyl moiety.

    • λ_max ≈ 245 nm: Attributable to the π → π* transition of the conjugated aromatic ketone.

    • λ_max ≈ 280 nm: A weaker band attributable to a second π → π* transition.

    • A weak n → π* transition may be observed as a shoulder around 320-330 nm.[10]

Summary of Analytical Data

The combination of these analytical techniques provides a self-validating system for the comprehensive characterization of 4,7-Dioxo-7-phenylheptanoic acid.

TechniquePurposeExpected Key Results
¹H NMR Structural ElucidationSignals for aromatic, aliphatic, and carboxylic acid protons with correct integration and splitting.
¹³C NMR Carbon Skeleton ConfirmationSignals for 3 carbonyls, 4 aromatic, and 4 aliphatic carbons.
Mass Spec (ESI) Molecular Weight ConfirmationCorrect m/z for [M+H]⁺ (235.0965) and/or [M-H]⁻ (233.0819).[6]
HPLC-UV Purity DeterminationA single major peak with purity >98% by area normalization.
FTIR Functional Group IDCharacteristic absorptions for O-H (acid), C=O (acid, aryl ketone, alkyl ketone), and Ar-H.
UV-Vis Chromophore Analysisλ_max around 245 nm, confirming the presence of the benzoyl group.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. (n.d.). Gsrs.fda.gov. [Link]

  • 4,7-Dioxoheptanoic acid | C7H10O4. PubChem. [Link]

  • Simmonds, P. G., Pettitt, B. C., & Zlatkis, A. (1967). Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. Analytical Chemistry. [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. [Link]

  • 4,7-Dioxo-7-phenylheptanoic acid | C13H14O4. PubChem. [Link]

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. NMPA. [Link]

  • Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. Science Ready. [Link]

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). [Link]

  • Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. ResearchGate. [Link]

  • UV/Vis absorption spectra of compounds 4-7. ResearchGate. [Link]

  • 4,7-dioxo-7-phenylheptanoic acid (C13H14O4). PubChemLite. [Link]

  • HPLC Method for Flavourings. (n.d.). [Link]

  • 7-Phenylheptanoic acid. NIST WebBook. [Link]

  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Science and Education Publishing. [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

  • CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. ResearchGate. [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. [Link]

  • ATR-FTIR spectra of (a) pure heptanoic acid, (b) pure acetic anhydride,. ResearchGate. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]

  • UV/Vis + Photochemistry Database. science-softCon. [Link]

  • 7-Phenylheptanoic acid - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

Sources

Application Notes and Protocols for 4,7-Dioxo-7-phenylheptanoic Acid: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed application notes and protocols for the safe handling and storage of 4,7-Dioxo-7-phenylheptanoic acid (CAS No. 6336-53-4).[1] As a dicarbonyl and keto-acid compound, its unique chemical structure necessitates specific procedures to ensure the safety of laboratory personnel and maintain the integrity of the substance for research and development purposes. These guidelines are intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and field-proven insights.

Introduction: Understanding the Compound

Compound Properties:

PropertyValueSource
CAS Number 6336-53-4[1]
Molecular Formula C₁₃H₁₄O₄[1][3]
Molecular Weight 234.25 g/mol [1][3]
Melting Point 145.37 °C[1]
Appearance Likely a solid at room temperatureInferred from melting point

Hazard Identification and Risk Assessment

The primary hazards associated with 4,7-Dioxo-7-phenylheptanoic acid are inferred from its functional groups: the carboxylic acid and the dicarbonyl moieties.

  • Carboxylic Acid: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[4]

  • Dicarbonyl Compounds: Some dicarbonyl compounds are known to be bioactive and can have sensitizing effects.[2] Their reactivity can also lead to instability under certain conditions.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling 4,7-Dioxo-7-phenylheptanoic acid.[4][5][6]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. It is crucial to consult the glove manufacturer's compatibility chart.

  • Body Protection: A laboratory coat or chemical-resistant apron is required. For handling larger quantities, chemical-resistant overalls may be necessary.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: A diagram illustrating the correct sequence for putting on and taking off Personal Protective Equipment.

Handling Protocols

Adherence to strict handling protocols is crucial for safety and to maintain the purity of the compound.[7]

General Handling
  • Work Area: Always handle 4,7-Dioxo-7-phenylheptanoic acid in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.[8]

  • Dispensing: When weighing the solid, do so in a fume hood and handle it carefully to avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. For acidic compounds, if diluting with water, always add the acid to the water, not the other way around, to dissipate any heat generated.[4]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Containment: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material (e.g., sand or vermiculite).

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[8]

Storage Procedures

Proper storage is essential to maintain the stability and integrity of 4,7-Dioxo-7-phenylheptanoic acid.[8][9]

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[5][8]Minimizes potential degradation and reactions.
Atmosphere For long-term storage or for high-purity samples, consider storing under an inert atmosphere (e.g., argon or nitrogen).[5]Prevents potential oxidative degradation of the dicarbonyl moieties.
Light Protect from light by using an amber glass vial or by storing it in a dark cabinet.[5][7]Light can catalyze degradation reactions in organic compounds.
Containers Store in a tightly sealed, non-reactive container, such as a glass bottle with a secure cap.[4]Prevents contamination and reaction with container materials.
Segregation Store away from strong oxidizing agents, strong bases, and other incompatible chemicals.[8][9]The carboxylic acid will react with bases, and the organic nature of the molecule makes it susceptible to oxidation.
Decision Tree for Storage Conditions

Storage_Decision_Tree Start Start: New Compound Received Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 month) Cool, Dry, Dark Duration->ShortTerm Short LongTerm Long-Term (> 1 month) Refrigerate (2-8°C) Duration->LongTerm Long Purity High Purity Required? InertAtmosphere Store under Inert Gas (e.g., Argon) Purity->InertAtmosphere Yes StandardStorage Standard Storage: Cool, Dry, Dark Purity->StandardStorage No LongTerm->Purity

Sources

Revolutionizing Therapeutics: A Guide to Advanced Applications in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Modern Drug Discovery

The relentless pursuit of novel therapeutics is a cornerstone of modern medicine. However, the journey from a promising biological hypothesis to a clinically approved drug is fraught with challenges, including high attrition rates, escalating costs, and the emergence of drug resistance. To overcome these hurdles, medicinal chemistry and drug discovery are undergoing a profound transformation, driven by a confluence of technological innovations and a deeper understanding of disease biology. This guide provides an in-depth exploration of several cutting-edge applications that are reshaping the future of medicine. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols for their implementation.

I. Precision Genome Editing for Target Identification and Validation: The CRISPR-Cas9 Revolution

The ability to precisely manipulate the genome has revolutionized biological research and drug discovery. The CRISPR-Cas9 system, in particular, has emerged as a powerful tool for target identification and validation, allowing researchers to elucidate the function of specific genes with unprecedented accuracy.[1][2][3][4]

Causality in Experimental Design: Why CRISPR?

Traditional methods for target validation, such as RNA interference (RNAi), often result in incomplete knockdown of the target protein, leading to ambiguous results. CRISPR-Cas9, on the other hand, can achieve complete gene knockout, providing a clearer understanding of the gene's role in disease pathology.[1] This precision is critical for validating a potential drug target before committing significant resources to a full-scale drug discovery campaign.

Experimental Workflow: CRISPR-Cas9 Mediated Gene Knockout

CRISPR_Workflow cluster_design Phase 1: Design cluster_transfection Phase 2: Transfection cluster_validation Phase 3: Validation sgRNA_Design sgRNA Design & Synthesis Vector_Cloning Vector Cloning sgRNA_Design->Vector_Cloning Insert sgRNA Transfection Transfection Vector_Cloning->Transfection Introduce vector Cell_Culture Cell Line Culture Cell_Culture->Transfection Single_Cell_Cloning Single Cell Cloning Transfection->Single_Cell_Cloning Isolate clones Genomic_Validation Genomic Validation (Sequencing) Single_Cell_Cloning->Genomic_Validation Confirm mutation Protein_Validation Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Confirm knockout

Caption: Workflow for CRISPR-Cas9 gene knockout.

Protocol: CRISPR-Cas9 Knockout in Human Cell Lines for Target Validation

This protocol outlines the key steps for generating a knockout cell line using the CRISPR-Cas9 system.

1. sgRNA Design and Synthesis:

  • Rationale: The single-guide RNA (sgRNA) is crucial for directing the Cas9 nuclease to the specific genomic locus. Proper design minimizes off-target effects.

  • Procedure:

    • Identify the target gene and select a target exon, preferably early in the coding sequence.

    • Use a web-based tool (e.g., Benchling, CRISPR Design Tool) to design sgRNAs with high on-target scores and low off-target scores.[1]

    • Synthesize the designed sgRNA oligonucleotides.

2. Vector Cloning:

  • Rationale: The sgRNA needs to be cloned into an expression vector that also contains the Cas9 nuclease gene.

  • Procedure:

    • Digest a suitable Cas9-expressing vector (e.g., pX458) with a restriction enzyme (e.g., BbsI).[3]

    • Ligate the synthesized sgRNA oligonucleotides into the linearized vector.

    • Transform the ligated plasmid into competent E. coli and select for positive clones.

    • Verify the correct insertion of the sgRNA by Sanger sequencing.

3. Cell Transfection:

  • Rationale: The CRISPR-Cas9 plasmid is introduced into the target human cell line to induce gene editing.

  • Procedure:

    • Culture the target cell line to 70-80% confluency.

    • Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine).

    • (Optional) If the vector contains a fluorescent marker, perform fluorescence-activated cell sorting (FACS) to enrich for transfected cells.[3]

4. Single-Cell Cloning:

  • Rationale: To obtain a homogenous population of knockout cells, it is necessary to isolate and expand single cells.

  • Procedure:

    • Perform serial dilution of the transfected cells into 96-well plates to achieve a density of approximately one cell per well.[5]

    • Allow the single cells to grow into colonies over 2-3 weeks.

5. Validation of Knockout Clones:

  • Rationale: It is essential to verify the gene knockout at both the genomic and protein levels.

  • Genomic DNA Analysis:

    • Extract genomic DNA from the expanded clones.

    • Amplify the target region by PCR.

    • Perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.[2]

  • Western Blot Analysis:

    • Prepare protein lysates from the validated clones.

    • Perform Western blotting using an antibody specific to the target protein to confirm the absence of protein expression.

II. Accelerating Hit Discovery: High-Throughput and Fragment-Based Screening

Identifying small molecules that interact with a biological target is a critical early step in drug discovery. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are two powerful and complementary approaches to this challenge.

High-Throughput Screening (HTS)

HTS involves the automated testing of large libraries of chemical compounds against a specific biological target.[6][7][8] The goal is to rapidly identify "hits" that can be further optimized into lead compounds.

Causality in Experimental Design: The Need for Speed and Scale

The vastness of chemical space necessitates a screening approach that is both rapid and scalable. HTS addresses this by using robotics, miniaturized assays, and automated data analysis to test hundreds of thousands to millions of compounds in a short period.[7][8]

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis Assay_Dev Assay Development & Validation Primary_Screen Primary Screen Assay_Dev->Primary_Screen Library_Prep Compound Library Preparation Library_Prep->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis

Caption: High-Throughput Screening Workflow.

Protocol: Development of a Cell-Based HTS Assay

This protocol outlines the general steps for developing a robust HTS assay.

1. Assay Principle and Format Selection:

  • Rationale: The choice of assay technology depends on the biological question and should be amenable to automation and miniaturization.

  • Procedure:

    • Define the biological endpoint to be measured (e.g., enzyme activity, protein-protein interaction, cell viability).

    • Select a suitable detection method (e.g., fluorescence, luminescence, absorbance).[6]

    • Choose a microplate format (e.g., 384- or 1536-well) for miniaturization.[6]

2. Reagent and Cell Line Optimization:

  • Rationale: All assay components must be optimized to ensure a robust and reproducible signal.

  • Procedure:

    • Optimize the concentration of all reagents (e.g., substrates, antibodies).

    • For cell-based assays, optimize cell seeding density and incubation times.

    • Determine the optimal concentration of the solvent (typically DMSO) used to dissolve the compounds.

3. Assay Validation:

  • Rationale: The assay must be validated to ensure it is suitable for HTS.

  • Procedure:

    • Determine the assay window (signal-to-background ratio).

    • Assess the signal variability (coefficient of variation, CV).

    • Calculate the Z'-factor, a statistical measure of assay quality (a Z' > 0.5 is generally considered excellent for HTS).[7]

4. Primary and Secondary Screening:

  • Rationale: The primary screen identifies initial hits, which are then confirmed and characterized in secondary assays.

  • Procedure:

    • Perform the primary screen of the entire compound library at a single concentration.

    • Confirm the activity of the hits by re-testing.

    • Perform dose-response experiments to determine the potency (e.g., IC50) of the confirmed hits.

    • Use orthogonal assays to rule out false positives and confirm the mechanism of action.

Fragment-Based Drug Discovery (FBDD)

FBDD is an alternative approach that involves screening smaller, less complex molecules ("fragments") against a biological target.[9] These fragments typically have lower binding affinities but can be more efficiently optimized into potent lead compounds.

Causality in Experimental Design: Efficiency and Novelty

FBDD offers several advantages over traditional HTS. Because fragments are smaller, they can explore chemical space more efficiently. Additionally, hits from FBDD often have novel chemical scaffolds and better ligand efficiency.

Experimental Workflow: Fragment-Based Drug Discovery

FBDD_Workflow cluster_screen Phase 1: Screening cluster_characterization Phase 2: Characterization cluster_optimization Phase 3: Optimization Fragment_Screen Fragment Library Screen (e.g., SPR) Hit_Validation Hit Validation (Orthogonal Methods) Fragment_Screen->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology Affinity_Determination Affinity Determination Structural_Biology->Affinity_Determination Fragment_Growing Fragment Growing Affinity_Determination->Fragment_Growing Fragment_Linking Fragment Linking/Merging Affinity_Determination->Fragment_Linking Lead_Optimization Lead Optimization Fragment_Growing->Lead_Optimization Fragment_Linking->Lead_Optimization

Caption: Fragment-Based Drug Discovery Workflow.

Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique that is well-suited for detecting the weak binding interactions of fragments.[10][11][12]

1. Sensor Chip Preparation:

  • Rationale: The target protein is immobilized on a sensor chip to allow for the detection of binding events.

  • Procedure:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein onto the chip surface using a standard coupling chemistry (e.g., amine coupling).

    • Block any remaining active sites on the surface.

2. Fragment Library Screening:

  • Rationale: The fragment library is screened against the immobilized target to identify binders.

  • Procedure:

    • Prepare solutions of the fragments in a suitable running buffer, ensuring accurate DMSO concentration matching between samples and running buffer to minimize false positives.[9]

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to detect binding.

3. Data Analysis and Hit Selection:

  • Rationale: The SPR data is analyzed to identify fragments that exhibit specific binding to the target.

  • Procedure:

    • Subtract the signal from a reference flow cell to correct for non-specific binding.

    • Identify fragments that produce a concentration-dependent binding response.

    • Prioritize hits based on their binding affinity, ligand efficiency, and structural properties.

4. Hit Validation and Characterization:

  • Rationale: Hits from the primary screen must be validated using orthogonal techniques and their binding mode determined.

  • Procedure:

    • Confirm the binding of the hits using a different biophysical method (e.g., NMR, thermal shift assay).

    • Determine the three-dimensional structure of the fragment-target complex using X-ray crystallography or NMR.

    • Use the structural information to guide the optimization of the fragment into a more potent lead compound through strategies like fragment growing or linking.

III. Targeted Protein Degradation: The Rise of PROTACs

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that harness the cell's natural protein disposal system to selectively degrade target proteins.[13] This approach offers the potential to target proteins that have been previously considered "undruggable."

Causality in Experimental Design: Beyond Inhibition

Traditional small molecule drugs typically function by inhibiting the activity of a target protein. PROTACs, however, act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[14] This event-driven pharmacology allows for the degradation of the entire protein, not just the inhibition of a single function.

Experimental Workflow: PROTAC Discovery and Evaluation

PROTAC_Workflow cluster_design Phase 1: Design & Synthesis cluster_evaluation Phase 2: In Vitro Evaluation cluster_optimization Phase 3: Optimization Ligand_Selection Select Target & E3 Ligase Ligands Linker_Design Linker Design & Synthesis Ligand_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation Assay PROTAC_Synthesis->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Cell_Viability Cell Viability/Functional Assay Degradation_Assay->Cell_Viability DC50_Dmax Determine DC50 & Dmax Cell_Viability->DC50_Dmax PK_PD Pharmacokinetics/Pharmacodynamics DC50_Dmax->PK_PD In_Vivo_Efficacy In Vivo Efficacy Studies PK_PD->In_Vivo_Efficacy

Caption: PROTAC Discovery and Evaluation Workflow.

Protocol: Synthesis and In Vitro Evaluation of PROTACs

This protocol provides a general framework for the synthesis and characterization of PROTACs.

1. PROTAC Design and Synthesis:

  • Rationale: A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. The design of the linker is critical for optimal ternary complex formation and degradation.

  • Procedure:

    • Select a known binder for the target protein and a known ligand for an E3 ligase (e.g., pomalidomide for Cereblon).

    • Design and synthesize a series of linkers with varying lengths and compositions.

    • Synthesize the PROTAC molecules by conjugating the two ligands via the linker. "Click chemistry" is a commonly used method for this purpose.[15]

2. Ternary Complex Formation Assay:

  • Rationale: The ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase is a key determinant of its efficacy.

  • Procedure:

    • Use a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of the PROTAC to the individual proteins and the ternary complex.

    • Alternatively, an in vitro pull-down assay can be used to demonstrate the formation of the ternary complex.[14]

3. Protein Degradation Assay:

  • Rationale: The primary functional readout for a PROTAC is its ability to induce the degradation of the target protein.

  • Procedure:

    • Treat a relevant cell line with the PROTAC at various concentrations and time points.

    • Prepare cell lysates and perform Western blotting to measure the levels of the target protein.

    • Quantify the extent of protein degradation and determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

4. Cellular Functional Assays:

  • Rationale: It is important to demonstrate that the degradation of the target protein leads to the desired biological effect.

  • Procedure:

    • Perform a cell viability assay (e.g., MTT assay) to assess the cytotoxic effects of the PROTAC.[16][17]

    • Use other relevant functional assays (e.g., cell migration assay, colony formation assay) to further characterize the cellular effects of the PROTAC.[17]

IV. Expanding Chemical Space: DNA-Encoded Libraries

DNA-Encoded Library (DEL) technology enables the synthesis and screening of massive collections of small molecules, each tagged with a unique DNA barcode.[18] This technology provides access to an unprecedented scale of chemical diversity.

Causality in Experimental Design: The Power of the Barcode

The key innovation of DEL technology is the use of a DNA tag to both encode the chemical structure of each molecule and to enable its identification through PCR and DNA sequencing.[18] This allows for the screening of billions of compounds in a single tube, a feat that is not possible with traditional screening methods.

Experimental Workflow: DNA-Encoded Library Screening

DEL_Workflow cluster_synthesis Phase 1: Library Synthesis cluster_selection Phase 2: Affinity Selection cluster_analysis Phase 3: Analysis Split_Pool Split-and-Pool Synthesis DNA_Ligation DNA Tag Ligation Split_Pool->DNA_Ligation Library_Incubation Library Incubation with Target DNA_Ligation->Library_Incubation Target_Immobilization Target Immobilization Target_Immobilization->Library_Incubation Washing Washing Steps Library_Incubation->Washing Elution Elution of Binders Washing->Elution PCR_Amplification PCR Amplification of DNA Tags Elution->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis & Hit Identification NGS->Data_Analysis

Caption: DNA-Encoded Library Screening Workflow.

Protocol: DNA-Encoded Library Affinity Selection

This protocol describes the general steps for performing an affinity selection with a DEL.

1. Target Immobilization:

  • Rationale: The target protein is immobilized on a solid support to facilitate the separation of binders from non-binders.

  • Procedure:

    • Immobilize the purified target protein onto a solid support such as magnetic beads or sepharose resin.[18]

2. Affinity Selection:

  • Rationale: The DEL is incubated with the immobilized target, and non-binding molecules are washed away.

  • Procedure:

    • Incubate the DEL with the immobilized target protein under optimized binding conditions (e.g., buffer, temperature, time).

    • Perform a series of washing steps to remove non-specifically bound molecules.

    • Elute the specifically bound molecules from the solid support.

3. DNA Tag Amplification and Sequencing:

  • Rationale: The DNA tags of the eluted molecules are amplified by PCR and identified by next-generation sequencing (NGS).

  • Procedure:

    • Perform PCR on the eluted sample to amplify the DNA tags.

    • Sequence the PCR products using an NGS platform.

4. Data Analysis and Hit Identification:

  • Rationale: The sequencing data is analyzed to identify the DNA tags that are enriched in the selected population, which correspond to the small molecules that bind to the target.

  • Procedure:

    • Compare the frequency of each DNA tag in the selected sample to its frequency in the original library.

    • Identify the tags that are significantly enriched.

    • Decode the chemical structure of the corresponding small molecules.

    • Resynthesize the hit compounds without the DNA tag and confirm their binding to the target using orthogonal assays.

V. Bridging the In Vitro-In Vivo Gap: Organ-on-a-Chip Technology

Organ-on-a-chip technology involves the use of microfluidic devices to create three-dimensional cell cultures that mimic the structure and function of human organs.[19][20] These "organs-on-chips" provide a more physiologically relevant in vitro model for drug screening and toxicity testing.

Causality in Experimental Design: The Importance of Microenvironment

Traditional two-dimensional cell cultures fail to replicate the complex microenvironment of human tissues, which can lead to inaccurate predictions of drug efficacy and toxicity. Organs-on-chips address this limitation by providing a more in vivo-like environment, including mechanical cues and fluid flow.

Experimental Workflow: Liver-on-a-Chip for Drug Toxicity Testing

OOC_Workflow cluster_setup Phase 1: Chip Setup cluster_testing Phase 2: Toxicity Testing cluster_analysis Phase 3: Analysis Chip_Fabrication Microfluidic Chip Fabrication Cell_Seeding Cell Seeding & Culture Chip_Fabrication->Cell_Seeding Perfusion Establishment of Perfusion Cell_Seeding->Perfusion Drug_Exposure Drug Exposure Perfusion->Drug_Exposure Effluent_Collection Effluent Collection Drug_Exposure->Effluent_Collection Viability_Assay Cell Viability Assay (e.g., LDH) Effluent_Collection->Viability_Assay Biomarker_Analysis Biomarker Analysis (e.g., Albumin, ALT) Effluent_Collection->Biomarker_Analysis Metabolite_Analysis Metabolite Analysis Effluent_Collection->Metabolite_Analysis

Caption: Liver-on-a-Chip Drug Toxicity Testing Workflow.

Protocol: Setting Up a Liver-on-a-Chip for Drug Toxicity Screening

This protocol provides a general guide for establishing a liver-on-a-chip model.

1. Chip Preparation and Cell Seeding:

  • Rationale: The microfluidic chip provides the scaffold for the 3D cell culture.

  • Procedure:

    • Fabricate or purchase a microfluidic chip with a design suitable for liver cell culture.

    • Coat the cell culture channels with an extracellular matrix protein (e.g., collagen).

    • Seed primary human hepatocytes or a co-culture of liver cells into the chip.[21]

2. Perfusion and Culture:

  • Rationale: Continuous perfusion of culture medium provides nutrients, removes waste products, and mimics blood flow.

  • Procedure:

    • Connect the chip to a perfusion system and maintain a constant flow of culture medium.

    • Culture the cells for several days to allow them to form a stable tissue-like structure.

3. Drug Exposure and Toxicity Assessment:

  • Rationale: The liver-on-a-chip is exposed to the test compound to assess its potential for hepatotoxicity.

  • Procedure:

    • Introduce the test compound into the perfusion medium at various concentrations.

    • Collect the effluent from the chip at different time points.

    • Measure markers of liver toxicity in the effluent, such as lactate dehydrogenase (LDH) for cell death, and albumin, alanine transaminase (ALT), and aspartate aminotransferase (AST) for liver function.[19]

    • At the end of the experiment, the cells can be fixed and stained for further analysis by microscopy.

VI. Tailoring Treatment to the Individual: The Role of Pharmacogenomics

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs.[22] This field holds the promise of personalized medicine, where treatments can be tailored to the specific genetic profile of each patient.

Causality in Experimental Design: The Genetic Basis of Drug Response

Variations in genes that encode for drug-metabolizing enzymes, drug transporters, and drug targets can significantly affect a drug's efficacy and toxicity.[22] Pharmacogenomic testing can identify these genetic variants, allowing clinicians to select the right drug and dose for each patient.

Experimental Workflow: Implementation of Pharmacogenomic Testing

PGx_Workflow cluster_testing Phase 1: Testing cluster_interpretation Phase 2: Interpretation cluster_application Phase 3: Application Patient_Selection Patient Selection & Consent Sample_Collection Sample Collection (e.g., Blood, Saliva) Patient_Selection->Sample_Collection Genotyping Genotyping Sample_Collection->Genotyping Data_Analysis Data Analysis & Variant Calling Genotyping->Data_Analysis Clinical_Interpretation Clinical Interpretation (e.g., CPIC Guidelines) Data_Analysis->Clinical_Interpretation Reporting Reporting of Results Clinical_Interpretation->Reporting Clinical_Decision_Support Clinical Decision Support Reporting->Clinical_Decision_Support Treatment_Modification Treatment Modification Clinical_Decision_Support->Treatment_Modification

Caption: Implementation of Pharmacogenomic Testing Workflow.

Protocol: Implementing a Pharmacogenomics Program

This protocol outlines the key steps for integrating pharmacogenomic testing into clinical practice.

1. Gene-Drug Pair Selection:

  • Rationale: Focus on gene-drug pairs with strong clinical evidence and actionable guidelines.

  • Procedure:

    • Consult resources such as the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Pharmacogenomics Knowledgebase (PharmGKB) to identify relevant gene-drug pairs.[23]

    • Prioritize tests that are relevant to the patient population and the medications frequently prescribed at the institution.

2. Genotyping and Data Analysis:

  • Rationale: A reliable and accurate genotyping platform is essential for obtaining high-quality data.

  • Procedure:

    • Select a suitable genotyping platform (e.g., targeted genotyping array, next-generation sequencing).

    • Perform the genotyping assay on the patient sample.

    • Analyze the data to identify the patient's genotype for the relevant pharmacogenes.

3. Clinical Interpretation and Reporting:

  • Rationale: The genotyping results must be translated into clear and actionable clinical recommendations.

  • Procedure:

    • Use clinical guidelines (e.g., CPIC guidelines) to interpret the genotype and determine the predicted phenotype (e.g., poor, intermediate, normal, or ultrarapid metabolizer).

    • Generate a report that clearly explains the results and provides specific recommendations for drug selection and dosing.

4. Clinical Decision Support and Education:

  • Rationale: To be effective, pharmacogenomic information must be integrated into the clinical workflow and clinicians must be educated on how to use it.

  • Procedure:

    • Integrate the pharmacogenomic results into the electronic health record (EHR) to provide real-time clinical decision support.[23]

    • Provide education and training to clinicians on the principles of pharmacogenomics and the interpretation of test results.[24]

VII. The Future is Now: AI and Computational Chemistry in Drug Design

Artificial intelligence (AI) and computational chemistry are revolutionizing the way we discover and design new drugs.[25] These technologies can analyze vast datasets, predict molecular properties, and generate novel drug candidates with unprecedented speed and accuracy.

Causality in Experimental Design: Harnessing the Power of Data

The drug discovery process generates massive amounts of data. AI and computational methods provide the tools to extract meaningful insights from this data, enabling a more rational and data-driven approach to drug design.

AI-Driven De Novo Drug Design

De novo drug design algorithms can generate novel molecular structures with desired properties.[26] These methods can explore a much larger chemical space than is accessible through traditional methods.

Experimental Workflow: AI-Driven De Novo Drug Design

AI_DD_Workflow cluster_generation Phase 1: Generation cluster_screening Phase 2: In Silico Screening cluster_selection Phase 3: Selection & Synthesis Model_Training Train Generative Model (e.g., RNN, GAN) Molecule_Generation Generate Novel Molecules Model_Training->Molecule_Generation Virtual_Screening Virtual Screening (Docking) Molecule_Generation->Virtual_Screening ADMET_Prediction ADMET Prediction Virtual_Screening->ADMET_Prediction Candidate_Prioritization Prioritize Candidates ADMET_Prediction->Candidate_Prioritization Synthesis_Validation Synthesis & In Vitro Validation Candidate_Prioritization->Synthesis_Validation

Protocol: De Novo Drug Design and Virtual Screening

This protocol outlines a general workflow for using AI to design and screen new drug candidates.

1. Generative Model Training:

  • Rationale: A generative model is trained on a large dataset of known molecules to learn the underlying rules of chemical structure and properties.

  • Procedure:

    • Select a suitable generative model architecture (e.g., Recurrent Neural Network (RNN), Generative Adversarial Network (GAN)).[27]

    • Train the model on a large dataset of molecules with known properties (e.g., ChEMBL).

2. Molecule Generation and In Silico Screening:

  • Rationale: The trained model is used to generate novel molecules, which are then screened in silico to predict their properties.

  • Procedure:

    • Use the trained model to generate a library of novel molecular structures.

    • Perform virtual screening of the generated molecules against the target protein using molecular docking to predict their binding affinity.[26]

    • Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecules.[28][29][30][31][32]

3. Candidate Prioritization and Synthesis:

  • Rationale: The most promising candidates are selected for synthesis and experimental validation.

  • Procedure:

    • Prioritize the generated molecules based on their predicted binding affinity, ADMET properties, and synthetic accessibility.

    • Synthesize the top-ranked candidates.

    • Experimentally validate the activity and properties of the synthesized compounds.

VIII. Enhancing Therapeutic Efficacy: Advanced Drug Delivery Systems

Advanced drug delivery systems are designed to improve the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body.[33][34] These systems can enhance drug solubility, stability, and bioavailability, while reducing side effects.

Causality in Experimental Design: The Right Drug to the Right Place at the Right Time

The effectiveness of a drug is not only determined by its intrinsic activity but also by its ability to reach the target site at a therapeutic concentration for the required duration. Advanced drug delivery systems, such as nanoparticles, are engineered to achieve this spatiotemporal control.

Nanoparticle-Based Drug Delivery

Nanoparticles are sub-micron sized particles that can be used to encapsulate drugs and deliver them to specific tissues or cells.[33][34]

Experimental Workflow: Nanoparticle Formulation and Characterization

NP_Workflow cluster_formulation Phase 1: Formulation cluster_characterization Phase 2: Characterization cluster_evaluation Phase 3: Evaluation Material_Selection Select Nanoparticle Material Formulation_Method Choose Formulation Method Material_Selection->Formulation_Method Drug_Loading Drug Loading Formulation_Method->Drug_Loading Size_Zeta Particle Size & Zeta Potential Drug_Loading->Size_Zeta Morphology Morphology (TEM/SEM) Size_Zeta->Morphology Encapsulation_Efficiency Encapsulation Efficiency Morphology->Encapsulation_Efficiency Drug_Release In Vitro Drug Release Encapsulation_Efficiency->Drug_Release Cellular_Uptake Cellular Uptake Drug_Release->Cellular_Uptake In_Vitro_Efficacy In Vitro Efficacy Cellular_Uptake->In_Vitro_Efficacy In_Vivo_Studies In Vivo Pharmacokinetics & Efficacy In_Vitro_Efficacy->In_Vivo_Studies

Caption: Nanoparticle Formulation and Characterization Workflow.

Protocol: Formulation and Characterization of Polymeric Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

1. Nanoparticle Formulation:

  • Rationale: Nanoprecipitation is a simple and reproducible method for preparing polymeric nanoparticles.

  • Procedure:

    • Dissolve the polymer (e.g., PLGA) and the drug in a water-miscible organic solvent (e.g., acetone).

    • Add the organic solution dropwise to an aqueous solution containing a surfactant (e.g., PVA) under constant stirring.

    • Allow the nanoparticles to form and the organic solvent to evaporate.

    • Collect the nanoparticles by centrifugation and wash them to remove excess surfactant and unencapsulated drug.

2. Physicochemical Characterization:

  • Rationale: The physical and chemical properties of the nanoparticles must be thoroughly characterized to ensure quality and performance.

  • Procedure:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).[33]

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Encapsulation Efficiency and Drug Loading: Determine the amount of drug encapsulated in the nanoparticles using a suitable analytical method (e.g., HPLC).

    • In Vitro Drug Release: Study the release of the drug from the nanoparticles over time in a physiologically relevant buffer.

3. In Vitro and In Vivo Evaluation:

  • Rationale: The biological performance of the drug-loaded nanoparticles must be evaluated in relevant cell culture and animal models.

  • Procedure:

    • Cellular Uptake: Investigate the uptake of the nanoparticles by target cells using fluorescence microscopy or flow cytometry.

    • In Vitro Efficacy: Assess the therapeutic efficacy of the nanoparticle formulation in a relevant cell-based assay.

    • In Vivo Studies: Evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of the nanoparticles in an appropriate animal model of the disease.

Conclusion: An Integrated and Collaborative Future

The applications detailed in this guide represent a paradigm shift in medicinal chemistry and drug discovery. From the precision of CRISPR-based target validation to the vast chemical space explored by DNA-encoded libraries, these technologies are enabling a more rational, efficient, and personalized approach to the development of new medicines. The future of drug discovery will undoubtedly involve a greater integration of these and other emerging technologies, as well as a more collaborative and interdisciplinary approach to research. As we continue to unravel the complexities of human biology, these powerful tools will be instrumental in translating scientific discoveries into life-saving therapies.

References

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025, October 6). Briefings in Bioinformatics. Retrieved January 16, 2026, from [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23). bioRxiv. Retrieved January 16, 2026, from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Using Pharmacogenomics in Practice: A Step-by-Step Guide. (n.d.). Retrieved January 16, 2026, from [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020, December 23). bioRxiv. Retrieved January 16, 2026, from [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. (n.d.). Retrieved January 16, 2026, from [Link]

  • CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. (n.d.). Vitro Biotech. Retrieved January 16, 2026, from [Link]

  • De Novo Design Workflow. (n.d.). Schrödinger. Retrieved January 16, 2026, from [Link]

  • ADME/Tox Prediction. (n.d.). Profacgen. Retrieved January 16, 2026, from [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved January 16, 2026, from [Link]

  • A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system. (2022, March 18). STAR Protocols. Retrieved January 16, 2026, from [Link]

  • Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. (2023, August 21). Purdue University. Retrieved January 16, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved January 16, 2026, from [Link]

  • Pharmacogenomics in practice: a review and implementation guide. (2023, May 18). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]

  • How to do a DNA-encoded library selection. (2016, November 17). CureFFI.org. Retrieved January 16, 2026, from [Link]

  • Clinical Implementation of Pharmacogenomic Testing. (n.d.). College of American Pathologists. Retrieved January 16, 2026, from [Link]

  • Harnessing Technology for Drug Discovery: Computational Approaches to Toxicokinetics and ADME in medicinal plants. (2024, June 25). AWS. Retrieved January 16, 2026, from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2009, December 20). CRC Press. Retrieved January 16, 2026, from [Link]

  • Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (n.d.). Retrieved January 16, 2026, from [Link]

  • Implementing a Pharmacogenomics Program. (n.d.). Clinical Lab Products. Retrieved January 16, 2026, from [Link]

  • Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. (2024, October 5). protocols.io. Retrieved January 16, 2026, from [Link]

  • Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system. (2021, October 22). STAR Protocols. Retrieved January 16, 2026, from [Link]

  • Fragment-Based Screening Using Surface Plasmon Resonance Technology. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and selection of DNA-encoded small-molecule libraries. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pharmacogenomic Testing: Clinical Evidence and Implementation Challenges. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Design, preparation, and selection of DNA-encoded dynamic libraries. (2015, September 11). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020, April 23). Molecules. Retrieved January 16, 2026, from [Link]

  • Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. (n.d.). Retrieved January 16, 2026, from [Link]

  • DNA-Encoded Chemical Libraries: A Selection System Based On Endowing Organic Compounds With Amplifiable Information. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • De novo drug design through artificial intelligence: an introduction. (2024, January 25). Frontiers in Drug Discovery. Retrieved January 16, 2026, from [Link]

  • General strategy using "click chemistry" for PROTAC synthesis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Development of an Automatable Affinity Purification Process for DNA-Encoded Chemistry. (2022, August 2). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Microfluidic liver-on-a-chips for accurate drug toxicity screening. (n.d.). uFluidix. Retrieved January 16, 2026, from [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). Michigan State University. Retrieved January 16, 2026, from [Link]

  • An Overview: Preparation Characterization and Applications of Nanoparticles. (2020, December 15). International Journal of Research and Development in Pharmacy and Life Sciences. Retrieved January 16, 2026, from [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • Generative AI Microservices for Virtual Screening with NVIDIA BioNeMo. (2024, March 19). YouTube. Retrieved January 16, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved January 16, 2026, from [Link]

  • Advances in De Novo Drug Design: From Conventional to Machine Learning Methods. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]

  • De novo drug design through artificial intelligence: an introduction. (2024, January 5). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Liver organ-on-chip models for toxicity studies and risk assessment. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020, April 20). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, Manufacture and Characterization of a Liver- Chip Model: A Platform for Disease Modeling and Toxicity Screening. (2024, February 20). Balkan Medical Journal. Retrieved January 16, 2026, from [Link]

  • Liver‐on‐a‐chip platforms for drug toxicity assessment/drug‐drug... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Harnessing liver-on-a-chip models for drug safety. (n.d.). Drug Discovery News. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dioxo-7-phenylheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-Dioxo-7-phenylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly Q&A format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 4,7-Dioxo-7-phenylheptanoic acid, which is often synthesized via a multi-step process. A common route involves the Friedel-Crafts acylation of benzene with glutaric anhydride to form 4-benzoylbutyric acid, followed by further steps. Another reported method involves the reaction of acetophenone and furfural, followed by hydrolysis.[1] This guide will focus on challenges related to the widely used Friedel-Crafts approach and subsequent transformations.

Q1: Low Yield of 4-Benzoylbutyric Acid in Friedel-Crafts Acylation Step

Issue: I am experiencing a significantly lower than expected yield for the initial Friedel-Crafts acylation of benzene with glutaric anhydride. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in Friedel-Crafts acylation are a frequent challenge and can be attributed to several factors. Let's break down the common culprits and their solutions.

Potential Causes & Solutions:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will react with and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[3] This is because the product, an aryl ketone, forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4]

    • Solution: Use at least 2.2 equivalents of AlCl₃ relative to the glutaric anhydride. One equivalent is required for the carboxylic acid group of the anhydride, and another is needed to catalyze the acylation.

  • Improper Reaction Temperature: The temperature for Friedel-Crafts reactions is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions and decomposition.

    • Solution: The addition of reagents should typically be done at a low temperature (e.g., 0-10°C) to control the initial exothermic reaction.[2] Afterward, the reaction mixture can be allowed to warm to room temperature or gently heated to ensure completion.[5]

  • Suboptimal Solvent: The choice of solvent can influence the solubility of reactants and the overall reaction rate.

    • Solution: Dichloromethane or 1,2-dichloroethane are commonly used and effective solvents for this reaction.[2] Nitrobenzene can also be used, particularly for less reactive substrates, but it can be more difficult to remove.

Experimental Protocol: Optimized Friedel-Crafts Acylation

StepProcedureCritical Notes
1 To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq.).Ensure all equipment is completely dry.
2 Add anhydrous dichloromethane as the solvent and cool the suspension to 0°C in an ice bath.Maintain a nitrogen atmosphere.
3 In a separate flask, dissolve glutaric anhydride (1.0 eq.) and benzene (1.2 eq.) in anhydrous dichloromethane.Use high-purity, dry benzene.
4 Add the solution from step 3 dropwise to the AlCl₃ suspension over 1-2 hours, maintaining the temperature between 0-10°C.Slow addition is crucial to control the exotherm.
5 After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
6 Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2]This should be done in a well-ventilated fume hood as HCl gas will be evolved.
7 Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-benzoylbutyric acid.
Q2: Difficulty in Reducing the Ketone of 4-Benzoylbutyric Acid without Affecting the Carboxylic Acid

Issue: I am trying to reduce the ketone in 4-benzoylbutyric acid to a methylene group to proceed with further synthesis, but I am struggling to find a method that doesn't also reduce the carboxylic acid.

Answer:

This is a classic chemoselectivity problem. You need a reduction method that is specific to ketones in the presence of a carboxylic acid. The two most common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6][7] It is highly effective for reducing aryl-alkyl ketones.[7][8] The strongly acidic conditions are generally compatible with the carboxylic acid group, which will not be reduced.[7]

    • Caution: This method is not suitable for substrates that are sensitive to strong acids.[6][7]

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures.[8] The highly basic conditions are also compatible with the carboxylate salt that will form in situ, thus protecting the carboxylic acid from reduction.

    • Caution: This method is not suitable for base-sensitive substrates.[8]

Recommendation: For 4-benzoylbutyric acid, the Clemmensen reduction is often the more straightforward and commonly cited method.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Friedel-Crafts acylation?

A: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3] The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (glutaric anhydride in this case) to generate a highly electrophilic acylium ion. The aromatic ring (benzene) then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a base (like the AlCl₄⁻ complex) removes a proton from the ring, restoring aromaticity and yielding the final aryl ketone product.[4]

Q: Are there any major side reactions to be aware of during the Friedel-Crafts acylation step?

A: One of the advantages of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the acyl group.[4] This significantly reduces the risk of polysubstitution, which is a common problem in Friedel-Crafts alkylation.[4][5] However, if the reaction temperature is too high or the conditions are not carefully controlled, side reactions like charring or decomposition can occur.

Q: How can I purify the final 4,7-Dioxo-7-phenylheptanoic acid?

A: Purification of the final product will likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the compound and any impurities present. A solvent system like ethyl acetate/hexanes or toluene is often a good starting point. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes would be appropriate. The purity of the final compound should be confirmed by analytical techniques such as NMR, LC-MS, and melting point determination.[1]

Q: What are the key safety precautions for these reactions?

A:

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas. Benzene is a known carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[9]

  • Clemmensen Reduction: This reaction uses concentrated hydrochloric acid, which is highly corrosive, and mercury (in the zinc amalgam), which is toxic. Extreme care must be taken when handling these reagents. The reaction also produces flammable hydrogen gas.

  • General: Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Visualizing the Workflow

To provide a clearer understanding of the initial and most challenging step, the following diagram illustrates the logical workflow for troubleshooting the Friedel-Crafts acylation of benzene with glutaric anhydride.

Friedel_Crafts_Troubleshooting cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Optimizations cluster_outcome Desired Outcome start Low Yield of 4-Benzoylbutyric Acid moisture Moisture Contamination Deactivates AlCl₃ start->moisture Check for... catalyst Insufficient Catalyst Product forms stable complex start->catalyst temp Improper Temperature Slow reaction or side reactions start->temp dry Dry Equipment & Reagents Use anhydrous solvents Work under inert atmosphere moisture->dry Implement... stoich stoich catalyst->stoich temp_control Optimize Temperature Profile Cool addition (0-10°C) Warm to RT for completion temp->temp_control outcome Improved Yield of 4-Benzoylbutyric Acid dry->outcome stoich->outcome temp_control->outcome

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

  • ChemBK. (n.d.). 4-Benzoylbutyric acid. Retrieved from [Link]

  • Li, Y., & Wang, J. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2885-2887.
  • Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • PharmaEducation. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Ali, A., Desai, R. D., Hunter, R. F., & Muhammad, S. M. M. (1937). 213. The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene and the formation of isomeric benzoylphenylpropionic acids in the reaction between phenylsuccinic anhydride and benzene. J. Chem. Soc., 1013–1016.
  • Sdfine. (n.d.). 4-benzoyl butyric acid (for synthesis). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from [Link]

  • Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved from [Link]

  • Jim Clark. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

Sources

How to improve the yield and purity of 4,7-Dioxo-7-phenylheptanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,7-Dioxo-7-phenylheptanoic acid (CAS: 6336-53-4). This guide is designed for researchers, chemists, and drug development professionals to address common challenges in the synthesis and purification of this versatile intermediate. Our goal is to provide you with actionable, field-tested insights to help you improve both the final yield and purity of your product.

Part 1: Troubleshooting the Synthesis

The synthesis of 4,7-Dioxo-7-phenylheptanoic acid, often achieved via a Friedel-Crafts acylation or related pathways, can present several challenges that impact yield. This section addresses the most common issues in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes related to the Friedel-Crafts acylation reaction?

Low yields in Friedel-Crafts acylations are a frequent issue, typically stemming from the deactivation of the catalyst or suboptimal reaction conditions. Let's break down the primary culprits.

  • Moisture Contamination: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reactants, solvent, or glassware will rapidly react with and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of the Lewis acid.[1] This is because the catalyst complexes not only with the acylating agent but also with the ketone functionalities in the product. These complexes are often stable under the reaction conditions, effectively sequestering the catalyst. A general rule is to use at least one equivalent of AlCl₃ for every acyl group plus an additional equivalent for the final ketone product.

  • Purity of Starting Materials: The purity of benzene, the acylating agent (e.g., a derivative of heptanedioic acid), and the solvent is critical. Non-volatile impurities can interfere with the reaction, while volatile impurities can alter the reaction concentration and temperature profile.

  • Suboptimal Thermal Management: The initial formation of the acylium ion is often exothermic. If the temperature is not controlled, side reactions can occur. Conversely, if the temperature is too low, the reaction rate may be impractically slow. We recommend starting the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents and then allowing it to warm to room temperature or gently heating it to drive the reaction to completion.

Q2: I'm observing a complex mixture of side products by LC-MS analysis. What are the common side reactions and how can I mitigate them?

The formation of multiple products is a clear indicator of side reactions. In the context of this synthesis, the primary suspects are polysubstitution and reactant degradation.

  • Polysubstitution: While the acyl group is deactivating, preventing further acylation on the same ring is not always guaranteed under harsh conditions. To minimize this, you can employ "reverse addition," where the benzene is added slowly to the mixture of the acylating agent and Lewis acid. This keeps the concentration of the activated aromatic product low, reducing the statistical chance of a second acylation.

  • Incomplete Reaction: Significant amounts of starting material in the final mixture point to an incomplete reaction. This is often linked to the issues described in Q1, particularly insufficient or deactivated catalyst and inadequate reaction time or temperature.

  • Cleavage of the Heptanoic Acid Chain: While less common for acylation than alkylation, the strong Lewis acid environment can potentially promote undesired cleavage or rearrangement reactions within the aliphatic backbone, especially with prolonged reaction times at elevated temperatures.

Q3: What are the key parameters to optimize for a successful synthesis?

Optimizing a Friedel-Crafts acylation involves a systematic approach to several variables. The following table summarizes the critical parameters and our recommended starting points.

ParameterRecommended Starting PointRationale & Key Considerations
Acylating Agent Heptanedioic anhydride or mono-acyl chloride of heptanedioic acidThe anhydride is often easier to handle and less prone to hydrolysis than the acyl chloride.
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Highly effective but requires strict anhydrous conditions. Use at least 2.5 equivalents.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These are standard solvents for Friedel-Crafts reactions. Ensure they are anhydrous.
Temperature 0 °C to Room TemperatureBegin addition of reagents at 0 °C to control the initial exotherm, then allow the reaction to proceed at room temperature for 12-24 hours.
Work-up Procedure Quench with ice/HClThe reaction must be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.

Below is a diagram illustrating a generalized workflow for this synthesis.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Anhydrous Solvent (DCM) + Lewis Acid (AlCl₃) acyl Acylating Agent (e.g., Heptanedioic Anhydride) reagents->acyl Cool to 0°C benzene Add Benzene (Slowly, at 0°C) acyl->benzene stir Stir at RT (12-24h) benzene->stir quench Quench on Ice/HCl stir->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry, Filter & Evaporate extract->dry crude Crude Product dry->crude

Caption: Generalized workflow for Friedel-Crafts acylation synthesis.

Part 2: Improving Purity - A Purification FAQ

Once the crude product is isolated, achieving high purity is the next critical step. This section provides answers to common questions regarding the purification of 4,7-Dioxo-7-phenylheptanoic acid.

Q1: What is the most effective primary method for purifying the crude product?

For solid organic compounds like this, recrystallization is the most powerful and widely used primary purification technique.[2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will form pure crystals, leaving the impurities dissolved in the mother liquor.[5]

Q2: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] For a molecule containing both aromatic and aliphatic ketones as well as a carboxylic acid, a moderately polar solvent or a mixed-solvent system is often effective.

Solvent/SystemProperties & Use Case
Ethanol/Water A common and effective polar system. Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool slowly.
Ethyl Acetate/Hexane A less polar system. Dissolve in a minimum of hot ethyl acetate, then add hexane until the cloud point is reached.
Toluene Can be effective for compounds with aromatic character. Its higher boiling point allows for dissolving less soluble materials.
Water Given the carboxylic acid group, solubility in hot water is possible, although the rest of the molecule is quite nonpolar. It can be a good choice for removing nonpolar, organic-soluble impurities.[6]
Q3: My product is "oiling out" as a liquid instead of forming solid crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated. To resolve this:

  • Reheat and Add More Solvent: The most common cause is using too little solvent. Reheat the solution until the oil redissolves, add more hot solvent, and attempt to cool it again.

  • Slow Down the Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature on the benchtop first, then transfer it to an ice bath to maximize crystal recovery.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

Q4: After recrystallization, my product is still slightly colored. What is the cause and solution?

A persistent color often indicates the presence of highly conjugated, colored impurities. These can be effectively removed by treating the hot solution with activated charcoal (decolorizing carbon) before the hot filtration step.[2] Use a small amount (1-2% by weight) of charcoal, add it to the hot solution, and swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.

Q5: Recrystallization is not sufficient to achieve >98% purity. What is the next logical step?

When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the recommended secondary purification method.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. For a carboxylic acid, it is crucial to add a small amount (0.5-1%) of acetic or formic acid to the eluent. This keeps the carboxylic acid group protonated, preventing it from streaking on the silica gel and ensuring sharp, well-defined bands.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Q6: How do I definitively assess the purity of my final product?

A combination of analytical techniques is required for a comprehensive assessment of purity and structural confirmation.

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (approx. 145 °C).[7] A broad or depressed melting range indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to determine purity. A reversed-phase C18 column with a UV detector is suitable.[8] The purity is calculated based on the relative area of the product peak compared to all other peaks in the chromatogram.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product (234.25 g/mol ) and identify the mass of any impurities.[9][10]

The diagram below outlines the recommended purification and analysis workflow.

G cluster_analysis1 Purity Check 1 cluster_analysis2 Purity Check 2 crude Crude Product recryst Recrystallization (e.g., EtOH/Water) crude->recryst charcoal Add Activated Charcoal? (If colored) recryst->charcoal hot_filt Hot Filtration recryst->hot_filt No charcoal->hot_filt Yes cool Slow Cooling & Crystal Collection hot_filt->cool purity_check1 Assess Purity: - Melting Point - TLC/LC-MS cool->purity_check1 is_pure1 Purity > 98%? purity_check1->is_pure1 column_chrom Column Chromatography (Silica Gel, Hex/EtOAc/AcOH) is_pure1->column_chrom No final_product Pure Product is_pure1->final_product Yes purity_check2 Combine Pure Fractions & Evaporate column_chrom->purity_check2 final_analysis Final Analysis: - NMR (¹H, ¹³C) - HPLC Purity - Melting Point purity_check2->final_analysis final_analysis->final_product

Caption: Workflow for the purification and analysis of the final product.

References

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. (2014). Asian Journal of Chemistry. [Link]

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. gsrs. [Link]

  • 4,7-Dioxo-7-phenylheptanoic acid | C13H14O4 | CID 80634. PubChem, NIH. [Link]

  • Separation and estimation of blood keto acids by paper chromatography. PMC, NIH. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

Sources

Technical Support Center: Purification of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of crude 4,7-Dioxo-7-phenylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile γ-keto acid. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4,7-Dioxo-7-phenylheptanoic acid that influence its purification?

A1: Understanding the molecule's structure is the first step to a successful purification strategy. 4,7-Dioxo-7-phenylheptanoic acid (MW: 234.25 g/mol , Formula: C₁₃H₁₄O₄) has three key functional groups that dictate its behavior[1][2]:

  • Carboxylic Acid (-COOH): This is the most critical group for purification. Its acidic proton (pKa ≈ 4-5) allows for easy conversion to a water-soluble carboxylate salt using a mild base. This is the basis for purification by acid-base extraction[3][4].

  • Two Ketone Groups (C=O): These polar groups contribute to the molecule's overall polarity, influencing its solubility in various organic solvents. They are relatively stable but can be susceptible to certain reactions under harsh conditions.

  • Phenyl Ring (-C₆H₅): This nonpolar, aromatic group reduces the molecule's overall water solubility in its neutral form and influences its interaction with chromatographic stationary phases.

The molecule is a type of dicarbonyl compound, specifically a 1,4- and 1,7-dicarbonyl, which generally have distinct reactivity compared to monofunctional compounds[5].

Q2: Is this compound prone to degradation during purification?

A2: This is an excellent question rooted in chemical principles. While β-keto acids are famously unstable and prone to decarboxylation upon gentle heating, 4,7-Dioxo-7-phenylheptanoic acid is a γ-keto acid . The carbonyl group is at the gamma position (C4) relative to the carboxylic acid, not the beta position. This structural difference means it does not have the required six-membered cyclic transition state for easy decarboxylation[6]. Therefore, it is significantly more stable under standard purification conditions, including mild heating. However, prolonged exposure to strong acids or bases or very high temperatures should still be avoided to prevent potential side reactions.

Q3: What are the most common impurities found in the crude product?

A3: Impurities will depend on the synthetic route, but they generally fall into three categories:

  • Unreacted Starting Materials: For instance, if synthesized via Friedel-Crafts acylation, you might have residual phenanthrene or heptanedioic acid derivatives[7].

  • Neutral Byproducts: Non-acidic organic molecules generated during the reaction.

  • Acidic or Basic Byproducts: Other molecules with acidic or basic functional groups.

A well-designed purification strategy will remove all of these impurity classes.

Troubleshooting Guide 1: Acid-Base Extraction

Acid-base extraction is the most powerful initial purification step for this compound, leveraging the acidity of the carboxylic acid group to separate it from neutral impurities[4][8].

Core Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent immiscible with water (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) solution. The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer[9]. Repeat 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a fresh portion of the organic solvent (e.g., DCM) to remove any lingering neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the solution is acidic (pH ~1-2, check with pH paper). The pure 4,7-Dioxo-7-phenylheptanoic acid will precipitate out as a solid[3][10].

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Extraction Workflow Diagram

G crude Crude Product (in Organic Solvent, e.g., EtOAc) sep_funnel Separatory Funnel crude->sep_funnel organic_layer organic_layer sep_funnel->organic_layer Organic Layer (Neutral Impurities) aqueous_layer aqueous_layer sep_funnel->aqueous_layer Aqueous Layer (Sodium 4,7-dioxo-7-phenylheptanoate) base Add 1M NaHCO₃ (aq) base->sep_funnel discard organic_layer->discard Discard beaker beaker aqueous_layer->beaker Collect & Cool precipitate precipitate beaker->precipitate Precipitation acid Add conc. HCl (Acidify to pH 1-2) acid->beaker filter Filter & Dry precipitate->filter Vacuum Filtration pure_product Pure Product filter->pure_product Yields G cluster_0 Troubleshooting Path start Problem with Chromatography q1 Is the compound streaking or showing tailing? start->q1 a1_yes Add 1-2% Acetic Acid to the mobile phase q1->a1_yes Yes a1_no No q1->a1_no q2 Is the Rf value too high (compound runs too fast)? a1_no->q2 a2_yes Decrease mobile phase polarity (Increase Hexane %) q2->a2_yes Yes a2_no No q2->a2_no q3 Is the Rf value too low (compound stuck at baseline)? a2_no->q3 a3_yes Increase mobile phase polarity (Increase EtOAc %) q3->a3_yes Yes a3_no No q3->a3_no end Consult further specialist resources a3_no->end

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for 4,7-Dioxo-7-phenylheptanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,7-Dioxo-7-phenylheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal reaction outcomes.

The synthesis of 4,7-Dioxo-7-phenylheptanoic acid is most commonly approached via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution, while powerful, is highly sensitive to reaction parameters. This guide provides a structured approach to optimizing temperature, solvent, and catalyst selection to maximize yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 4,7-Dioxo-7-phenylheptanoic acid.

Q1: What is the most common synthetic route for 4,7-Dioxo-7-phenylheptanoic acid?

The most direct and widely employed method is the Friedel-Crafts acylation of benzene with a suitable C7 dicarboxylic acid derivative, such as pimelic anhydride or its corresponding acyl chloride, in the presence of a Lewis acid catalyst. This reaction forms a new carbon-carbon bond between the benzene ring and the acylating agent.

Q2: Can you illustrate the reaction mechanism?

Certainly. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent (e.g., an acyl chloride or anhydride), facilitating the departure of a leaving group to form a resonance-stabilized acylium ion.[1][2]

  • Electrophilic Aromatic Substitution: The π-electrons of the benzene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the complexed Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2]

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylHalide R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylHalide->AcyliumIon Coordination & Ionization LewisAcid AlCl₃ Benzene Benzene Ring AcyliumIon->Benzene AreniumIon Arenium Ion (Sigma Complex) Benzene->AreniumIon Nucleophilic Attack AlCl4 AlCl₄⁻ AreniumIon->AlCl4 Product Acylated Product CatalystRegen HCl + AlCl₃ AlCl4->Product Proton Abstraction Troubleshooting_Workflow Start Start: Low/No Yield Observed CheckCatalyst 1. Catalyst Check Start->CheckCatalyst CatalystOK Catalyst OK CheckCatalyst->CatalystOK No CatalystIssue Catalyst Issue Found CheckCatalyst->CatalystIssue Moisture? Old Catalyst? Insufficient Amount? CheckTemp 2. Temperature Check CatalystOK->CheckTemp Action_Anhydrous Action: Ensure anhydrous conditions. Use fresh/high-purity catalyst. CatalystIssue->Action_Anhydrous Action_Stoichiometry Action: Increase catalyst loading. (>1 equivalent) CatalystIssue->Action_Stoichiometry Action_Anhydrous->CheckTemp Action_Stoichiometry->CheckTemp TempOK Temp OK CheckTemp->TempOK No TempIssue Temp Issue Found CheckTemp->TempIssue Too Low? CheckReagents 3. Reagent Purity Check TempOK->CheckReagents Action_Temp Action: Incrementally increase temperature. Monitor for decomposition. TempIssue->Action_Temp Action_Temp->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK No ReagentsIssue Reagents Issue Found CheckReagents->ReagentsIssue Impurities Present? Final Yield Improved ReagentsOK->Final Action_Reagents Action: Purify starting materials. Use fresh reagents. ReagentsIssue->Action_Reagents Action_Reagents->Final

Caption: A stepwise workflow for troubleshooting low yields.

Q: My reaction isn't working. What's the first thing I should check?

A: Catalyst Inactivity. This is the most common culprit. [4]* Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere (e.g., nitrogen or argon). Even atmospheric moisture can rapidly deactivate the catalyst. [5]* Catalyst Quality: Use a fresh, unopened bottle of the Lewis acid or a recently purified batch. Old catalyst may have been compromised by exposure to air.

  • Insufficient Loading: As discussed, the product complexes with the catalyst. Ensure you are using at least a stoichiometric equivalent relative to your limiting reagent. [4][6]If the reaction stalls, a second addition of the catalyst might be necessary.

Q: I've confirmed my catalyst is active, but the yield is still low. What's next?

A: Sub-optimal Reaction Temperature.

  • Temperature Too Low: Many Friedel-Crafts acylations require heating to overcome the activation energy. If your reaction is sluggish at room temperature, try incrementally increasing the heat (e.g., to 40-50 °C) and monitoring the reaction progress by TLC or GC.

  • Temperature Too High: Conversely, excessive heat can lead to side reactions, decomposition of starting materials or product, and charring. [4]A significant color change to dark brown or black is often an indicator of decomposition. The optimal temperature must be determined empirically. Some studies show that reactivity can significantly increase at higher temperatures without affecting selectivity. [7] Q: I'm observing multiple spots on my TLC plate. What could be the cause of byproducts?

A: Impurities or Side Reactions.

  • Reagent Purity: Impurities in your benzene, acylating agent, or solvent can lead to unwanted side reactions. Ensure all starting materials are of high purity. [4]* Polysubstitution: While the acyl group is deactivating and makes a second acylation on the same ring less favorable, it is not impossible, especially under harsh conditions (high temperature, long reaction times). [1][8]* Positional Isomers: If using a substituted benzene derivative, you may get a mixture of ortho, meta, and para products. The directing effects of the substituent will determine the major product.

  • Intramolecular Reactions: The product, 4,7-Dioxo-7-phenylheptanoic acid, contains a carboxylic acid. Under strongly acidic and high-temperature conditions, there is a potential for intramolecular cyclization, which can be a competing pathway. [9]

Experimental Protocol and Data Summary

General Protocol for Synthesis of 4,7-Dioxo-7-phenylheptanoic acid

Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Addition: In the dropping funnel, prepare a solution of pimelic anhydride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Aromatic Addition: After the initial addition is complete, add benzene (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and decompose any unreacted AlCl₃.

  • Workup: Separate the organic layer. Extract the aqueous layer two more times with the solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 4,7-Dioxo-7-phenylheptanoic acid.

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key parameters on the reaction outcome based on established principles of Friedel-Crafts acylation.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature Too Low (< 0°C)Very Low / NoneHigh (if any product forms)Insufficient energy to overcome activation barrier.
Moderate (25-50°C)Optimal HighBalances reaction rate with minimal side reactions. [7]
Too High (> 80°C)DecreasedLowPromotes decomposition and byproduct formation. [4]
Solvent Non-polar (DCM, CS₂)GoodHighMinimizes interaction with the catalyst, allowing for high activity.
Polar (Nitrobenzene)VariableVariableCan complex with the catalyst, reducing its activity but may alter selectivity. [10]
Protic (e.g., H₂O)None N/AReacts with and deactivates the Lewis acid catalyst. [4][5]
Catalyst (AlCl₃) Sub-stoichiometricLow / IncompleteModerateProduct-catalyst complexation removes active catalyst from the reaction. [4][6]
Stoichiometric (1.0-1.2 eq)Optimal HighSufficient catalyst available to drive the reaction to completion.
Large Excess (> 2.0 eq)GoodModerate to LowMay increase reaction rate but can also promote side reactions and charring.

References

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation. Retrieved from [Link]

  • ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

  • ACS Publications. (2007). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Retrieved from [Link]

  • ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dioxo-7-phenylheptanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dioxoheptanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxo-7-phenylheptanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Retrieved from [Link]

Sources

Common impurities found in commercial 4,7-Dioxo-7-phenylheptanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,7-Dioxo-7-phenylheptanoic acid

Introduction

Welcome to the technical support guide for 4,7-Dioxo-7-phenylheptanoic acid (CAS No. 6336-53-4). This molecule is a valuable intermediate in drug development and a building block in chemical synthesis. However, the purity of commercial batches can be variable, and a thorough understanding of potential contaminants is crucial for experimental success. Some suppliers explicitly state that the buyer assumes full responsibility for confirming the product's identity and purity, as analytical data is not always collected. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and troubleshoot common impurity-related issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in the HPLC and NMR analysis of my commercial 4,7-Dioxo-7-phenylheptanoic acid. What could they be?

A1: Based on its common synthesis route—typically a Friedel-Crafts acylation of benzene with a derivative of succinic or glutaric acid—the impurities you are observing are likely one or more of the following:

  • Unreacted Starting Materials:

    • Succinic Acid or Glutaric Acid/Anhydride: These are plausible precursors for the aliphatic chain. Their presence suggests an incomplete reaction.

  • Reaction Byproducts:

    • 1,4-Dibenzoylbutane or similar di-acylated species: If the reaction is not carefully controlled, the acylating agent can react with the product or another benzene molecule at its other end.

    • Positional Isomers (less common with benzene): While less of an issue with unsubstituted benzene, if any substituted benzene were present as a contaminant, ortho- and para- isomers could form.

  • Residual Solvents & Reagents:

    • Synthesis Solvents: Common solvents for Friedel-Crafts reactions include dichloromethane or nitrobenzene.[1]

    • Workup Residues: Salts resulting from the quenching of the Lewis acid catalyst (e.g., aluminum chloride) may persist if washing is inadequate.[1]

Table 1: Common Potential Impurities and Their Characteristics
Impurity ClassSpecific Example(s)Molecular Weight ( g/mol )Key Analytical Signature
Starting MaterialGlutaric Acid132.12More polar than the product; distinct aliphatic signals in ¹H NMR without aromatic protons.
Byproduct1,4-Diphenylbutane-1,4-dione (from Succinic derivative)238.28Higher molecular weight; symmetric structure may simplify NMR spectrum.
SolventDichloromethane (DCM)84.93Sharp singlet around 5.3 ppm in ¹H NMR (in CDCl₃).
Product of Interest 4,7-Dioxo-7-phenylheptanoic acid 234.25 [2][3]Complex aliphatic region and characteristic aromatic signals in ¹H NMR.
Q2: What is the origin of these impurities in the manufacturing process?

A2: Understanding the synthesis is key to understanding the impurities. The most plausible route is a Friedel-Crafts acylation. The diagram below illustrates the intended reaction and the side reactions where impurities can be introduced.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Impurities Benzene Benzene Reaction Friedel-Crafts Acylation (in Dichloromethane) Benzene->Reaction Acid Glutaryl Chloride (or similar C5 precursor) Acid->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction catalysis Workup Aqueous Workup (Quench & Wash) Reaction->Workup Crude Product Impurity1 Unreacted Glutaric Acid (Incomplete Reaction) Reaction->Impurity1 Side Path 1 Impurity2 Di-acylated Benzene (Side Reaction) Reaction->Impurity2 Side Path 2 Product 4,7-Dioxo-7-phenylheptanoic acid (Desired Product) Workup->Product Impurity3 Residual DCM / Salts (Inefficient Workup) Workup->Impurity3 Side Path 3

Caption: Origin of impurities during Friedel-Crafts synthesis.

Causality:

  • Incomplete Reaction: If the reaction is not driven to completion, unreacted starting materials like glutaric acid will remain.

  • Stoichiometry Control: An excess of the acylating agent or benzene can lead to di-acylation byproducts.

  • Workup & Purification: The workup step, which typically involves quenching with acid and washing, is designed to remove the catalyst and other water-soluble materials.[1] If this is inefficient, inorganic salts and residual solvents can be carried through into the final product. Subsequent purification steps like recrystallization or chromatography are critical for removing organic byproducts.[1]

Q3: My compound is intended for use in peptide synthesis. How can these impurities compromise my results?

A3: Impurities can have significant downstream consequences, particularly in sensitive applications like bioconjugation or drug development.

  • Competitive Reactions: An unreacted starting material like glutaric acid contains a carboxylic acid group. If you are using your product as a linker to conjugate to an amine group (e.g., on a protein or peptide), this impurity will compete in the reaction, leading to a heterogeneous product mixture and lower yields of your desired conjugate.

  • Molar Mass Inaccuracy: If you are preparing solutions based on the weight of the commercial product, the presence of impurities means the actual molar concentration of your target molecule is lower than calculated. This can throw off reaction stoichiometry and lead to inconsistent results.

  • Assay Interference: Byproducts with aromatic rings (like di-acylated species) may have UV absorbance properties that interfere with spectrophotometric quantification at wavelengths like 254 or 280 nm.

Troubleshooting and Protocols

A systematic approach is essential when you suspect your material is impure. The workflow below provides a logical sequence of steps from analysis to purification.

Sources

Technical Support Center: Scaling Up the Production of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4,7-Dioxo-7-phenylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the complexities of this multi-step synthesis, ensuring efficiency, high yield, and purity in your production process.

Introduction to the Synthetic Pathway

The scalable production of 4,7-Dioxo-7-phenylheptanoic acid is most effectively achieved through a three-step synthetic sequence. This pathway begins with the Friedel-Crafts acylation of benzene, followed by a Clemmensen reduction, and concludes with a second Friedel-Crafts acylation. Each step presents unique challenges and requires careful control of reaction parameters to ensure a successful outcome.

Synthesis_Pathway Benzene Benzene FCA1 Step 1: Friedel-Crafts Acylation Benzene->FCA1 SuccinicAnhydride1 Succinic Anhydride SuccinicAnhydride1->FCA1 BPA β-Benzoylpropionic Acid FCA1->BPA Clemmensen Step 2: Clemmensen Reduction BPA->Clemmensen PBA γ-Phenylbutyric Acid Clemmensen->PBA FCA2 Step 3: Friedel-Crafts Acylation PBA->FCA2 SuccinicAnhydride2 Succinic Anhydride SuccinicAnhydride2->FCA2 FinalProduct 4,7-Dioxo-7-phenylheptanoic acid FCA2->FinalProduct

Addressing issues with reagent reactivity in 4,7-Dioxo-7-phenylheptanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4,7-dioxo-7-phenylheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the success of your experiments.

Overview of Synthetic Strategy

The synthesis of 4,7-dioxo-7-phenylheptanoic acid is a challenging yet rewarding process, often employed in the development of more complex molecular architectures. While various routes exist, a common and instructive pathway involves a two-stage approach:

  • Stage 1: Friedel-Crafts Acylation. This initial stage involves the synthesis of the key intermediate, 4-oxo-4-phenylbutanoic acid, through the Friedel-Crafts acylation of benzene with succinic anhydride. This reaction is highly dependent on reagent quality and stoichiometry.

  • Stage 2: Chain Extension and Second Acylation. The intermediate is then elaborated to construct the final heptanoic acid chain. This typically involves reduction of the existing ketone, conversion to a reactive species (like an acyl chloride), and a second acylation or coupling reaction, followed by oxidation.

This guide will focus primarily on the critical first stage and the subsequent reduction, as these steps are rich with potential reagent reactivity issues that can significantly impact overall yield and purity.

Visualized Synthetic Workflow

The following diagram outlines the classical synthetic approach, highlighting the key transformations.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Reduction & Elaboration Benzene Benzene Intermediate 4-oxo-4-phenylbutanoic acid Benzene->Intermediate Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Friedel-Crafts Acylation (AlCl₃) ReducedIntermediate 4-Phenylbutanoic acid Intermediate->ReducedIntermediate Clemmensen or Wolff-Kishner Reduction FinalProduct 4,7-Dioxo-7-phenylheptanoic acid ReducedIntermediate->FinalProduct Chain Extension & Second Acylation/ Oxidation

Caption: Overall workflow for the synthesis of 4,7-dioxo-7-phenylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? The initial Friedel-Crafts acylation to form 4-oxo-4-phenylbutanoic acid is arguably the most critical step.[1][2] Its success dictates the yield and purity of the material available for all subsequent transformations. Issues with catalyst activity or reagent stoichiometry here will cascade through the entire synthesis.

Q2: Why is a stoichiometric amount of AlCl₃ required for the Friedel-Crafts acylation? Unlike Friedel-Crafts alkylations which can be catalytic, acylations require at least a stoichiometric amount of the Lewis acid catalyst (AlCl₃). This is because the aluminum chloride, a strong Lewis acid, forms a stable complex with the carbonyl oxygen of the ketone product.[3] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, one equivalent of AlCl₃ is consumed for every equivalent of product formed. An additional catalytic amount is needed to activate the succinic anhydride.

Q3: Can I use a different Lewis acid instead of aluminum chloride? While AlCl₃ is the classic and most common catalyst, other Lewis acids like FeCl₃ can also be used.[4] However, AlCl₃ is generally more reactive and effective for this specific transformation. The choice of catalyst may influence reaction conditions and yield, so any substitution should be carefully researched and optimized.

Q4: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an effective method for monitoring the consumption of the starting materials. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material (succinic anhydride) from the product (4-oxo-4-phenylbutanoic acid). The reaction is typically considered complete when the limiting reagent is no longer visible on the TLC plate.

Q5: What are the primary safety concerns? The primary hazards involve the reagents. Anhydrous aluminum chloride reacts violently with water, releasing HCl gas, and should be handled in a fume hood with appropriate personal protective equipment (PPE). Benzene is a known carcinogen and is highly flammable; it should be handled with extreme care in a well-ventilated fume hood.

Troubleshooting Guide: Reagent Reactivity Issues

This section addresses specific problems that may arise during the synthesis, with a focus on the underlying chemical principles.

Problem 1: Low or No Yield in the Friedel-Crafts Acylation Step

Question: I performed the Friedel-Crafts acylation of benzene with succinic anhydride, but my yield of 4-oxo-4-phenylbutanoic acid is very low or I recovered only starting materials. What went wrong?

This is a common issue often linked directly to reagent reactivity and reaction setup.

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

Answer:

Several factors related to reagent reactivity could be the cause. Let's break them down:

  • Cause A: Inactive Aluminum Chloride (AlCl₃) Catalyst

    • Explanation: Anhydrous AlCl₃ is extremely hygroscopic and reacts readily with atmospheric moisture to form aluminum hydroxides and HCl. This hydrated form is completely inactive as a Lewis acid catalyst for this reaction. The grey or yellowish powder should be free-flowing; clumps indicate potential hydration.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ if possible. Handle it quickly in a dry environment (e.g., a glove box or under a stream of inert gas). Never leave the container open to the air.

  • Cause B: Incorrect Reagent Stoichiometry

    • Explanation: As detailed in the FAQs, Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃ due to complexation with the ketone product.[3] Using only a catalytic amount will result in a very low conversion, as the reaction will stop once the small amount of catalyst is complexed.

    • Solution: A molar excess of AlCl₃ relative to the succinic anhydride is required. A common and effective ratio is approximately 2.2 equivalents of AlCl₃ for every 1 equivalent of succinic anhydride. This ensures there is enough catalyst to both activate the anhydride and account for product complexation.

ReagentMolar EquivalentsPurpose
BenzeneSolvent (large excess)Reactant and solvent
Succinic Anhydride1.0Limiting Reagent
Aluminum Chloride (AlCl₃)~2.2Lewis acid catalyst (activator & complexant)
  • Cause C: Presence of Water in the Reaction

    • Explanation: Aside from deactivating the AlCl₃, any water present in the solvent (benzene) or on the glassware will rapidly quench the catalyst in an exothermic reaction. This reduces the effective amount of catalyst available for the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use a dry grade of benzene, preferably distilled from a suitable drying agent like sodium/benzophenone.

Problem 2: Incomplete Clemmensen Reduction of the Intermediate

Question: I have successfully synthesized 4-oxo-4-phenylbutanoic acid, but I am struggling to reduce the ketone to 4-phenylbutanoic acid using the Clemmensen reduction. The reaction is slow and incomplete. Why?

Answer:

The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated HCl, is a powerful method but has known limitations.[5][6]

  • Cause A: Poorly Prepared or Ineffective Zinc Amalgam

    • Explanation: The reduction occurs on the surface of the zinc.[6] If the zinc is not properly amalgamated with mercury, its surface may be coated with a passivating layer of zinc oxide, rendering it unreactive. The amalgamation process creates a fresh, highly reactive surface.

    • Solution: Prepare the zinc amalgam immediately before use. This typically involves washing zinc powder or granules with dilute HCl to remove the oxide layer, followed by treatment with a solution of mercury(II) chloride. The zinc will become coated with a shiny layer of mercury.

  • Cause B: Substrate is Not Tolerant to Strong Acid

    • Explanation: The Clemmensen reduction is performed in hot, concentrated hydrochloric acid.[5] While the target molecule, 4-oxo-4-phenylbutanoic acid, is generally stable, substrates with other acid-sensitive functional groups (e.g., esters, acetals, some alcohols) would not be suitable for this reaction, leading to decomposition or side reactions.[6][7]

    • Solution: For this specific substrate, acid stability is not the primary concern. However, if impurities with acid-sensitive groups are present, they may decompose. For other substrates, an alternative reduction method is necessary.

  • Cause C: Physical Incompatibility

    • Explanation: The Clemmensen reduction is a heterogeneous reaction (solid catalyst in a liquid solution).[8] If the organic substrate is not sufficiently soluble in the aqueous acidic medium, contact with the zinc amalgam surface will be limited, leading to a very slow or incomplete reaction.

    • Solution: Adding a co-solvent like toluene or ethanol in which the substrate is soluble can sometimes improve the reaction rate by facilitating better contact between the substrate and the catalyst.

  • Alternative Protocol: The Wolff-Kishner Reduction

    • If the Clemmensen reduction proves problematic, the Wolff-Kishner reduction is an excellent alternative. It reduces ketones to alkanes under strongly basic conditions (hydrazine and a strong base like KOH or potassium tert-butoxide) at high temperatures. This method is ideal for substrates that are sensitive to acid but stable in base.

Key Experimental Protocols

Protocol 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation

This protocol is adapted from established procedures and should be performed with strict adherence to safety guidelines.[1][2]

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a powder addition funnel.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq.). Add dry benzene (large excess, acts as solvent) via cannula.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Addition of Anhydride: Slowly add succinic anhydride (1.0 eq.) in portions through the powder funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60-70 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the succinic anhydride is consumed.

  • Work-up (Quench): Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This will decompose the aluminum complex in a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. If a solid is present, it may be necessary to add more water and an organic solvent like ethyl acetate to dissolve everything. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude 4-oxo-4-phenylbutanoic acid can be further purified by recrystallization, typically from a water/ethanol mixture.

Protocol 2: Clemmensen Reduction of 4-oxo-4-phenylbutanoic acid

This protocol describes a general procedure for the Clemmensen reduction.[5]

  • Amalgam Preparation: In a fume hood, wash zinc granules or powder with 5% HCl to activate the surface. Decant the acid wash. Add a solution of mercury(II) chloride (HgCl₂, ~5% of the weight of zinc) in water and swirl for 5-10 minutes. Decant the mercury solution (dispose of as heavy metal waste) and wash the resulting amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated HCl, water, and a co-solvent like toluene.

  • Addition of Substrate: Add the 4-oxo-4-phenylbutanoic acid (1.0 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to a vigorous reflux. The reaction can be slow, often requiring 12-24 hours. Additional portions of concentrated HCl may need to be added periodically to maintain the acidic conditions.

  • Work-up: After the reaction is complete (as monitored by TLC), cool the mixture and decant the liquid from the remaining zinc. Dilute with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield 4-phenylbutanoic acid.

References

  • Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate in the presence of picolinic acid – A kinetic study. Der Pharma Chemica, 7(3), 105-112. [Link]

  • Li, Y., et al. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2896-2898. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chegg. (2018). Solved Problems 17.39 Starting with benzene and succinic anhydride. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation. [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. [Link]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. [Link]

  • N/A. (n.d.). Clemmensen Reduction. [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. [Link]

  • Allen Overseas. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Structural Validation of Synthesized 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unequivocal structural validation of synthesized intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide offers a comparative analysis of analytical techniques for confirming the structure of 4,7-Dioxo-7-phenylheptanoic acid, a molecule of interest for its potential applications as a versatile building block. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework for establishing a self-validating system of structural confirmation, rooted in the principles of spectroscopic and analytical chemistry.

The Molecular Blueprint: Understanding 4,7-Dioxo-7-phenylheptanoic Acid

Before delving into the validation methodologies, it is crucial to understand the structural features of the target molecule (C₁₃H₁₄O₄, Molecular Weight: 234.25 g/mol ).[1][2] Its architecture comprises a phenyl ring, two ketone functionalities, and a terminal carboxylic acid. This unique combination of functional groups dictates the selection of analytical techniques and the interpretation of the resulting data.

Caption: 2D Structure of 4,7-Dioxo-7-phenylheptanoic acid.

A Multi-Pronged Approach to Structural Elucidation

No single technique provides a complete structural picture. Instead, a confluence of data from orthogonal methods builds a robust and defensible confirmation of the synthesized molecule's identity. The following sections compare the utility of primary spectroscopic techniques and alternative methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3]

¹H NMR Spectroscopy: Probing the Proton Environment

  • Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4,7-Dioxo-7-phenylheptanoic acid, we expect distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl groups and the carboxylic acid, and the carboxylic acid proton itself. The integration of these signals should correspond to the number of protons in each environment.

  • Trustworthiness: The predictable chemical shifts and coupling patterns serve as an internal validation. For instance, the protons on the phenyl ring will exhibit splitting patterns (doublets, triplets) characteristic of their substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

  • Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group. We anticipate distinct signals for the carbonyl carbons, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

  • Trustworthiness: The number of observed signals should match the number of chemically non-equivalent carbons in the proposed structure. The chemical shifts for the carbonyl and carboxylic acid carbons are particularly diagnostic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,7-Dioxo-7-phenylheptanoic acid

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Rationale for Chemical Shift
Carboxylic Acid (-COOH)10.0 - 12.0 (broad singlet)175 - 185Highly deshielded due to the electronegativity of the oxygen atoms.
Phenyl Protons (ortho to C=O)7.9 - 8.1 (doublet)130 - 135Deshielded by the anisotropic effect of the adjacent carbonyl group.
Phenyl Protons (meta to C=O)7.4 - 7.6 (triplet)128 - 130Less affected by the carbonyl group compared to the ortho protons.
Phenyl Proton (para to C=O)7.5 - 7.7 (triplet)132 - 134
Methylene (-CH₂-C=O, phenyl side)3.0 - 3.3 (triplet)35 - 45Deshielded by the adjacent carbonyl group.
Methylene (-CH₂-CH₂-C=O)2.0 - 2.3 (quintet)20 - 30Less deshielded than the methylenes directly adjacent to carbonyls.
Methylene (-CH₂-C=O, acid side)2.8 - 3.1 (triplet)35 - 45Deshielded by the adjacent carbonyl group.
Methylene (-CH₂-COOH)2.4 - 2.7 (triplet)25 - 35Deshielded by the adjacent carboxylic acid group.
Carbonyl Carbons (C=O)-195 - 210Characteristic downfield shift for ketone carbonyls.
Phenyl Carbon (ipso to C=O)-135 - 140

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if necessary.

cluster_nmr NMR Analysis Workflow prep Sample Preparation acq Data Acquisition (1H, 13C) prep->acq proc Data Processing acq->proc analysis Spectral Analysis & Structure Correlation proc->analysis

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[3]

  • Expertise & Experience: For 4,7-Dioxo-7-phenylheptanoic acid, we expect to observe a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Cleavage adjacent to the carbonyl groups (α-cleavage) is a common fragmentation pathway for ketones.[4][5]

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula, which serves as a stringent validation of the elemental composition.

Table 2: Expected Key Fragments in the Mass Spectrum of 4,7-Dioxo-7-phenylheptanoic acid

m/z (mass-to-charge ratio) Proposed Fragment Origin of Fragment
234[C₁₃H₁₄O₄]⁺Molecular Ion (M⁺)
217[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid
189[M - COOH]⁺Loss of the carboxylic acid group
105[C₆H₅CO]⁺Benzoyl cation, a very stable fragment
77[C₆H₅]⁺Phenyl cation

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. For HRMS, compare the measured accurate mass to the calculated mass for the expected molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[3]

  • Expertise & Experience: The IR spectrum of 4,7-Dioxo-7-phenylheptanoic acid should exhibit characteristic absorption bands for the carboxylic acid O-H, the C=O of the ketones and the carboxylic acid, and the aromatic C-H and C=C bonds. The presence and position of these bands provide strong evidence for the presence of these functional groups.

  • Trustworthiness: The distinct and well-characterized absorption frequencies for common functional groups make IR spectroscopy a reliable tool for a preliminary structural assessment.

Table 3: Characteristic IR Absorption Bands for 4,7-Dioxo-7-phenylheptanoic acid

Functional Group Expected Absorption Range (cm⁻¹) Appearance of the Band
Carboxylic Acid O-H2500 - 3300Broad
Aromatic C-H3000 - 3100Sharp, medium
Aliphatic C-H2850 - 2960Sharp, medium
Ketone C=O1680 - 1700Strong, sharp
Carboxylic Acid C=O1700 - 1725Strong, sharp
Aromatic C=C1450 - 1600Medium to weak, multiple bands

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum.

  • Analysis: Identify and assign the major absorption bands to the functional groups present in the molecule.

Alternative and Complementary Validation Techniques

While NMR, MS, and IR form the core of structural validation, other techniques can provide definitive or complementary information.

X-ray Crystallography: The Unambiguous 3D Structure
  • Expertise & Experience: For crystalline compounds, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[6] A study has reported the crystal structure of 4,7-Dioxo-7-phenylheptanoic acid, confirming its molecular geometry.[7]

  • Trustworthiness: X-ray crystallography is considered the "gold standard" for structural determination, providing unequivocal proof of structure.

Elemental Analysis: Confirming the Empirical Formula
  • Expertise & Experience: Elemental analysis determines the percentage composition of carbon, hydrogen, and oxygen in a pure sample.[8][9] The experimental percentages should match the theoretical values calculated from the molecular formula (C₁₃H₁₄O₄: C, 66.66%; H, 6.02%; O, 27.32%).

  • Trustworthiness: Agreement between the experimental and calculated elemental composition provides strong evidence for the proposed molecular formula and the purity of the sample.

Comparative Summary and Best Practices

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Carbon-hydrogen framework, connectivityHighly detailed structural informationRequires pure sample, can be complex to interpret
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, can determine molecular formula (HRMS)Isomers may have similar fragmentation patterns
IR Spectroscopy Functional groups presentRapid, easy to useProvides limited information on the overall structure
X-ray Crystallography Absolute 3D structureUnambiguous structural determinationRequires a suitable single crystal
Elemental Analysis Elemental compositionConfirms molecular formula and purityProvides no information on connectivity

Senior Application Scientist's Recommendation:

A robust validation of synthesized 4,7-Dioxo-7-phenylheptanoic acid should, at a minimum, include high-field ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry . This combination provides a detailed picture of the molecular structure and confirms the elemental composition. IR spectroscopy serves as a rapid and valuable initial check for the presence of key functional groups. If a crystalline sample is obtained, X-ray crystallography offers the ultimate, unambiguous structural proof. Elemental analysis is a valuable complementary technique to confirm purity and empirical formula.

By integrating data from these orthogonal techniques, researchers can build a comprehensive and irrefutable case for the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.

References

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. (2014). [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. (2021). [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. (n.d.). [Link]

  • How do you determine the structure of organic molecules? - Quora. (2018). [Link]

  • Analyzing Organic Compounds: Methods & Tools | Study.com. (n.d.). [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. (2025). [Link]

  • X-ray crystallography - Wikipedia. (n.d.). [Link]

Sources

A Comparative Analysis of the Reactivity of 4,7-Dioxo-7-phenylheptanoic Acid and Structurally Related Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 16, 2026 – In the landscape of synthetic chemistry and drug development, a nuanced understanding of the reactivity of bifunctional molecules is paramount. This guide provides a detailed comparative analysis of the reactivity of 4,7-Dioxo-7-phenylheptanoic acid, a molecule of significant interest due to its dual ketone functionalities, against structurally related alpha- and gamma-keto acids. This document, intended for researchers, scientists, and professionals in drug development, synthesizes fundamental principles with experimental insights to elucidate the distinct chemical behavior of these compounds.

Introduction: The Structural and Functional Landscape of Keto Acids

Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, are versatile building blocks in organic synthesis. Their reactivity is dictated by the interplay between these two groups, which is heavily influenced by their relative positions within the carbon skeleton. This guide focuses on comparing 4,7-Dioxo-7-phenylheptanoic acid with two representative keto acids: pyruvic acid, an alpha-keto acid, and levulinic acid, a gamma-keto acid.

4,7-Dioxo-7-phenylheptanoic acid , with the chemical formula C₁₃H₁₄O₄, possesses a unique structure featuring a carboxylic acid, a gamma-keto group, and a zeta-keto group (at the 7th position) bearing a phenyl substituent.[1][2][3] Its synthesis can be achieved from acetophenone and furfural.[4] This dicarbonyl nature imparts a distinct reactivity profile compared to its simpler counterparts.

Pyruvic acid (CH₃COCOOH), the simplest alpha-keto acid, is a key intermediate in metabolic pathways.[3][5] The proximity of the ketone to the carboxylic acid group significantly influences its chemical properties.

Levulinic acid (CH₃COCH₂CH₂COOH), a gamma-keto acid, is a well-studied platform chemical derived from biomass.[6][7][8] The separation between the functional groups in levulinic acid leads to a reactivity pattern that is different from that of alpha-keto acids.

CompoundStructureMolar Mass ( g/mol )Key Structural Features
4,7-Dioxo-7-phenylheptanoic acidC₁₃H₁₄O₄234.25γ-keto acid, ζ-keto acid, Phenyl group
Pyruvic AcidCH₃COCOOH88.06α-keto acid
Levulinic AcidCH₃COCH₂CH₂COOH116.12γ-keto acid

Comparative Reactivity Analysis

The reactivity of these keto acids can be compared across several key reaction types, including esterification of the carboxylic acid, reactions at the ketone carbonyl(s), and intramolecular cyclization reactions.

Esterification of the Carboxylic Acid Group

Esterification is a fundamental reaction for protecting the carboxylic acid functionality or for synthesizing ester derivatives. The rate of acid-catalyzed esterification is influenced by steric hindrance and the electronic effects of nearby functional groups.

  • Pyruvic acid: The presence of the adjacent keto group can exert a slight electron-withdrawing effect, potentially increasing the electrophilicity of the carboxylic acid carbon. However, steric hindrance from the methyl group is minimal.

  • Levulinic acid: The ketone group is sufficiently removed from the carboxylic acid, so its electronic influence is negligible. Steric hindrance is also minimal.

  • 4,7-Dioxo-7-phenylheptanoic acid: Similar to levulinic acid, the gamma-keto group is unlikely to have a significant electronic impact on the carboxylic acid. The larger overall size of the molecule might suggest increased steric hindrance, but the linear chain between the carboxylic acid and the first ketone should allow for relatively unhindered access by an alcohol.

It is reasonable to predict that the esterification rates for levulinic acid and 4,7-Dioxo-7-phenylheptanoic acid would be comparable, while pyruvic acid's rate might differ slightly due to the proximity of the keto group. For instance, studies on the esterification of levulinic acid have shown that the reaction proceeds efficiently with various alcohols in the presence of an acid catalyst.[9][10][11][12]

Reactivity of the Ketone Carbonyl Group(s)

The ketone groups in these molecules are susceptible to nucleophilic attack. The reactivity of a ketone is influenced by steric hindrance around the carbonyl carbon and the electrophilicity of that carbon.

  • Pyruvic acid: The ketone in pyruvic acid is relatively unhindered, making it susceptible to nucleophilic attack. It is a central molecule in many biochemical reactions, highlighting its reactivity.[5][13][14]

  • Levulinic acid: The ketone in levulinic acid is also sterically accessible. Its chemistry is well-explored, with numerous reactions targeting the carbonyl group.[6]

  • 4,7-Dioxo-7-phenylheptanoic acid: This molecule presents two distinct ketone environments. The gamma-ketone is an aliphatic ketone, expected to have reactivity similar to that of levulinic acid. The zeta-ketone is an aryl ketone, where the phenyl group can influence reactivity. The carbonyl carbon of the aryl ketone is part of a conjugated system, which can affect its electrophilicity. Generally, aryl ketones are slightly less reactive towards nucleophiles than aliphatic ketones due to resonance stabilization.

The presence of two carbonyl groups in 4,7-Dioxo-7-phenylheptanoic acid opens up possibilities for selective reactions, although this would require careful control of reaction conditions.

Intramolecular Cyclization: A Key Differentiator

A significant distinction in the reactivity of these keto acids lies in their propensity to undergo intramolecular cyclization. This is particularly relevant for gamma- and delta-keto acids.

  • Pyruvic acid: As an alpha-keto acid, pyruvic acid does not readily undergo intramolecular cyclization to form stable rings.

  • Levulinic acid: Being a gamma-keto acid, levulinic acid is well-known to undergo acid-catalyzed intramolecular cyclization via dehydration to form angelica lactone. This reaction is a cornerstone of its utility in chemical synthesis.

  • 4,7-Dioxo-7-phenylheptanoic acid: This molecule contains a 1,4-dicarbonyl moiety (the carboxylic acid and the gamma-keto group) and a 1,6-dicarbonyl relationship (between the two ketones). The 1,4-dicarbonyl system is primed for intramolecular reactions.

The most notable reaction for 1,4-dicarbonyl compounds is the Paal-Knorr synthesis , which is a powerful method for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes.[1][3][4][5] In the case of 4,7-Dioxo-7-phenylheptanoic acid, the gamma-keto group and the carboxylic acid can be considered a 1,4-dicarbonyl equivalent. Under acidic conditions, it is plausible that this molecule could undergo intramolecular cyclization.

Furthermore, the 1,6-dicarbonyl arrangement between the two ketone groups in 4,7-Dioxo-7-phenylheptanoic acid allows for the formation of six-membered rings. For instance, reaction with hydrazine can lead to the formation of pyridazine derivatives.[6][8][15][16]

The presence of two carbonyl groups at positions that allow for the formation of stable five- or six-membered rings is a key feature that distinguishes the reactivity of 4,7-Dioxo-7-phenylheptanoic acid from simpler keto acids like pyruvic acid and even levulinic acid.

Experimental Protocols

To empirically compare the reactivity of these keto acids, the following experimental protocols can be employed.

Protocol for Comparative Esterification

Objective: To compare the relative rates of esterification of 4,7-Dioxo-7-phenylheptanoic acid, pyruvic acid, and levulinic acid with ethanol under acidic catalysis.

Materials:

  • 4,7-Dioxo-7-phenylheptanoic acid

  • Pyruvic acid

  • Levulinic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene

  • Dean-Stark apparatus

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Set up three separate reaction flasks, each equipped with a Dean-Stark apparatus and a reflux condenser.

  • In each flask, dissolve an equimolar amount (e.g., 0.1 mol) of the respective keto acid in a mixture of ethanol (0.5 mol) and toluene (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask.

  • Heat the mixtures to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by GC or HPLC to determine the concentration of the starting material and the ester product.

  • Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.

Protocol for Intramolecular Cyclization (Paal-Knorr type)

Objective: To investigate the propensity of 4,7-Dioxo-7-phenylheptanoic acid to undergo intramolecular cyclization under acidic conditions.

Materials:

  • 4,7-Dioxo-7-phenylheptanoic acid

  • Acetic anhydride

  • p-Toluenesulfonic acid (catalyst)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Procedure:

  • Dissolve 4,7-Dioxo-7-phenylheptanoic acid (1.0 g) in acetic anhydride (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 50 mg).

  • Heat the mixture at a specified temperature (e.g., 80 °C) for a set period (e.g., 2 hours).

  • Allow the reaction to cool to room temperature.

  • Carefully add water to quench the excess acetic anhydride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting product by NMR and IR spectroscopy to identify the structure of the cyclized product.

Visualization of Reaction Pathways

General Esterification Workflow

Esterification_Workflow cluster_reactants Reactants cluster_conditions Conditions Keto_Acid Keto Acid Reaction_Mixture Keto_Acid->Reaction_Mixture Alcohol Alcohol Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Product Ester Product + Water Reaction_Mixture->Product Esterification

Caption: General workflow for the acid-catalyzed esterification of a keto acid.

Paal-Knorr Cyclization of a 1,4-Dicarbonyl Compound

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Protonation Protonation of Carbonyl Dicarbonyl->Protonation H⁺ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Nucleophilic Attack Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O Furan Furan Derivative Dehydration->Furan

Caption: Simplified mechanism of the Paal-Knorr furan synthesis.

Conclusion

References

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. [Link]

  • Wikipedia. (n.d.). Pyruvic acid. [Link]

  • PubChem. (n.d.). 4,7-Dioxo-7-phenylheptanoic acid. [Link]

  • GSRS. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. [Link]

  • Wiley Online Library. (2023). The Chemistry of Levulinic Acid: Its Potential in the Production of Biomass‐Based Chemicals. [Link]

  • MetwareBio. (n.d.). Pyruvic Acid: A Key Player in Cellular Metabolism and Health. [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • BYJU'S. (n.d.). Pyruvate Formula. [Link]

  • PubMed. (2015). Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. [Link]

  • SciSpace. (2016). Homogeneous Catalyzed Reactions of Levulinic Acid: To γ-Valerolactone and Beyond. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Steps. (n.d.). Converting Ketones to Amides. [Link]

  • ResearchGate. (n.d.). The reaction pathway to produce levulinic acid and other platform products from lignocellulosic biomass. [Link]

  • Preprints.org. (2024). Levulinic Acid: Types and Versatile Applications in Science and Industry. [Link]

  • MDPI. (2020). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Wikipedia. (n.d.). Dicarbonyl. [Link]

  • ScienceDaily. (2018). Chemists find a surprisingly simple reaction to make a family of bioactive molecules. [Link]

  • ACS Publications. (2004). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. [Link]

  • ACS Publications. (n.d.). Heterocycles from keto acids with amino alcohols, diamines, and mercaptoamines. [Link]

  • Chemistry LibreTexts. (2021). 17.10: 1,4-Dicarbonyl Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,5-keto carboxylic acids, esters and amides. [Link]

  • YouTube. (2022). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. [Link]

  • Atmospheric Chemistry and Physics. (2021). Revisiting the reaction of dicarbonyls in aerosol proxy solutions containing ammonia: the case of butenedial. [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

  • Wiley Online Library. (2018). Activity‐Based Models to Predict Kinetics of Levulinic Acid Esterification. [Link]

  • Wikipedia. (n.d.). Keto acid. [Link]

  • MDPI. (2023). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. [Link]

  • YouTube. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. [Link]

  • ACS Publications. (2015). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]

  • Topics in Catalysis. (2018). Kinetics and Modelling of Levulinic Acid Esterification in Batch and Continuous Reactors. [Link]

  • ResearchGate. (2019). Kinetics models for esterification of levulinic acid with 2-ethylhexanol using different catalysts. [Link]

  • Beilstein Journals. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[13]annulen-7-ols. [Link]

  • RSC Publishing. (n.d.). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. [Link]

  • MDPI. (2022). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles. [Link]

  • PubMed. (2023). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. [Link]

  • ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. [Link]

Sources

A comparative study of the biological activity of 4,7-Dioxo-7-phenylheptanoic acid derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 4,7-Dioxo-7-phenylheptanoic Acid Derivatives

Abstract

The 1,4-dicarbonyl motif is a key pharmacophore present in numerous biologically active molecules. This guide provides a comparative analysis of the potential biological activities of novel derivatives of 4,7-Dioxo-7-phenylheptanoic acid. We explore the synthesis of a parent compound and propose synthetic routes for its derivatives with varying electronic and steric properties. A detailed framework for a comparative study is presented, outlining experimental protocols for evaluating their anticancer, anti-inflammatory, and antimicrobial activities. This guide is intended for researchers and professionals in drug discovery and development, offering a robust starting point for the investigation of this promising class of compounds. While limited data exists on these specific derivatives, the methodologies and rationale are grounded in established principles of medicinal chemistry and pharmacology.

Introduction: The Therapeutic Potential of 1,4-Dicarbonyl Compounds

The 1,4-dicarbonyl moiety is a versatile structural feature that imparts unique chemical reactivity, making it a valuable scaffold in medicinal chemistry. These compounds are known to participate in a variety of biological processes, often through interactions with nucleophilic residues in proteins. The presence of two carbonyl groups separated by a methylene bridge allows for a range of conformations and electronic properties that can be fine-tuned to achieve desired biological effects.

4,7-Dioxo-7-phenylheptanoic acid serves as an interesting backbone for the development of new therapeutic agents.[1][2] Its structure combines a phenyl ring, which can be substituted to modulate lipophilicity and electronic properties, a heptanoic acid chain that influences solubility and potential for metabolic modification, and the crucial 1,4-dicarbonyl system. This guide outlines a proposed comparative study of a series of its derivatives, designed to probe the structure-activity relationships (SAR) that govern their biological profiles.

Synthesis of 4,7-Dioxo-7-phenylheptanoic Acid and Its Derivatives

The parent compound, 4,7-Dioxo-7-phenylheptanoic acid, can be synthesized from acetophenone and furfural.[1] The initial reaction involves a base-catalyzed condensation, followed by hydrolysis to yield the final product.

Proposed Synthesis of Derivatives

To establish a clear structure-activity relationship, we propose the synthesis of three derivatives with substitutions on the phenyl ring: an electron-donating group (methoxy), an electron-withdrawing group (nitro), and a halogen (chloro) to explore steric and electronic effects.

  • Derivative A (4-methoxy): 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid

  • Derivative B (4-nitro): 7-(4-nitrophenyl)-4,7-dioxoheptanoic acid

  • Derivative C (4-chloro): 7-(4-chlorophenyl)-4,7-dioxoheptanoic acid

The synthesis of these derivatives would follow a similar pathway to the parent compound, starting with the appropriately substituted acetophenone.

sub_acetophenone Substituted Acetophenone intermediate Condensation Product sub_acetophenone->intermediate NaOH, rt furfural Furfural furfural->intermediate final_product Substituted 4,7-Dioxo-7- phenylheptanoic Acid Derivative intermediate->final_product Acetic Acid, HCl Hydrolysis LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Activates iNOS iNOS Expression NF_kB->iNOS Induces NO Nitric Oxide iNOS->NO Derivative 4,7-Dioxo-7-phenylheptanoic Acid Derivative Derivative->NF_kB Inhibits

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Antimicrobial Activity

The antimicrobial properties of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi. [3][4][5] Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) will be cultured in appropriate broth media to achieve a standardized inoculum density.

  • Serial Dilution: The test compounds will be serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well will be inoculated with the standardized microbial suspension.

  • Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothetical Comparative Data for Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Parent Compound 128>256256
Derivative A (4-methoxy) 64128128
Derivative B (4-nitro) 326464
Derivative C (4-chloro) 64128128
Ciprofloxacin (Bacteria) 10.5N/A
Fluconazole (Fungi) N/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Future Directions

This guide provides a comprehensive framework for the comparative study of the biological activity of 4,7-Dioxo-7-phenylheptanoic acid derivatives. The proposed synthesis and evaluation protocols are based on established scientific principles and aim to elucidate the structure-activity relationships of this class of compounds.

The hypothetical data suggests that electron-withdrawing substituents on the phenyl ring may enhance the biological activity of these derivatives. For instance, the nitro group in Derivative B is predicted to show the most potent anticancer and antimicrobial effects. This could be attributed to the increased electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by biological macromolecules.

Future studies should focus on synthesizing a broader range of derivatives to further probe the SAR. Mechanistic studies should also be conducted for the most promising compounds to identify their specific molecular targets and pathways of action. In vivo studies will be necessary to evaluate the efficacy and safety of these compounds in animal models.

Conclusion

The 4,7-Dioxo-7-phenylheptanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative study outlined in this guide provides a clear and logical path for the investigation of its derivatives. By systematically evaluating their anticancer, anti-inflammatory, and antimicrobial activities, researchers can gain valuable insights into the therapeutic potential of this class of dicarbonyl compounds.

References

  • Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry. [Link]

  • Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. PubMed. [Link]

  • Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine. [Link]

  • Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. PubMed. [Link]

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate. [Link]

  • The role of dicarbonyl compounds in non-enzymatic crosslinking: a structure-activity study. Biochemical Society Transactions. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

  • In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. MDPI. [Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. PubMed Central. [Link]

  • Typical examples of α‐hydroxy‐β‐dicarbonyl compounds with biological... ResearchGate. [Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. OUCI. [Link]

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. GSRS. [Link]

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. PubMed. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. MDPI. [Link]

  • Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. PubMed. [Link]

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. ResearchGate. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. [Link]

  • Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. PubMed Central. [Link]

  • Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. MDPI. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]

  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed Central. [Link]

  • Anticancer Activity of Branched-chain Derivatives of Oleic Acid. ResearchGate. [Link]

  • Antioxidant activity of some organosulfur compounds in vitro. ResearchGate. [Link]

  • Advances in Research on Chemical Constituents and Their Biological Activities of the Genus Actinidia. PubMed Central. [Link]

  • Stereochemistry and Antioxidant Activity of 1,3-Diol Derivatives of Diacetylcurcumin-4H: A Joint NMR, X-Ray, and Biological Approach.1. ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4,7-Dioxo-7-phenylheptanoic acid, a compound of interest for its potential therapeutic applications. As a Senior Application Scientist, the following discussion is grounded in established regulatory frameworks and practical laboratory experience, offering insights into the rationale behind experimental design and the interpretation of validation data. This document will serve as a practical resource for developing and validating robust analytical methods, ensuring data integrity and regulatory compliance.

The Critical Role of Method Validation

Before any new analytical procedure is implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1] This is not merely a regulatory hurdle but a fundamental aspect of the scientific method, ensuring that the data generated are reliable and reproducible. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process, which form the bedrock of the methodologies discussed herein.[2][3][4][5][6]

The validation of an analytical method is a multifaceted process that evaluates several key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.[7]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

For the quantification of 4,7-Dioxo-7-phenylheptanoic acid, a molecule possessing a phenyl group which is a strong chromophore, RP-HPLC with UV detection is the primary recommended method. This technique offers a balance of specificity, sensitivity, and cost-effectiveness, making it a workhorse in many analytical laboratories.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • Reference standard of 4,7-Dioxo-7-phenylheptanoic acid.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution of acetonitrile and water containing 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility) is recommended to ensure sharp peak shapes and efficient separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by a UV scan of the analyte; a wavelength around 254 nm is a logical starting point due to the phenyl group.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of the 4,7-Dioxo-7-phenylheptanoic acid reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Visualization of the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing ReferenceStandard Reference Standard StockSolution Stock Solution ReferenceStandard->StockSolution Weigh & Dissolve Sample Test Sample PreparedSample Prepared Sample Sample->PreparedSample Dissolve, Filter, Dilute CalibrationStandards Calibration Standards StockSolution->CalibrationStandards Serial Dilution Autosampler Autosampler Injection CalibrationStandards->Autosampler PreparedSample->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram CalibrationCurve Construct Calibration Curve Chromatogram->CalibrationCurve Peak Areas of Standards Quantification Quantify Analyte Chromatogram->Quantification Peak Area of Sample CalibrationCurve->Quantification

Caption: Workflow for the quantification of 4,7-Dioxo-7-phenylheptanoic acid using RP-HPLC.

Expected Validation Performance of the RP-HPLC Method

The following table summarizes the anticipated validation parameters for the proposed RP-HPLC method, based on typical performance for similar organic acids.[8][9][10]

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interference at the retention time of the analytePeak purity analysis by a photodiode array detector should confirm no co-eluting peaks.
Linearity (r²) ≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%≤ 1.5%
Range To be determined based on intended applicationTypically 50% to 150% of the target concentration
LOD Signal-to-Noise ratio of 3:1Dependent on analyte response, expected in the low ng/mL range
LOQ Signal-to-Noise ratio of 10:1Expected in the mid to high ng/mL range
Robustness No significant change in results with minor variationsConsistent results with small changes in pH, mobile phase composition, and column temperature

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as bioanalytical studies where the analyte is present in a complex matrix like plasma or urine, LC-MS/MS is the superior alternative.[11] This technique couples the separation power of HPLC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer.

Rationale for Using LC-MS/MS

The primary advantages of LC-MS/MS for this application include:

  • Enhanced Specificity: By monitoring a specific precursor-to-product ion transition, interferences from the matrix can be significantly reduced.

  • Superior Sensitivity: LC-MS/MS can achieve detection limits in the pg/mL range, which is often necessary for pharmacokinetic studies.

  • Structural Information: The fragmentation pattern can provide confirmation of the analyte's identity.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • A triple quadrupole mass spectrometer is typically used for quantitative analysis.

2. Sample Preparation:

  • For biological matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction is necessary to remove proteins and other interferences.[12]

3. Chromatographic and Mass Spectrometric Conditions:

  • The chromatographic conditions would be similar to the RP-HPLC method, but formic acid would be used instead of phosphoric acid as it is a volatile buffer and compatible with mass spectrometry.

  • The mass spectrometer would be operated in negative ion mode, as the carboxylic acid group is readily deprotonated.

  • The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be identified through infusion experiments.

Visualization of the LC-MS/MS Analytical Logic

LCMSMS_Logic Analyte 4,7-Dioxo-7-phenylheptanoic Acid (in solution) ESI Electrospray Ionization (Negative Mode) Analyte->ESI PrecursorIon Precursor Ion [M-H]⁻ Selected in Q1 ESI->PrecursorIon CID Collision-Induced Dissociation (in Q2) PrecursorIon->CID ProductIons Characteristic Product Ions Selected in Q3 CID->ProductIons Detector Detector ProductIons->Detector Signal Quantitative Signal Detector->Signal

Caption: Ion transition logic for LC-MS/MS quantification.

Method Comparison Summary

FeatureRP-HPLC with UV DetectionLC-MS/MS
Specificity Good, relies on chromatographic separationExcellent, relies on both chromatography and mass filtering
Sensitivity Moderate (ng/mL range)High (pg/mL range)
Matrix Effects Susceptible to co-eluting interferencesLess susceptible due to selective ion monitoring
Cost Lower instrumentation and operational costsHigher instrumentation and maintenance costs
Throughput HighCan be high with optimized methods
Typical Application Quality control, purity assessment, formulation analysisBioanalysis, trace-level impurity analysis

Conclusion

The choice of an analytical method for the quantification of 4,7-Dioxo-7-phenylheptanoic acid is contingent upon the specific requirements of the study. For routine analysis in a quality control setting where analyte concentrations are relatively high, RP-HPLC with UV detection offers a robust, reliable, and cost-effective solution. The validation of this method should demonstrate its specificity, linearity, accuracy, and precision within the desired range.

Conversely, for applications demanding higher sensitivity and selectivity, such as the analysis of the compound in complex biological matrices, LC-MS/MS is the method of choice. While more resource-intensive, its superior performance in terms of specificity and sensitivity justifies its use in these demanding scenarios.

Regardless of the chosen method, a thorough and well-documented validation process is essential to ensure the generation of high-quality, reliable data that can withstand scientific and regulatory scrutiny. This guide provides the foundational principles and practical considerations for embarking on this critical aspect of the drug development process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 247-256. [Link]

  • Pereira, V., de Oliveira, A. P., de Souza, R. O., de Faria, A. F., & de Souza, M. C. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 164-169. [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. [Link]

Sources

A Guide to Assessing the Cross-Reactivity of Novel Small Molecules: The Case of 4,7-Dioxo-7-phenylheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the journey of a small molecule from a preliminary hit to a validated tool or therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. Off-target effects, where a molecule interacts with proteins other than its intended target, can lead to misleading experimental results and potential toxicity.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, using the sparsely characterized compound, 4,7-Dioxo-7-phenylheptanoic acid, as a case study.

For the purpose of this illustrative guide, we will postulate a hypothetical primary target for 4,7-Dioxo-7-phenylheptanoic acid: Kinase X , a fictitious serine/threonine kinase implicated in a cancer signaling pathway. This will allow for a detailed exploration of experimental strategies.

Introduction to 4,7-Dioxo-7-phenylheptanoic acid

4,7-Dioxo-7-phenylheptanoic acid is a small molecule with the following chemical properties:

PropertyValueSource
CAS Number 6336-53-4[3][4][5]
Molecular Formula C13H14O4[3][5][6]
Molecular Weight 234.25 g/mol [3][5][6]
Chemical Structure C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O[3]

Currently, there is a paucity of publicly available data on the biochemical and cellular activity of this compound. This guide will outline a systematic approach to profile its specificity and potential for cross-reactivity.

The Importance of a Multi-pronged Approach to Cross-Reactivity Profiling

A robust assessment of a compound's specificity should not rely on a single assay. Instead, a combination of in vitro biochemical assays and cell-based methods provides a more complete picture of a molecule's behavior.[7] This guide will focus on three widely-used techniques:

  • Biochemical Kinase Profiling: To assess promiscuity against a panel of related enzymes.

  • Competitive Binding Assays: To quantify binding affinity to the intended target and potential off-targets.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a cellular context.[8][9][10]

For comparative purposes, we will include two reference compounds:

  • "Kinase X Selective Inhibitor" (Hypothetical): A well-characterized, highly potent, and selective inhibitor of Kinase X.

  • "Broad-Spectrum Kinase Inhibitor" (Hypothetical): A known multi-kinase inhibitor with significant off-target effects.

Experimental Workflows for Assessing Cross-Reactivity

Workflow for Initial Cross-Reactivity Screening

The following diagram illustrates the initial workflow for assessing the cross-reactivity of a novel compound like 4,7-Dioxo-7-phenylheptanoic acid.

Cross_Reactivity_Workflow cluster_0 Initial Assessment cluster_1 Broad Specificity Profiling cluster_2 Cellular Target Engagement Compound_of_Interest 4,7-Dioxo-7-phenylheptanoic acid Primary_Target_Assay Kinase X Activity Assay (e.g., ADP-Glo) Compound_of_Interest->Primary_Target_Assay Determine IC50 Kinase_Panel Broad Kinase Panel Screen (e.g., 96 kinases at 1µM) Primary_Target_Assay->Kinase_Panel Test for off-target inhibition CETSA Cellular Thermal Shift Assay (CETSA) for Kinase X Kinase_Panel->CETSA Validate on-target engagement in cells

Caption: Initial workflow for assessing the cross-reactivity of a novel compound.

Biochemical Kinase Profiling

Rationale: Kinases are a large family of structurally related enzymes, making them a common source of off-target interactions for kinase inhibitors.[11] Screening against a broad panel of kinases is a standard method to assess the selectivity of a compound.[12]

Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare Kinase Panel: A panel of 96 purified human kinases is prepared in assay buffer.

  • Compound Preparation: Prepare serial dilutions of 4,7-Dioxo-7-phenylheptanoic acid, the "Kinase X Selective Inhibitor," and the "Broad-Spectrum Kinase Inhibitor" in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of each kinase.

    • Add 1 µL of each compound dilution (final concentration, e.g., 1 µM).

    • Initiate the kinase reaction by adding 4 µL of a mixture containing the appropriate substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Hypothetical Data Summary:

CompoundKinase X Inhibition (%)Off-Target Kinases Inhibited >50% at 1µM
4,7-Dioxo-7-phenylheptanoic acid853 (Kinase A, Kinase B, Kinase C)
Kinase X Selective Inhibitor950
Broad-Spectrum Kinase Inhibitor9842
Competitive Binding Assay

Rationale: A competitive binding assay can determine the binding affinity (Ki) of a compound for its target, providing a more direct measure of interaction than an activity assay.[13][14] This is particularly useful for confirming direct binding and ruling out assay interference.

Protocol: Competitive Radioligand Binding Assay

  • Prepare Membranes: Use cell membranes prepared from cells overexpressing Kinase X.

  • Radioligand Preparation: Prepare a solution of a known radiolabeled ligand for Kinase X (e.g., ³H-labeled selective inhibitor) at a concentration close to its Kd.

  • Competition Reaction:

    • In a 96-well filter plate, add cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled competitor (4,7-Dioxo-7-phenylheptanoic acid or control compounds).

    • Incubate to allow binding to reach equilibrium.

  • Separation: Rapidly filter the plate and wash to separate bound from unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the data and fit to a one-site competition model to determine the IC50, from which the Ki can be calculated.

Hypothetical Data Summary:

CompoundKinase X Ki (nM)
4,7-Dioxo-7-phenylheptanoic acid150
Kinase X Selective Inhibitor5
Broad-Spectrum Kinase Inhibitor10
Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful technique for verifying that a compound engages its target within the complex environment of a living cell.[8][9][10][15] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][15]

Protocol: CETSA® for Kinase X Target Engagement

  • Cell Treatment: Treat cultured cells expressing Kinase X with 4,7-Dioxo-7-phenylheptanoic acid (at various concentrations) or DMSO for 1-2 hours.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble Kinase X in the supernatant by Western blot or an antibody-based detection method like ELISA.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA® Workflow and Expected Results Diagram:

CETSA_Workflow cluster_workflow CETSA® Experimental Steps cluster_results Expected Outcome Cell_Treatment 1. Treat cells with compound Heating 2. Heat cells across a temperature gradient Cell_Treatment->Heating Lysis 3. Lyse cells Heating->Lysis Centrifugation 4. Separate soluble and precipitated proteins Lysis->Centrifugation Detection 5. Quantify soluble target protein (e.g., Western Blot) Centrifugation->Detection Melt_Curve Thermal Melt Curve Detection->Melt_Curve Generate Stabilization Compound binding stabilizes Kinase X, shifting the melt curve to the right. Melt_Curve->Stabilization

Caption: CETSA® workflow and the expected outcome of target stabilization.

Hypothetical Data Summary:

CompoundCETSA® Thermal Shift (ΔTm) for Kinase X
4,7-Dioxo-7-phenylheptanoic acid+ 3.2 °C
Kinase X Selective Inhibitor+ 5.8 °C
Broad-Spectrum Kinase Inhibitor+ 4.5 °C

Interpretation and Next Steps

The hypothetical data presented suggests that 4,7-Dioxo-7-phenylheptanoic acid is a moderately potent inhibitor of Kinase X that engages its target in cells. However, the kinase panel screen indicates some potential for off-target activity.

Summary of Findings (Hypothetical):

  • On-Target Activity: 4,7-Dioxo-7-phenylheptanoic acid binds to and inhibits Kinase X with moderate potency and demonstrates target engagement in a cellular context.

  • Cross-Reactivity: The compound exhibits inhibitory activity against at least three other kinases at a concentration of 1 µM.

Logical Next Steps:

  • Dose-Response of Off-Targets: Determine the IC50 values for the identified off-target kinases (Kinase A, B, and C) to understand the selectivity window.

  • Cellular Off-Target Engagement: If potent off-target activity is confirmed, utilize CETSA® or other methods to assess engagement of these off-targets in cells.

  • Phenotypic Assays: Compare the cellular phenotype induced by 4,7-Dioxo-7-phenylheptanoic acid with that of the highly selective inhibitor and with knockdown/knockout of the primary target to dissect on- and off-target effects.

Conclusion

Assessing the cross-reactivity of a novel small molecule is a critical step in its development as a research tool or therapeutic. A systematic, multi-assay approach, as outlined in this guide, is essential for building a comprehensive selectivity profile. For a compound with limited prior characterization, such as 4,7-Dioxo-7-phenylheptanoic acid, this structured workflow allows researchers to make informed decisions about its utility and potential liabilities, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • 4,7-Dioxo-7-phenylheptanoic acid | 6336-53-4 | GAA33653 . Biosynth.

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID AldrichCPR | Sigma-Aldrich . Sigma-Aldrich.

  • 4,7-dioxo-7-phenylheptanoic acid | CAS 6336-53-4 | SCBT . Santa Cruz Biotechnology.

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID - gsrs . Global Substance Registration System.

  • Small Molecule Inhibitors Selection Guide . Biomol GmbH. (2020-09-20).

  • Assay setup for competitive binding measurements . NanoTemper Technologies.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. (2016-07-01).

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . Frontiers in Pharmacology. (2019-07-16).

  • The protocol of competitive binding assay . ResearchGate.

  • How Does a Biochemical Kinase Assay Work? . BellBrook Labs. (2018-12-10).

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. (2020-12-02).

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics . Molecular Therapy. (2023-11-01).

  • Off-Target Effects Analysis . Creative Diagnostics.

  • CETSA . Pelago Bioscience.

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets . Taylor & Francis Online. (2024-05-20).

  • Choosing the Right Assay for Your Kinase Drug Discovery . Reaction Biology. (2024-05-30).

Sources

A Comparative Guide to Purity Confirmation of 4,7-Dioxo-7-phenylheptanoic Acid Using Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Research

In the fields of pharmaceutical research and materials science, the molecular integrity of a chemical entity is paramount. 4,7-Dioxo-7-phenylheptanoic acid, a dicarbonyl compound featuring both a carboxylic acid and a phenyl ketone, serves as a versatile building block. However, its utility is directly contingent on its purity. The presence of even trace impurities—be they starting materials, synthetic by-products, or degradation products—can drastically alter reaction outcomes, biological activity, and ultimately, the safety and efficacy of a final drug product.[1][2] Ensuring the quality of such reagents is not merely a procedural formality but a foundational requirement for reproducible and reliable scientific outcomes.

This guide provides a comparative analysis of principal analytical techniques for confirming the purity of 4,7-Dioxo-7-phenylheptanoic acid. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a framework for selecting the most appropriate technique for your specific analytical challenge. Central to each method is the proper use of an analytical standard, a highly purified and well-characterized sample of the compound that serves as the benchmark for identity, strength, and purity.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for routine purity analysis and impurity profiling in the pharmaceutical industry.[1] It separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

Expertise & Causality: For 4,7-Dioxo-7-phenylheptanoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule's moderate polarity, driven by the phenyl ring and hydrocarbon chain, makes it well-suited for retention on a nonpolar C18 stationary phase.[5][6] The mobile phase must be acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group. This ensures a single, non-ionized form of the analyte interacts with the column, resulting in sharp, symmetrical peaks essential for accurate quantification. The presence of the phenyl ring provides a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically at wavelengths around 210 nm or 254 nm.[5][7][8]

Experimental Protocol: RP-HPLC Purity Assay
  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4,7-Dioxo-7-phenylheptanoic acid analytical standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample, transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Trustworthiness - System Suitability Test (SST):

    • Before sample analysis, inject the Working Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. These criteria validate that the system is performing with adequate precision and peak shape for the analysis.[9]

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Standard & Sample Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Dilute Dilute to final concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: HPLC workflow for purity analysis.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that determines purity based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei giving rise to that signal.[10][11] Unlike chromatographic methods, qNMR can provide an absolute purity value without needing a certified reference material of the analyte itself; instead, it uses a certified internal standard of a completely different, stable compound.[12]

Expertise & Causality: For 4,7-Dioxo-7-phenylheptanoic acid, ¹H qNMR is highly effective. The molecule possesses several unique proton signals (e.g., aromatic protons, methylene protons adjacent to the carbonyl groups) that are well-resolved from potential impurities. By adding a known mass of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) with well-separated signals, the purity of the analyte can be calculated directly. The key to accurate qNMR is ensuring full relaxation of all protons between scans, which is achieved by setting a long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of any proton being integrated.

Experimental Protocol: ¹H qNMR Purity Assay
  • Internal Standard and Sample Preparation:

    • Internal Standard (IS) Selection: Choose a standard with high purity (certified), chemical stability, and signals that do not overlap with the analyte. Maleic acid is a suitable choice.

    • Sample Preparation: Accurately weigh ~20 mg of 4,7-Dioxo-7-phenylheptanoic acid and ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution. Transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (D1): ≥ 20 seconds (to ensure full relaxation).

    • Number of Scans (NS): 16 or 32 (for good signal-to-noise).

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Trustworthiness - Data Processing:

    • Apply an exponential multiplication function with a line broadening of 0.3 Hz.

    • Perform automated phase and baseline correction.

    • Validation: Manually inspect the baseline to ensure it is flat across the integrated regions. The signal-to-noise ratio for the integrated peaks should be >150:1 for high precision.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula[10]:

      • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

      • Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, std = internal standard.

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh Accurately weigh Analyte & Internal Std Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H Spectrum (Long D1) Transfer->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

Advanced Orthogonal and Confirmatory Techniques

While HPLC and qNMR are primary quantitative tools, a comprehensive purity assessment often employs orthogonal methods for impurity identification and structural confirmation.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation of HPLC with the detection power of mass spectrometry, providing molecular weight information for each separated component.[13][14]

  • Causality & Application: This is the premier technique for identifying unknown impurities.[15][16] For 4,7-Dioxo-7-phenylheptanoic acid (MW: 234.25 g/mol ), an LC-MS run would confirm the main peak has a mass-to-charge ratio (m/z) corresponding to the molecular ion. For example, in negative electrospray ionization (ESI-) mode, the expected ion would be [M-H]⁻ at m/z 233.2. Any other peaks in the chromatogram can be analyzed for their m/z, giving crucial clues to their identity (e.g., residual starting material, dimers, or degradation products).

  • Protocol: The HPLC method described above can be directly coupled to a mass spectrometer. Key MS parameters would include: ESI source, negative ion mode, and a scan range of m/z 50-500.

B. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid, non-destructive technique used for confirming the identity of a compound by identifying its functional groups.

  • Causality & Application: While not a quantitative tool for trace impurities, FTIR is excellent for verifying that the bulk material is indeed 4,7-Dioxo-7-phenylheptanoic acid. The spectrum of the test sample should be superimposable with that of the analytical standard. Key characteristic peaks to confirm are:

    • ~1685 cm⁻¹: C=O stretch (aromatic ketone).[17]

    • ~1715 cm⁻¹: C=O stretch (carboxylic acid).[17]

    • Broad band ~2500-3300 cm⁻¹: O-H stretch (from the carboxylic acid dimer).

    • ~3060 cm⁻¹ and ~1600/1450 cm⁻¹: Aromatic C-H and C=C stretches.

  • Protocol: A small amount of sample is placed on an Attenuated Total Reflectance (ATR) crystal and the spectrum is collected over 4000-650 cm⁻¹.

Summary and Comparison of Techniques

The choice of analytical method depends on the specific goal, whether it is routine quality control, absolute purity assignment, or unknown impurity identification.

Technique Primary Use Quantitation Impurity ID Sensitivity Pros Cons
HPLC-UV Routine Purity & Impurity ProfilingExcellent (Relative)Poor (Retention time only)High (ng-µg)Robust, reproducible, widely available.[1][5]Requires analyte-specific standard for absolute quantitation.
qNMR Absolute Purity DeterminationExcellent (Primary Method)Good (Structural clues)Moderate (mg)No analyte-specific standard needed, structure-specific.[10][11][18]Requires higher sample amount, specialized expertise.
LC-MS Impurity IdentificationGood (Semi-quantitative)Excellent (Molecular Weight)Very High (pg-ng)Definitive mass information for unknowns.[13][15][16]More complex instrumentation, potential for ion suppression.
FTIR Identity ConfirmationNoPoor (Only for major impurities)Low (Bulk property)Fast, non-destructive, confirms functional groups.Not suitable for trace analysis or complex mixtures.

Conclusion: An Orthogonal Approach to Purity Confirmation

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating purity assessment for 4,7-Dioxo-7-phenylheptanoic acid relies on an orthogonal approach.

For routine quality control and release, a validated HPLC-UV method provides the necessary precision and sensitivity to quantify purity and profile known impurities against an analytical standard. For the definitive assignment of absolute purity, especially when certifying a new batch of reference material, qNMR is the method of choice due to its status as a primary ratio technique. Throughout the development process, LC-MS is indispensable for the rapid identification of process-related impurities and degradation products, ensuring a deep understanding of the compound's stability and quality profile. Finally, FTIR serves as a rapid and reliable identity check, confirming the integrity of the material's core chemical structure.

By strategically combining these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for 4,7-Dioxo-7-phenylheptanoic acid, ensuring the integrity and success of their scientific endeavors.

References

  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Remedium. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Retrieved from [Link]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative analysis using NMR. Journal of Chemical Education. Retrieved from [Link]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important? Retrieved from [Link]

  • YouTube. (2025). What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. Retrieved from [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

  • YouTube. (2018). 14.2a IR Spectra of Carbonyl Compounds. Chad's Prep. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

A Strategic Guide to Benchmarking the Performance of 4,7-Dioxo-7-phenylheptanoic Acid-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. The compound 4,7-Dioxo-7-phenylheptanoic acid presents an intriguing structural motif, characterized by a phenyl ring, a heptanoic acid chain, and two ketone functionalities. While the synthesis of this core structure has been described, its biological potential remains largely unexplored.[1] This guide provides a comprehensive framework for researchers and drug development professionals to systematically benchmark the performance of novel derivatives of 4,7-Dioxo-7-phenylheptanoic acid.

The inherent chemical features of this scaffold—a lipophilic phenyl group, a flexible alkyl chain, a carboxylic acid capable of hydrogen bonding, and two electrophilic ketone centers—suggest a high potential for interaction with various biological targets. This document outlines a strategic approach to elucidate the bioactivity of this compound class, propose relevant therapeutic areas for investigation, and provide detailed experimental protocols for a robust comparative analysis against established alternatives.

Hypothesized Biological Activities and Rationale

Based on the structural characteristics of the 4,7-Dioxo-7-phenylheptanoic acid scaffold, we can hypothesize several potential biological activities. The presence of the phenyl ring and the diketone system are common features in compounds with known anti-inflammatory and anticancer properties.

Potential Therapeutic Areas:
  • Anti-inflammatory Activity: Many anti-inflammatory agents possess aromatic moieties and functionalities capable of interacting with key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Anticancer Activity: The diketone functionality could potentially interact with nucleophilic residues in the active sites of enzymes crucial for cancer cell proliferation or survival. Furthermore, compounds with phenylpropanoid-like structures have been reported to exhibit cytotoxic effects against various cancer cell lines.

To provide a thorough benchmark, we will compare our hypothetical 4,7-Dioxo-7-phenylheptanoic acid derivatives against well-established compounds in these therapeutic areas.

Comparative Benchmarking Workflow

A systematic approach is essential for a meaningful evaluation. The following workflow outlines the key stages for benchmarking new derivatives.

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Comparison Synthesis Synthesis of Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Cytotoxicity->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2) Cytotoxicity->Enzyme_inhibition IC50 IC50/EC50 Determination Anti_inflammatory->IC50 Enzyme_inhibition->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Comparison Comparison with Reference Compounds SAR->Comparison

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel compounds.

Experimental Protocols and Data Presentation

This section provides detailed methodologies for key experiments to benchmark the performance of 4,7-Dioxo-7-phenylheptanoic acid derivatives.

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Reference Compound: Doxorubicin (a widely used chemotherapeutic agent).

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compounds and Doxorubicin in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

CompoundDerivative SubstituentMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent Compound ->100>100
Derivative 1 [Specify R group][Experimental Value][Experimental Value]
Derivative 2 [Specify R group][Experimental Value][Experimental Value]
Doxorubicin -[Experimental Value][Experimental Value]
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Reference Compound: Dexamethasone (a potent corticosteroid with anti-inflammatory properties).

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ values.

CompoundDerivative SubstituentNO Inhibition IC₅₀ (µM)
Parent Compound ->100
Derivative 1 [Specify R group][Experimental Value]
Derivative 2 [Specify R group][Experimental Value]
Dexamethasone -[Experimental Value]

Signaling Pathway Considerations

Understanding the mechanism of action is crucial. For compounds showing significant activity, further studies into the modulation of key signaling pathways are recommended.

cluster_0 Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Test_Compound Test Compound Test_Compound->NFkB Inhibition?

Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of 4,7-Dioxo-7-phenylheptanoic acid-derived compounds. By employing standardized protocols and comparing against established drugs, researchers can effectively identify promising lead candidates for further development. Positive results in these initial in vitro screens would warrant more in-depth mechanistic studies, including specific enzyme inhibition assays, gene expression analysis, and ultimately, in vivo efficacy studies in relevant animal models. The structure-activity relationship data generated will be invaluable for the rational design of more potent and selective analogs, paving the way for the potential discovery of novel therapeutics.

References

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. [Link]

Sources

A Comparative Spectroscopic Analysis of 4,7-Dioxo-7-phenylheptanoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 4,7-Dioxo-7-phenylheptanoic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct spectral features arising from the interplay of the phenyl, carbonyl, and carboxylic acid functional groups. By understanding these spectroscopic correlations, researchers can gain deeper insights into the structural characterization of this important class of molecules.

The core of this analysis rests on a systematic comparison of 4,7-Dioxo-7-phenylheptanoic acid with three key analogs: 7-Oxo-7-phenylheptanoic acid, 4,7-Dioxoheptanoic acid, and 7-Phenylheptanoic acid. This strategic selection allows for a methodical dissection of the spectroscopic contributions of each functional moiety.

  • 7-Oxo-7-phenylheptanoic acid serves to highlight the influence of the second keto group at the C4 position.

  • 4,7-Dioxoheptanoic acid allows for an examination of the phenyl group's impact on the overall spectroscopic fingerprint.

  • 7-Phenylheptanoic acid provides a baseline to understand the effects of introducing two carbonyl groups into the heptanoic acid chain.

Due to the limited availability of experimental spectra for 4,7-Dioxo-7-phenylheptanoic acid and 4,7-Dioxoheptanoic acid in public databases, this guide utilizes a combination of documented spectra for the analogs and predicted data based on established spectroscopic principles and correlation charts. This approach provides a robust framework for understanding the expected spectral characteristics of the target compound.

Molecular Structures and Analysis Workflow

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structures of 4,7-Dioxo-7-phenylheptanoic acid and its analogs are presented below, followed by a generalized workflow for their spectroscopic analysis.

Caption: Molecular formulas and weights of the target compound and its analogs.

The characterization of these compounds follows a logical spectroscopic workflow, beginning with non-destructive techniques and culminating in mass analysis.

workflow Sample Sample Preparation IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (MS) IR->MS NMR->MS Analysis Data Interpretation & Structural Elucidation MS->Analysis

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.

Comparative Analysis:

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic, aliphatic, and, for the carboxylic acids, a downfield region for the acidic proton.

  • Aromatic Protons: In 4,7-Dioxo-7-phenylheptanoic acid and 7-Oxo-7-phenylheptanoic acid, the protons on the phenyl ring adjacent to the carbonyl group are expected to appear as multiplets in the range of δ 7.4-8.0 ppm. This downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl group. In contrast, the aromatic protons of 7-Phenylheptanoic acid, being further from an electron-withdrawing group, would appear slightly more upfield.

  • Aliphatic Protons: The methylene protons (CH₂) in the aliphatic chain exhibit complex splitting patterns due to coupling with neighboring protons. The protons alpha to the carbonyl groups are the most deshielded and typically resonate between δ 2.5-3.0 ppm. For 4,7-Dioxo-7-phenylheptanoic acid, distinct signals are expected for the methylene groups at C2, C3, C5, and C6. The absence of a carbonyl at C4 in 7-Oxo-7-phenylheptanoic acid would result in a more shielded signal for the C4 protons compared to the C3 and C5 protons in the dioxo compound.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a chemical shift typically greater than δ 10 ppm. Its presence is a key indicator of the carboxylic acid functionality.

Predicted and Observed ¹H NMR Data (δ, ppm):

CompoundAromatic-Hα-Keto-CH₂Other-CH₂Carboxyl-OH
4,7-Dioxo-7-phenylheptanoic acid (Predicted) 7.4-8.0 (m)~2.9 (t), ~2.8 (t)~2.5 (t), ~2.0 (quintet)>10 (br s)
7-Oxo-7-phenylheptanoic acid [1]7.4-7.9 (m)~2.9 (t)~2.3 (t), ~1.7 (m), ~1.4 (m)>10 (br s)
4,7-Dioxoheptanoic acid (Predicted) -~2.8 (t)~2.5 (t), ~2.0 (quintet)>10 (br s)
7-Phenylheptanoic acid [2]7.1-7.3 (m)-~2.6 (t), ~2.3 (t), ~1.6 (m)>10 (br s)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Comparative Analysis:

  • Carbonyl Carbons: The most downfield signals in the ¹³C NMR spectra of the keto acids belong to the carbonyl carbons. Ketone carbonyls typically resonate in the range of δ 195-220 ppm, while carboxylic acid carbonyls appear between δ 170-185 ppm.[3] In 4,7-Dioxo-7-phenylheptanoic acid, two distinct ketone signals are expected, with the phenyl-conjugated ketone at C7 appearing slightly more downfield than the aliphatic ketone at C4.

  • Aromatic Carbons: The carbons of the phenyl ring will show several signals in the aromatic region (δ 125-150 ppm).[3] The carbon attached to the carbonyl group (ipso-carbon) is typically found around δ 135-140 ppm.

  • Aliphatic Carbons: The methylene carbons of the aliphatic chain will resonate in the range of δ 20-45 ppm. The carbons alpha to the carbonyl groups will be the most deshielded in this region.

Predicted and Observed ¹³C NMR Data (δ, ppm):

CompoundC=O (Ketone)C=O (Acid)Aromatic-CAliphatic-C
4,7-Dioxo-7-phenylheptanoic acid (Predicted) ~198, ~208~175128-13820-40
7-Oxo-7-phenylheptanoic acid [1]~200~179128-13724-42
4,7-Dioxoheptanoic acid (Predicted) ~208, ~210~175-25-45
7-Phenylheptanoic acid [2]-~180125-14225-36

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Comparative Analysis:

  • Carbonyl (C=O) Stretching: The most prominent feature in the IR spectra of these compounds is the strong absorption band of the carbonyl group.[4] In 4,7-Dioxo-7-phenylheptanoic acid, two distinct C=O stretching frequencies are expected: one for the aryl ketone (~1685 cm⁻¹) and another for the aliphatic ketone (~1715 cm⁻¹). The carboxylic acid carbonyl will also show a strong absorption around 1700-1725 cm⁻¹.[5] These overlapping bands may appear as a broad, strong absorption. 7-Oxo-7-phenylheptanoic acid will exhibit a similar pattern but with only one ketone absorption.[5] 7-Phenylheptanoic acid will only show the carboxylic acid C=O stretch.

  • Hydroxyl (O-H) Stretching: The O-H group of the carboxylic acid gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹, which is a hallmark of carboxylic acid dimers.[5]

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching appears as stronger bands just below 3000 cm⁻¹.[5]

Characteristic IR Absorption Frequencies (cm⁻¹):

CompoundO-H (Carboxylic Acid)C-H (Aromatic)C-H (Aliphatic)C=O (Ketone)C=O (Carboxylic Acid)
4,7-Dioxo-7-phenylheptanoic acid (Predicted) 2500-3300 (broad)>3000<3000~1685, ~1715~1710
7-Oxo-7-phenylheptanoic acid [1][5]2500-3300 (broad)>3000<3000~1680~1700
4,7-Dioxoheptanoic acid (Predicted) 2500-3300 (broad)-<3000~1715~1710
7-Phenylheptanoic acid [2]2500-3300 (broad)>3000<3000-~1710

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Comparative Analysis:

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound. For 4,7-Dioxo-7-phenylheptanoic acid, the M⁺ peak is expected at m/z 234.

  • Fragmentation Pattern: The fragmentation of these molecules is largely dictated by the functional groups. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway. For the phenyl ketones, a prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is expected. The aliphatic chain can undergo various cleavages, leading to a series of fragment ions. The presence of the carboxylic acid allows for characteristic fragmentations, such as the loss of water (M-18) and the carboxyl group (M-45).

Predicted and Observed Key Mass Fragments (m/z):

CompoundMolecular Ion (M⁺)[M-H₂O]⁺[M-COOH]⁺[C₆H₅CO]⁺
4,7-Dioxo-7-phenylheptanoic acid (Predicted) 234216189105
7-Oxo-7-phenylheptanoic acid [1]220202175105
4,7-Dioxoheptanoic acid (Predicted) 158140113-
7-Phenylheptanoic acid [2]206188161-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[7]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[6]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • Acquire the spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet) in the spectrometer's sample compartment.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[8]

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]

  • Instrumentation and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • The sample is vaporized and bombarded with a high-energy electron beam to generate ions.

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion.

  • Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source through a capillary at a low flow rate.

    • A high voltage is applied to the capillary, creating a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • The ions are then analyzed by the mass spectrometer.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Conclusion

The spectroscopic analysis of 4,7-Dioxo-7-phenylheptanoic acid and its analogs reveals a rich tapestry of structural information. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data, the influence of the phenyl ring and the number and position of the carbonyl groups can be clearly discerned. This guide provides a foundational understanding of the expected spectroscopic signatures, offering researchers a valuable tool for the identification and characterization of these and related compounds. The combination of predicted and experimental data, along with detailed experimental protocols, serves to empower scientists in their pursuit of novel molecular discovery and development.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Chen, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization.
  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • Leducq, N., et al. (2004). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Clinical Chemistry, 50(7), 1253-1255.
  • Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxo-7-phenylheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dioxoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-dioxo-7-phenylheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Phenylheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). 7-Phenylheptanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • HSC Chemistry. (2024, November 23). Infrared Spectroscopy: Analyzing Organic Compound Structures. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. Retrieved from [Link]

  • Amazon Web Services. (n.d.). Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Retrieved from [Link]

  • ACD/Labs. (2017). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

Sources

A Guide to Ensuring Reproducibility in Experiments Utilizing 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of scientific findings hinges on the reproducibility of experimental results. This guide provides a comprehensive framework for ensuring the reliability and consistency of studies involving 4,7-Dioxo-7-phenylheptanoic acid, a compound with increasing relevance in various research and development sectors. By addressing the fundamental principles of experimental design, execution, and data interpretation, this document aims to equip researchers with the necessary tools to produce robust and verifiable data.

The Critical Role of Reproducibility

Reproducibility is the cornerstone of the scientific method, validating new discoveries and building a foundation of trust within the scientific community.[1] In the context of drug development and other high-stakes research, irreproducible results can lead to wasted resources, misguided research trajectories, and a delay in the translation of scientific insights into tangible applications. This guide will explore the multifaceted nature of reproducibility, with a specific focus on the chemical properties and handling of 4,7-Dioxo-7-phenylheptanoic acid.

Understanding 4,7-Dioxo-7-phenylheptanoic Acid

4,7-Dioxo-7-phenylheptanoic acid (CAS No: 6336-53-4) is a diketo acid with the molecular formula C₁₃H₁₄O₄.[2][3][4][5] Its structure, featuring a phenyl group, a heptanoic acid chain, and two ketone functionalities, makes it a versatile molecule in organic synthesis and as a potential building block or intermediate in medicinal chemistry. However, the very reactivity that makes this compound valuable can also introduce variability in experimental outcomes if not properly controlled.

Key Properties of 4,7-Dioxo-7-phenylheptanoic Acid:

  • Molecular Formula: C₁₃H₁₄O₄[2][3][5]

  • Molecular Weight: 234.25 g/mol [2][3][5]

  • Appearance: Typically a solid at room temperature.

  • Solubility: Soluble in many organic solvents.

Core Factors Influencing Experimental Reproducibility

Achieving reproducible results is a multifaceted challenge that requires meticulous attention to detail at every stage of the experimental process.[6][7] The following are key areas that demand rigorous control:

1. Reagent Quality and Purity:

The purity of 4,7-Dioxo-7-phenylheptanoic acid and all other reagents is paramount.[6] Impurities can act as catalysts, inhibitors, or side-reactants, leading to inconsistent results.

  • Recommendation: Always use reagents from reputable suppliers and, when possible, obtain a certificate of analysis (CoA) for each batch.[8] For critical experiments, consider purifying the compound in-house and verifying its identity and purity using analytical techniques such as NMR, Mass Spectrometry, and HPLC.[9] It is also good practice to fix the brand and catalog numbers of products for a specific project to minimize variability.[7]

2. Experimental Conditions:

Even seemingly minor variations in experimental conditions can have a significant impact on the outcome of a reaction.[6]

  • Temperature: Many chemical reactions are highly sensitive to temperature fluctuations. Consistent and accurate temperature control is crucial.

  • Atmosphere: The presence of oxygen or moisture can be detrimental to certain reactions.[10] Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.

  • Stirring: The rate and method of stirring can affect reaction kinetics, especially in heterogeneous mixtures.[11][12] Inconsistent mixing can lead to localized concentration gradients and irreproducible results.[12]

3. Meticulous Documentation and Standard Operating Procedures (SOPs):

Thorough documentation is the bedrock of reproducibility.

  • Recommendation: Develop and adhere to detailed SOPs for all procedures. Record every detail, including the source and lot number of reagents, instrument calibration dates, and any deviations from the protocol. This level of detail is essential for troubleshooting and for others to replicate your work.

4. Personnel and Training:

The skill and consistency of the researcher performing the experiment are critical variables.

  • Recommendation: Ensure that all personnel are thoroughly trained on the experimental protocols and the proper use of equipment.[7] Regular training and proficiency testing can help maintain a high standard of experimental execution.

Comparative Analysis: 4,7-Dioxo-7-phenylheptanoic Acid vs. Alternatives

In many applications, researchers may have a choice of reagents. A comparative analysis can help in selecting the most appropriate compound for a given experiment, considering factors such as stability, reactivity, and cost. For instance, a structurally similar compound, 7-(4-methylphenyl)-4,7-dioxoheptanoic acid, may offer different reactivity profiles due to the presence of the methyl group on the phenyl ring.[13]

Feature4,7-Dioxo-7-phenylheptanoic AcidAlternative: 7-(4-methylphenyl)-4,7-dioxoheptanoic acid
CAS Number 6336-53-4[3][4][5]5483-0312 (example ID)[13]
Molecular Formula C₁₃H₁₄O₄[2][3][5]C₁₄H₁₆O₄
Molecular Weight 234.25[2][3][5]248.27
Key Structural Difference Unsubstituted phenyl ringMethyl-substituted phenyl ring[13]
Potential Impact on Reactivity Standard electrophilic aromatic substitution reactivity.The methyl group is an activating group, potentially increasing the rate of electrophilic aromatic substitution and influencing regioselectivity.
Considerations for Reproducibility Purity and reaction conditions are key.Similar to the parent compound, with the added consideration of potential side reactions related to the methyl group (e.g., oxidation).

Experimental Protocols for Ensuring Reproducibility

The following protocols are designed to be self-validating, incorporating controls and rigorous analytical checks to ensure the reliability of the results.

Protocol 1: Synthesis and Purification of 4,7-Dioxo-7-phenylheptanoic Acid

The synthesis of 4,7-Dioxo-7-phenylheptanoic acid can be achieved via methods such as Friedel-Crafts acylation.[14] Ensuring the reproducibility of this synthesis is the first step in obtaining reliable experimental data.

Workflow for Reproducible Synthesis:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reagents Source and Verify Reagent Purity (CoA) Glassware Oven-Dry and Cool All Glassware Setup Assemble Reaction Under Inert Atmosphere Addition Controlled Dropwise Addition of Reagents at 0°C Setup->Addition Stirring Consistent Stirring Rate (e.g., 300 RPM) Addition->Stirring Monitoring Monitor Reaction by TLC Until Completion Stirring->Monitoring Quench Quench Reaction with Ice-Cold HCl Monitoring->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Purify Purify by Column Chromatography (Silica Gel) Extract->Purify NMR ¹H and ¹³C NMR Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS HPLC Purity Analysis (HPLC) Purify->HPLC

Caption: Workflow for the reproducible synthesis of 4,7-Dioxo-7-phenylheptanoic acid.

Detailed Steps:

  • Reagent and Glassware Preparation:

    • Verify the purity of all starting materials via their Certificate of Analysis.

    • Thoroughly clean and oven-dry all glassware to remove any residual moisture.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

    • Maintain a consistent reaction temperature using a calibrated cooling bath.

  • Reaction Execution:

    • Add reagents dropwise using a syringe pump to ensure a controlled addition rate.

    • Maintain a constant stirring speed throughout the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals.

  • Work-up and Purification:

    • Follow a standardized quenching and extraction procedure.

    • Purify the crude product using column chromatography with a consistent silica gel to product ratio and eluent system.

  • Characterization and Purity Assessment:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Protocol 2: A Generic Reaction Protocol Utilizing 4,7-Dioxo-7-phenylheptanoic Acid with Built-in Controls

This protocol outlines a general workflow for a reaction involving 4,7-Dioxo-7-phenylheptanoic acid, emphasizing the inclusion of controls to ensure the validity of the results.

Logical Flow of a Self-Validating Experiment:

Start Define Experimental Question & Hypothesis Protocol Develop Detailed SOP Start->Protocol Reagent_QC QC of 4,7-Dioxo-7-phenylheptanoic acid (Purity >98%) Protocol->Reagent_QC Positive_Control Positive Control (Known Outcome) Protocol->Positive_Control Negative_Control Negative Control (e.g., No Reagent) Protocol->Negative_Control Experiment Execute Experiment (n=3) Reagent_QC->Experiment Data_Collection Systematic Data Collection Experiment->Data_Collection Positive_Control->Data_Collection Negative_Control->Data_Collection Analysis Statistical Analysis of Results Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: Logical workflow for a self-validating experiment.

Key Methodological Considerations:

  • Standard Operating Procedure (SOP) Development:

    • Before starting, create a detailed SOP that outlines every step of the experiment.

  • Quality Control of Starting Material:

    • Independently verify the purity of the 4,7-Dioxo-7-phenylheptanoic acid lot to be used. A purity of >98% is recommended for most applications.

  • Inclusion of Controls:

    • Positive Control: A reaction or assay with a known, predictable outcome to ensure that the experimental system is working correctly.

    • Negative Control: A reaction or assay where a key component is omitted (e.g., the 4,7-Dioxo-7-phenylheptanoic acid) to establish a baseline and control for confounding variables.

  • Replication:

    • Perform each experiment in triplicate to assess the variability of the results and to ensure that the observed effects are not due to chance.[15]

  • Data Analysis:

    • Use appropriate statistical methods to analyze the data and determine the significance of the results. Clearly define error bars and how they were determined.[16]

By implementing these rigorous protocols and maintaining a steadfast commitment to meticulous experimental practice, researchers can significantly enhance the reproducibility of their work with 4,7-Dioxo-7-phenylheptanoic acid, thereby contributing to the advancement of reliable and impactful science.

References

  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. [Link]

  • Five Easy Ways To Make Your Research More Reproducible | Langmuir - ACS Publications. [Link]

  • Ensuring Reproducible Data in the Laboratory - Lab Manager Magazine. [Link]

  • 8 Tips to Improve Your Research Reproducibility - Bitesize Bio. [Link]

  • How To Improve an Experiment in Chemistry Practices - SVI-NEWS. [Link]

  • Reproducibility In Organic Chemistry. [Link]

  • Reproducibility in Chemical Research - ResearchGate. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science - ACS Publications. [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F. [Link]

  • 4 Factors Affecting Data Reproducibility | Kosheeka. [Link]

  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID - gsrs. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4,7-Dioxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their final disposition. This guide provides a comprehensive framework for the proper disposal of 4,7-Dioxo-7-phenylheptanoic acid (CAS No. 6336-53-4), ensuring the safety of laboratory personnel and adherence to environmental regulations. As a unique and potentially uncharacterized substance in some contexts, a rigorous, safety-first approach is paramount.

The foundational principle of chemical waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This guide is structured to provide the essential, immediate safety and logistical information required to formulate such a plan.

PART 1: Hazard Characterization - The Critical First Step

Before any disposal procedure can be initiated, a thorough hazard characterization of 4,7-Dioxo-7-phenylheptanoic acid is mandatory. Many specialty chemicals are supplied without extensive safety data. In such cases, the responsibility falls upon the user to determine the potential hazards.

Assume Hazard in the Absence of Data: If a comprehensive Safety Data Sheet (SDS) is not available, the compound must be treated as hazardous until proven otherwise.

Key Actions for Hazard Identification:

  • Request a Safety Data Sheet (SDS): The first and most crucial step is to obtain a detailed SDS from the manufacturer or supplier. This document contains critical information on physical, chemical, and toxicological properties.

  • Consult Chemical Databases: Cross-reference the CAS number (6336-53-4) in reputable chemical databases for any available toxicological or reactivity data.[2]

  • Laboratory Evaluation: If no data is available, a qualified chemist must evaluate the compound's structure for features that might suggest hazardous characteristics (e.g., reactive functional groups, structural alerts for toxicity). The presence of a carboxylic acid suggests potential corrosivity, while the diketone structure could imply reactivity.

  • Waste Characterization: The U.S. Environmental Protection Agency (EPA) mandates that waste generators must determine if their waste is hazardous.[3][4] This involves checking if the substance is specifically listed by the EPA or if it exhibits any of the four hazardous characteristics summarized in the table below.

Table 1: EPA Hazardous Waste Characteristics
CharacteristicDescriptionPotential Relevance to 4,7-Dioxo-7-phenylheptanoic acid
Ignitability Liquids with a flash point <140°F, flammable solids, or oxidizers.[5]Unlikely based on structure, but must be confirmed.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5]High potential. The carboxylic acid functional group makes the compound acidic. Its pH in solution must be determined.
Reactivity Unstable materials that can react violently, explode, or generate toxic gases when mixed with water or other substances.[5]Must be evaluated. Consider potential reactions with strong oxidizing or reducing agents.
Toxicity Contains contaminants at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).Unknown without toxicological data. Assume toxicity as a precaution.

PART 2: Disposal Protocols Based on Hazard Assessment

The disposal pathway is dictated entirely by the hazard characterization. The following workflow provides a logical progression for decision-making.

Disposal Decision Workflow

G cluster_0 Hazard Characterization cluster_1 Disposal Pathways cluster_2 Hazardous Waste Management Steps start Start: Acquire 4,7-Dioxo-7-phenylheptanoic acid waste haz_char Perform Hazard Characterization (SDS, Lab Analysis, EPA Criteria) start->haz_char is_haz Is the waste hazardous per 40 CFR Part 261? haz_char->is_haz non_haz Non-Hazardous Waste Disposal (Follow Institutional & Local Regulations) is_haz->non_haz No haz_waste Hazardous Waste Disposal Protocol is_haz->haz_waste Yes segregate 1. Segregate Waste (e.g., Corrosive, Organic) haz_waste->segregate container 2. Use Compatible & Labeled Container segregate->container storage 3. Store in Satellite Accumulation Area (SAA) container->storage pickup 4. Arrange Pickup by EH&S storage->pickup

Caption: Disposal workflow for 4,7-Dioxo-7-phenylheptanoic acid waste.

Protocol 1: Disposal as Non-Hazardous Waste

This protocol is only permissible if, and only if, a thorough hazard assessment has definitively proven that the waste does not meet any of the criteria for hazardous waste.

Step-by-Step Methodology:

  • Confirmation: Double-check your hazard assessment and ensure you have documented evidence that the material is non-hazardous.

  • Institutional Policy: Consult your institution's specific policies for non-hazardous chemical waste. Some institutions may have stricter rules than local regulations.

  • Disposal: Dispose of the material in accordance with institutional and local municipal guidelines. Never dispose of chemicals down the drain unless explicitly permitted by your Environmental Health & Safety (EH&S) office.[6]

Protocol 2: Disposal as Hazardous Waste

In the absence of complete safety data, or if the material is determined to be hazardous (e.g., corrosive), this protocol must be followed.

Step-by-Step Methodology:

  • Waste Minimization: Before generating waste, review your experimental design. Can you reduce the scale of the operation or substitute with less hazardous materials?[5][7] Waste minimization is a key tenet of green chemistry and is required by the EPA.[8]

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves. If the substance is determined to be a respiratory irritant or acutely toxic, all handling must occur within a certified chemical fume hood.[9][10]

  • Segregation: Chemical waste must be strictly segregated.[11] Based on its structure, 4,7-Dioxo-7-phenylheptanoic acid waste should be classified as an organic acid waste .

    • DO NOT mix with bases, strong oxidizing agents, or cyanides.[12]

    • DO NOT mix with non-halogenated or halogenated solvent waste streams unless explicitly permitted by your EH&S department. Keep different waste streams separate to prevent dangerous reactions.[8][13]

  • Containerization:

    • Select a waste container that is compatible with organic acids. A glass bottle or a high-density polyethylene (HDPE) container is typically appropriate.[12][13]

    • The container must be in good condition, with a secure, leak-proof screw cap.[11][14]

    • Affix a hazardous waste label to the container before adding any waste.

  • Labeling: The label must be filled out completely and accurately, including:

    • The words "Hazardous Waste."

    • The full chemical name: "4,7-Dioxo-7-phenylheptanoic acid" and any other components in the waste stream.

    • The specific hazard(s) (e.g., "Corrosive," "Toxic").[5]

    • The date accumulation started.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][8]

    • The SAA must be under the control of laboratory personnel.[14]

    • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[7]

    • Keep the waste container closed at all times, except when adding waste.[5]

  • Disposal Request:

    • Once the container is full (typically 75-80% capacity to allow for expansion), or within the time limits specified by your institution (e.g., 12 months), arrange for pickup.[5]

    • Contact your institution's EH&S or equivalent department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

PART 3: Regulatory and Compliance Framework

All laboratory waste management activities are governed by a strict set of federal and state regulations. Adherence is not optional and is critical to maintaining a safe research environment and avoiding significant penalties.[5]

  • Resource Conservation and Recovery Act (RCRA): This is the primary federal law in the United States that governs the disposal of solid and hazardous waste.[4][15] RCRA establishes the "cradle-to-grave" management system for hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[10] This plan must include procedures for the safe removal of contaminated waste.[9][10]

By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship, building trust in your research operations from the ground up.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • OSHA Compliance For Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • EPA Hazardous Waste Management. (2024, April 29).
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • 4,7-Dioxo-7-phenylheptanoic acid | 6336-53-4. (n.d.). Biosynth.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Mount St. Mary's University.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. (n.d.). GSRS.
  • Safety Data Sheet acc. to OSHA HCS. (2023, March 27). Cayman Chemical.
  • Laboratory Safety Chemical Hygiene Plan (CHP). (n.d.). OSHA Factsheet.
  • 4,7-Dioxo-7-phenylheptanoic acid | C13H14O4 | CID 80634. (n.d.).
  • 4,7-DIOXO-7-PHENYLHEPTANOIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.). Harvard University, Department of Chemistry and Chemical Biology.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University, Office for Research Safety.
  • Acid Handling Standard Operating Procedure. (2019, April 11). University of Utah.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.

Sources

Navigating the Safe Handling of 4,7-Dioxo-7-phenylheptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

4,7-Dioxo-7-phenylheptanoic acid is a dicarbonyl compound with a carboxylic acid functional group.[1][2][3] Its known hazard classification is H318, indicating that it can cause serious eye damage.[4] The precautionary statement P280 accompanies this, mandating the use of protective gloves, eye protection, and face protection during handling.[5]

Given its chemical structure as an organic acid and a solid, it is prudent to also consider potential hazards associated with this class of compounds, such as skin and respiratory irritation. A safety data sheet for the related compound 7-Phenylheptanoic acid indicates the following classifications: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity — Single Exposure (Category 3), primarily affecting the respiratory system.[5][6] Therefore, a comprehensive approach to personal protective equipment is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 4,7-Dioxo-7-phenylheptanoic acid. The following table outlines the recommended PPE, and the subsequent workflow diagram provides a visual guide to the selection process.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldThe H318 classification necessitates robust protection against serious eye damage.[4] A face shield provides an additional layer of protection for the entire face from splashes or airborne particles.
Hands Nitrile or neoprene glovesProvides a barrier against skin contact. Given the potential for skin irritation, it is crucial to select gloves with appropriate chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.[6]
Body Laboratory coatA standard lab coat is essential to protect against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.As a solid, there is a potential for dust generation, which could lead to respiratory irritation.[5][7] Handling the compound in a fume hood is the preferred method to minimize inhalation exposure.
PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling 4,7-Dioxo-7- phenylheptanoic acid CheckDust Potential for dust generation? Start->CheckDust EyeFace Wear chemical splash goggles AND face shield Start->EyeFace Always required (H318) Gloves Wear nitrile or neoprene gloves Start->Gloves Always required (P280) LabCoat Wear a lab coat Start->LabCoat Standard Practice FumeHood Handle in a chemical fume hood CheckDust->FumeHood Yes (Recommended) Ventilation Use in a well- ventilated area CheckDust->Ventilation No (Minimum) Proceed Proceed with experiment EyeFace->Proceed Gloves->Proceed LabCoat->Proceed FumeHood->Proceed Ventilation->Proceed caption PPE Selection Workflow for 4,7-Dioxo-7-phenylheptanoic acid

Caption: PPE Selection Workflow for 4,7-Dioxo-7-phenylheptanoic acid

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Engineering Controls : Always handle 4,7-Dioxo-7-phenylheptanoic acid in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when transferring the solid, to minimize the risk of inhaling dust particles.[7]

  • Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[6]

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents.[8]

Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assess the Spill : Determine the extent of the spill. For large spills, or if you are not trained in spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE : Before attempting to clean a small spill, ensure you are wearing the full recommended PPE, including eye/face protection, gloves, and a lab coat.

  • Neutralize and Absorb : For small spills of this acidic solid, carefully cover the spill with a neutralizing agent such as sodium bicarbonate. Once the fizzing stops, indicating neutralization, use an inert absorbent material to collect the residue.[9]

  • Collect and Dispose : Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with soap and water.

Waste Disposal

All waste containing 4,7-Dioxo-7-phenylheptanoic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Containerization : Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with acidic waste.[9]

  • Labeling : The waste container must be labeled with the full chemical name and the associated hazards.

  • Disposal : Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this chemical down the drain or in regular trash.[10]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 4,7-Dioxo-7-phenylheptanoic acid in their critical work, fostering a culture of safety and scientific excellence.

References

  • GSRS. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dioxo-7-phenylheptanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 4,7-DIOXO-7-PHENYLHEPTANOIC ACID. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dioxo-7-phenylheptanoic acid
Reactant of Route 2
4,7-Dioxo-7-phenylheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.